(S)-methyl 4,5-diamino-5-oxopentanoate hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl (4S)-4,5-diamino-5-oxopentanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3.ClH/c1-11-5(9)3-2-4(7)6(8)10;/h4H,2-3,7H2,1H3,(H2,8,10);1H/t4-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJYPWQHBLMCCU-WCCKRBBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CC[C@@H](C(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80704832 | |
| Record name | Methyl L-alpha-glutaminate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80704832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70830-50-1 | |
| Record name | Methyl L-alpha-glutaminate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80704832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to (S)-Methyl 4,5-Diamino-5-oxopentanoate Hydrochloride: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Methyl 4,5-diamino-5-oxopentanoate hydrochloride, a chiral derivative of L-glutamine, has emerged as a pivotal building block in contemporary medicinal chemistry. Its unique trifunctional architecture, comprising a primary amine, a primary amide, and a methyl ester, all anchored to a stereochemically defined backbone, renders it an exceptionally versatile synthon. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and applications, with a particular focus on its instrumental role in the construction of complex molecular scaffolds for active pharmaceutical ingredients (APIs). As a senior application scientist, the insights provided herein are grounded in both theoretical principles and practical laboratory considerations, aiming to empower researchers in leveraging this compound to its full potential in drug discovery and development programs.
Chemical Identity and Physicochemical Properties
A thorough understanding of the fundamental properties of a synthetic building block is paramount for its effective and safe utilization in the laboratory.
Nomenclature and Structural Elucidation
-
Systematic (IUPAC) Name: methyl (4S)-4,5-diamino-5-oxopentanoate;hydrochloride[1][2]
-
Common Synonyms: H-Glu(OMe)-NH2·HCl, L-Glutamic acid γ-methyl ester α-amide hydrochloride[1][2]
-
CAS Numbers: A notable point of clarification is the existence of multiple CAS numbers associated with this compound, which can be a source of confusion. The most frequently cited include 70830-50-1 and 257288-44-1[1][2]. A third number, 1323290-64-7, also appears in some supplier catalogs[4]. Researchers should exercise diligence in cross-referencing these numbers with the chemical structure and name to ensure the procurement of the correct material.
The hydrochloride salt form is crucial for enhancing the compound's stability and solubility in polar solvents, a common strategy for amino acid derivatives which can be prone to self-condensation or degradation.
Physicochemical Data
The physical properties of this compound are characteristic of a small, polar organic salt.
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline powder | Supplier Data |
| Melting Point | Data not consistently available in literature; expected to be >150 °C with decomposition | General Knowledge |
| Solubility | Soluble in water, methanol, and DMSO. Limited solubility in less polar organic solvents like ethyl acetate and dichloromethane. | General Knowledge |
| Storage Conditions | Store at 2-8°C, protected from light, under an inert atmosphere (e.g., Argon)[5]. It is noted to be light-sensitive. | [5] |
| Shelf Life | Approximately 1095 days under recommended storage conditions. | [5] |
Synthesis and Purification
The reliable synthesis of this key building block is a critical first step in any multi-step synthetic campaign. The most common and efficient laboratory-scale synthesis starts from the readily available and inexpensive amino acid, L-glutamic acid.
Synthetic Strategy: A Step-by-Step Protocol
The synthesis can be conceptualized as a two-step process: the selective esterification of the γ-carboxylic acid of L-glutamic acid, followed by amidation of the α-carboxylic acid. A more direct approach involves the esterification of L-glutamine. However, a common laboratory synthesis involves the esterification of L-glutamic acid followed by amidation. A robust and widely applicable method for the synthesis of amino acid methyl ester hydrochlorides involves the use of methanol with a chlorinating agent, such as thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl).[6]
Protocol: Synthesis of this compound from L-Glutamic Acid
Figure 1: Synthetic workflow for this compound.
Detailed Experimental Protocol:
-
Esterification: Suspend L-glutamic acid (1.0 eq) in anhydrous methanol (10-20 volumes) in a round-bottom flask equipped with a magnetic stirrer and a drying tube. Cool the suspension to 0 °C in an ice bath. Add thionyl chloride (2.2 eq) dropwise via a syringe, ensuring the temperature remains below 10 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours, during which the suspension will become a clear solution.
-
Amidation: Cool the resulting solution of L-glutamic acid dimethyl ester hydrochloride to 0 °C. Bubble anhydrous ammonia gas through the solution or add a saturated solution of ammonia in methanol until the solution is basic. Seal the flask and stir at room temperature for 24-48 hours. The progress of the selective amidation of the α-ester can be monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Concentrate the reaction mixture under reduced pressure to remove excess methanol and ammonia. The resulting crude solid or oil is then triturated with or recrystallized from a suitable solvent system, such as methanol/diethyl ether, to afford the pure this compound as a white crystalline solid.
Causality Behind Experimental Choices:
-
The use of thionyl chloride with methanol generates HCl in situ, which catalyzes the Fischer esterification and also protects the amino group as its hydrochloride salt, preventing side reactions.
-
The α-ester is more reactive towards nucleophilic attack by ammonia than the γ-ester due to electronic effects, allowing for selective amidation under controlled conditions.
-
Recrystallization is an effective purification method for this compound due to its crystalline nature, allowing for the removal of any unreacted starting materials or di-amide byproducts.
Spectral and Analytical Characterization
For a research audience, unambiguous characterization of starting materials is non-negotiable. The following section outlines the expected spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different protons in the molecule. The exact chemical shifts can vary depending on the solvent used (e.g., D₂O or DMSO-d₆).
-
-OCH₃ (methyl ester): A sharp singlet around 3.7 ppm.
-
-CH- (chiral center): A multiplet (likely a triplet or doublet of doublets) around 4.0 ppm.
-
-CH₂-CH₂- (methylene groups): Two complex multiplets in the range of 2.0-2.5 ppm.
-
-NH₂ (amide and amine): Broad signals that may be exchangeable with D₂O. In DMSO-d₆, the amide protons would appear as two distinct broad singlets around 7.0-8.0 ppm, and the ammonium (-NH₃⁺) protons would be a broad singlet at a higher chemical shift.
-
-
¹³C NMR: The carbon NMR spectrum provides a fingerprint of the carbon skeleton.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.[9][10]
-
N-H stretching (amine hydrochloride and amide): A broad band in the region of 3400-2800 cm⁻¹.
-
C=O stretching (ester): A strong, sharp band around 1740 cm⁻¹.
-
C=O stretching (amide I band): A strong, sharp band around 1680 cm⁻¹.
-
N-H bending (amide II band): A band around 1620 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight and obtaining structural information through fragmentation analysis.
-
Electrospray Ionization (ESI): In positive ion mode, the expected [M+H]⁺ ion would be observed at m/z 161.09, corresponding to the free base.
-
Fragmentation Pattern: Common fragmentation pathways would include the loss of the methoxy group (-OCH₃) or the carbamoyl group (-CONH₂), and cleavage of the carbon backbone.[11][12]
Chemical Reactivity and Stability
The synthetic utility of this compound stems from the differential reactivity of its three functional groups.
Figure 2: Reactivity profile of the functional groups.
-
Primary Amine: As the hydrochloride salt, the primary amine is protonated and therefore unreactive as a nucleophile. Neutralization with a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) liberates the free amine, which is a potent nucleophile. This site is the primary handle for peptide couplings, alkylations, and reductive aminations.
-
Methyl Ester: This group is susceptible to nucleophilic attack. It can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions, or converted to other esters via transesterification. It can also be reduced to a primary alcohol.
-
Primary Amide: The amide is the most stable of the three functional groups and generally requires more forcing conditions to react. It can be dehydrated to a nitrile or hydrolyzed to a carboxylic acid under strong acidic or basic conditions.
Stability Considerations:
-
The compound is light-sensitive and should be stored accordingly.[5]
-
As an amino acid derivative, it is susceptible to racemization under harsh basic or acidic conditions, although the hydrochloride salt form mitigates this to some extent.
-
Prolonged storage at elevated temperatures should be avoided to prevent degradation.
Applications in Research and Drug Development
The primary application of this compound is as a chiral building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Synthesis of Lenalidomide Analogues
A prominent and well-documented application is in the synthesis of analogues of Lenalidomide, an immunomodulatory drug used in the treatment of multiple myeloma.[13] The glutarimide ring of Lenalidomide is structurally related to the glutamine backbone of the title compound. This compound serves as a precursor to the chiral 3-aminopiperidine-2,6-dione moiety that is central to the structure of Lenalidomide and its derivatives.[14][15][16] The stereochemistry at the C4 position is critical for the biological activity of these compounds.
Peptide Synthesis and Peptidomimetics
With its α-amino acid scaffold, this compound can be incorporated into peptide chains. The γ-methyl ester and α-amide functionalities offer opportunities for post-synthetic modification, allowing for the creation of peptidomimetics with altered pharmacokinetic properties.
Synthesis of Heterocyclic Compounds
The trifunctional nature of this molecule makes it a valuable starting material for the synthesis of various heterocyclic systems, which are prevalent in medicinal chemistry.[16][17] Intramolecular cyclization reactions, after appropriate functional group manipulation, can lead to the formation of piperidines, pyridines, and other nitrogen-containing ring systems.
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling this compound.
Toxicological Profile
Personal Protective Equipment (PPE)
-
Eye Protection: Safety glasses with side shields or chemical goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn. Inspect gloves for any signs of degradation before use.
-
Skin and Body Protection: A laboratory coat should be worn. Ensure that skin is not exposed.
Handling and Disposal
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid generating dust during weighing and transfer.
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. It should be treated as hazardous chemical waste. Do not dispose of down the drain.[5]
Conclusion
This compound is a high-value, versatile building block for chemical synthesis. Its well-defined stereochemistry and trifunctional nature provide a robust platform for the construction of complex and biologically active molecules. A thorough understanding of its chemical properties, a reliable synthetic protocol, and strict adherence to safety guidelines are essential for its successful application in the laboratory. This guide has aimed to provide the necessary technical foundation for researchers to confidently and effectively utilize this important compound in their drug discovery and development endeavors.
References
-
PubChem. This compound. National Center for Biotechnology Information. Retrieved from [Link]
- MDPI. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1119.
- Royal Society of Chemistry. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. Dalton Transactions, 46(10), 3235-3247.
-
ResearchGate. (n.d.). Scheme 3. Mechanism of synthesis amino acid methyl ester [N 1 and N 2 ]... [Image]. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003355). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Evaluation of Variability Across Rat Acute Oral Systemic Toxicity Studies. PubMed Central. Retrieved from [Link]
-
LookChem. (n.d.). Cas 1323290-64-7,Methyl 4,5-Diamino-5-Oxopentanoate Hydrochloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. PubMed Central. Retrieved from [Link]
-
California Department of Toxic Substances Control. (n.d.). Acute Oral Toxicity. Retrieved from [Link]
-
Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]
- Google Patents. (n.d.). US20110021567A1 - Preparation of lenalidomide.
-
Environmental Health & Safety, University of Colorado Boulder. (n.d.). Safe Handling and Storage of Chemicals. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Design, synthesis and biological evaluation of Lenalidomide derivatives as tumor angiogenesis inhibitor. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Chemoselective Synthesis of Lenalidomide-Based PROTAC Library Using Alkylation Reaction. PubMed. Retrieved from [Link]
-
ResearchGate. (2005). Acute Oral Toxicity. Retrieved from [Link]
-
Science.gov. (n.d.). acute oral ld50: Topics by Science.gov. Retrieved from [Link]
- American Chemical Society Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(8), 1387-1393.
-
Lab Manager. (2019, October 2). Handling and Storing Chemicals. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Advances in the Synthesis of Heterocyclic Compounds and Their Applications. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2020). Alternative synthesis of lenalidomide. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
- PDF source for a 13C NMR Chemical Shift Table.
-
Semantic Scholar. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [Link]
- Google Patents. (n.d.). CN1332152A - Synthesis of L-glutamic acid-5-methyl ester.
- Google Patents. (n.d.). US8946265B2 - Process for the preparation of lenalidomide.
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
- Google Patents. (n.d.). DE2158562C3 - Process for the preparation of glutamic acid 5-methyl ester.
- MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6510.
-
ResearchGate. (n.d.). Fragmentation pattern of regioselectively O-methylated maltooligosaccharides in electrospray ionisation-mass spectrometry/collision induced dissociation. Retrieved from [Link]
-
OpenStax. (2023, September 20). 13.11 Characteristics of 13C NMR Spectroscopy. In Organic Chemistry. Retrieved from [Link]
Sources
- 1. dep.nj.gov [dep.nj.gov]
- 2. This compound | C6H13ClN2O3 | CID 53485817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. labsolu.ca [labsolu.ca]
- 4. lookchem.com [lookchem.com]
- 5. agilent.com [agilent.com]
- 6. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 9. The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides: synthesis of coordination complexes, activation proc ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00073A [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. US20110021567A1 - Preparation of lenalidomide - Google Patents [patents.google.com]
- 14. Design, synthesis and biological evaluation of Lenalidomide derivatives as tumor angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chemoselective Synthesis of Lenalidomide-Based PROTAC Library Using Alkylation Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 18. dtsc.ca.gov [dtsc.ca.gov]
- 19. researchgate.net [researchgate.net]
- 20. acute oral ld50: Topics by Science.gov [science.gov]
(S)-methyl 4,5-diamino-5-oxopentanoate hydrochloride CAS number 70830-50-1
An In-depth Technical Guide to (S)-methyl 4,5-diamino-5-oxopentanoate hydrochloride (CAS 70830-50-1)
Abstract
This compound, also known as L-Glutamic acid γ-methyl ester α-amide hydrochloride, is a versatile derivative of L-glutamic acid.[1] Its unique bifunctional nature, possessing both a free amine and a methyl ester, makes it a valuable building block in synthetic chemistry. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, applications, and handling protocols. With applications ranging from pharmaceutical development as a key intermediate for neurological drugs to a supportive agent in biotechnological cell cultures, this compound is of significant interest to the scientific community.[1][2] This document serves as a technical resource, consolidating critical data and methodologies to support its effective use in research and development.
Chemical Identity and Physicochemical Properties
This compound is the hydrochloride salt of the γ-methyl ester of L-glutamine. Its structure is foundational to its function, providing specific reactive sites for chemical synthesis.
Synonyms: H-Glu(OMe)-NH2 HCl, L-Glutamic acid g-methyl ester a-amide hydrochloride, Methyl (4S)-4,5-diamino-5-oxopentanoate hydrochloride, O5-Methyl-L-isoglutamine hydrochloride.[1][3]
Molecular Structure:
-
Molecular Formula: C₆H₁₃ClN₂O₃[3]
-
IUPAC Name: methyl (4S)-4,5-diamino-5-oxopentanoate;hydrochloride[3]
-
SMILES: COC(=O)CCN.Cl[3]
The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is a critical attribute for its application in biological systems and for certain reaction conditions.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 70830-50-1 | [1][2][3][5] |
| Appearance | White powder | [1][6] |
| Purity | ≥ 98% (by TLC) | [1][6] |
| Melting Point | 190 - 210 °C | [1][6] |
| Storage Temperature | 0 - 8 °C, sealed in dry, dark place | [1][6][7] |
Synthesis and Quality Control
As a derivative of L-glutamic acid, the synthesis of this compound involves standard peptide chemistry techniques. The general strategy requires orthogonal protection of the functional groups of glutamic acid to achieve selective modification.
Conceptual Synthesis Workflow
The synthesis initiates from a suitably protected L-glutamic acid precursor. A common approach involves the protection of the α-amino group (e.g., with a Cbz or Boc group) and the α-carboxyl group, followed by the esterification of the γ-carboxyl group. Subsequent amidation and deprotection steps yield the final product.
Caption: Conceptual workflow for the synthesis of the target compound.
This multi-step process necessitates rigorous purification and characterization at each stage to ensure the high purity of the final product, which is critical for its applications in sensitive fields like drug development and cell culture.
Analytical Quality Control
Ensuring the identity and purity of this compound is paramount. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
Table 2: Standard Analytical Methods for Characterization
| Technique | Purpose | Expected Outcome |
| Thin-Layer Chromatography (TLC) | Purity assessment and reaction monitoring. | A single spot indicates high purity. The Rf value can be used for identification against a standard. |
| ¹H NMR Spectroscopy | Structural confirmation and purity. | Provides information on the number and environment of protons, confirming the presence of the methyl ester, backbone protons, and amide/amine protons. |
| ¹³C NMR Spectroscopy | Structural confirmation. | Confirms the carbon skeleton, including the carbonyl carbons of the ester and amide groups. |
| Mass Spectrometry (MS) | Molecular weight verification. | The measured mass-to-charge ratio should correspond to the molecular weight of the compound (196.63 g/mol ). |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity analysis. | Provides a precise measure of purity by separating the main compound from any impurities. |
Protocol 2.2.1: General Protocol for Purity Assessment by TLC
-
Preparation: Prepare a developing chamber with a suitable mobile phase (e.g., a mixture of dichloromethane and methanol).
-
Spotting: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol) and spot it onto a TLC plate (e.g., silica gel 60 F254).
-
Development: Place the TLC plate in the developing chamber and allow the solvent front to move up the plate.
-
Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under UV light (if applicable) and/or by staining with a suitable agent (e.g., ninhydrin for primary amines).
-
Analysis: Calculate the Retention Factor (Rf) value and check for the presence of any impurity spots. A purity of ≥98% is commonly reported for this compound.[1][6]
Applications in Research and Development
The utility of this compound spans multiple scientific disciplines, underscoring its importance as a versatile chemical intermediate.
Pharmaceutical and Drug Development
This compound is a crucial building block in the synthesis of more complex pharmaceutical agents, particularly those targeting neurological disorders.[1][2] Its structural similarity to glutamic acid, a primary excitatory neurotransmitter, makes it an attractive starting point for designing molecules that can modulate neuronal activity. Researchers leverage its reactive amine and ester groups to build larger molecules with enhanced specificity and efficacy.[1]
Biotechnology and Cell Culture
In the field of biotechnology, it is used as a component in cell culture media.[2] Certain cell lines require specific amino acid derivatives for optimal growth and proliferation, and this compound can serve as a key nutrient, making it essential for research in areas like tissue engineering and regenerative medicine.[2]
Neuroscience Research
Given its origin from L-glutamic acid, the compound is utilized in studies related to neurotransmitter function.[1][2] It can be used as a tool to probe metabolic pathways and understand brain chemistry, which may provide insights into the mechanisms of neurological disorders and aid in the development of new therapeutic interventions.[1]
Other Industrial Applications
Beyond biomedical research, it is also employed in the food industry as a flavor enhancer, imparting an "umami" taste to food products.[1][2]
Caption: The central role of the compound in various R&D fields.
Safety, Handling, and Storage
Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety.
Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for this exact compound is not universally available, general precautions for similar chemical reagents should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8][9][10]
-
Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[8][9]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[8][9]
-
First Aid:
-
Inhalation: If inhaled, move the person to fresh air.[8]
-
Skin Contact: In case of skin contact, wash off with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so.[8]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention if you feel unwell.[8]
-
Storage
To ensure the stability and longevity of the compound, adhere to the following storage conditions:
-
Temperature: Store in a cool place, typically between 0°C and 8°C.[1][6][7]
-
Atmosphere: Keep the container tightly closed and store in a dry, well-ventilated place.[7][8] Some sources recommend storing under an inert atmosphere as the compound may be sensitive to air and light.
-
Incompatibilities: Keep away from strong oxidizing agents.[8]
Disposal
Dispose of the compound and its container in accordance with local, regional, and national regulations. It should be sent to an approved waste disposal plant.[8] Do not let the product enter drains.[10]
Conclusion
This compound is a high-value chemical entity with significant applications in pharmaceutical development, biotechnology, and neuroscience. Its well-defined structure and reactivity make it an indispensable tool for researchers. This guide has provided a technical foundation covering its properties, synthesis, applications, and handling. By adhering to the outlined protocols and safety measures, scientists can effectively and safely leverage this compound to advance their research and development objectives.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. This compound | C6H13ClN2O3 | CID 53485817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. labsolu.ca [labsolu.ca]
- 5. H-GLU(OME)-NH2 HCL | 70830-50-1 [chemicalbook.com]
- 6. alfachemic.com [alfachemic.com]
- 7. 70830-50-1|(S)-Methyl 4,5-diamino-5-oxopentanoate|BLD Pharm [bldpharm.com]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
(S)-methyl 4,5-diamino-5-oxopentanoate hydrochloride molecular weight
An In-depth Technical Guide to (S)-Methyl 4,5-Diamino-5-Oxopentanoate Hydrochloride: A Key Building Block in Modern Drug Discovery
This guide provides a comprehensive technical overview of this compound (MDOPH), a chiral amino acid derivative of significant interest to researchers, scientists, and professionals in drug development. With full editorial control, this document is structured to deliver not just data, but a cohesive understanding of the compound's properties, synthesis, analysis, and applications, grounded in scientific integrity and practical expertise.
Core Molecular Identity and Physicochemical Properties
This compound, also known by synonyms such as L-Glutamic acid γ-methyl ester α-amide hydrochloride and H-Glu(OMe)-NH2·HCl, is a derivative of the non-essential amino acid L-glutamic acid.[][2] Its structure features a methyl ester at the γ-carboxyl group and an amide at the α-carboxyl group, with the hydrochloride salt enhancing its stability and solubility in aqueous media.[]
The fundamental properties of this compound are critical for its application in synthesis and formulation. The data presented below combines computationally derived values with information from chemical databases.
Table 1: Core Properties of this compound [3]
| Property | Value | Source |
| Molecular Formula | C₆H₁₃ClN₂O₃ | PubChem[3] |
| Molecular Weight | 196.63 g/mol | PubChem[3] |
| CAS Number | 70830-50-1, 257288-44-1 | PubChem[3] |
| IUPAC Name | methyl (4S)-4,5-diamino-5-oxopentanoate;hydrochloride | PubChem[3] |
| Appearance | White to off-white powder (Typical) | Chem-Impex[2] |
| Melting Point | 190 - 210 °C | Chem-Impex[2] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | ChemScene[4] |
Synthesis and Manufacturing: A Proposed Pathway
While a specific, publicly validated, step-by-step synthesis protocol for this compound is not extensively documented, a scientifically sound and plausible route can be derived from established methodologies for amino acid derivatives. The following proposed synthesis pathway is based on the selective modification of L-glutamic acid, a common and cost-effective starting material.
The core of the synthesis involves two key transformations: the selective esterification of the γ-carboxyl group and the amidation of the α-carboxyl group. The order of these steps is crucial to minimize side reactions and ensure high purity of the final product.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating, with in-process checks to ensure the reaction is proceeding as expected.
Step 1: N-Protection of L-Glutamic Acid
-
Rationale: The α-amino group is protected to prevent its participation in subsequent esterification and amidation reactions, thus ensuring regioselectivity. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability under the conditions of the subsequent steps and its ease of removal under acidic conditions.
-
Methodology:
-
Suspend L-glutamic acid in a suitable solvent system (e.g., a mixture of dioxane and water).
-
Add a base, such as sodium hydroxide, to deprotonate the carboxylic acid groups and facilitate the reaction.
-
Slowly add di-tert-butyl dicarbonate (Boc₂O) at a controlled temperature (e.g., 0-5°C).
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin-Layer Chromatography (TLC).
-
Work up the reaction by acidifying the aqueous solution and extracting the N-Boc-L-glutamic acid into an organic solvent.
-
Step 2: Selective γ-Esterification
-
Rationale: The γ-carboxyl group is esterified. This can be achieved through various methods, including acid-catalyzed esterification or the use of coupling agents.
-
Methodology:
-
Dissolve the N-Boc-L-glutamic acid in anhydrous methanol.
-
Add a catalytic amount of a strong acid, such as sulfuric acid, or use a coupling agent like dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction at room temperature, monitoring by TLC for the disappearance of the starting material.
-
Upon completion, neutralize the acid catalyst (if used) and remove the solvent under reduced pressure. Purify the resulting N-Boc-L-glutamic acid γ-methyl ester by column chromatography.
-
Step 3: α-Amidation
-
Rationale: The remaining free α-carboxyl group is converted to an amide. This is a critical step that requires activation of the carboxylic acid.
-
Methodology:
-
Dissolve the N-Boc-L-glutamic acid γ-methyl ester in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Activate the α-carboxyl group using a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to minimize racemization.
-
Introduce a source of ammonia, such as bubbling ammonia gas through the solution or adding ammonium chloride with a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
Stir the reaction at room temperature until completion, as monitored by TLC.
-
Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts. Purify the N-Boc protected product by column chromatography.
-
Step 4: Deprotection and Hydrochloride Salt Formation
-
Rationale: The final step involves the removal of the N-Boc protecting group and the simultaneous formation of the hydrochloride salt.
-
Methodology:
-
Dissolve the purified N-Boc protected intermediate in a suitable organic solvent, such as dioxane or ethyl acetate.
-
Add a solution of hydrogen chloride in the same solvent (e.g., 4M HCl in dioxane).
-
Stir the mixture at room temperature. The deprotection is typically rapid and results in the precipitation of the hydrochloride salt.
-
Collect the solid product by filtration, wash with a cold solvent like diethyl ether to remove any residual impurities, and dry under vacuum.
-
Analytical Characterization and Quality Control
Ensuring the purity and identity of this compound is paramount for its use in research and development. A combination of chromatographic and spectroscopic techniques should be employed.
Table 2: Analytical Methods for Quality Control
| Method | Purpose | Expected Results |
| HPLC | Purity assessment and quantification | A single major peak with >98% purity. |
| ¹H NMR | Structural confirmation and identification of impurities | Characteristic peaks for the methyl ester, methylene, and methine protons. |
| ¹³C NMR | Structural confirmation | Resonances corresponding to all six carbon atoms in the molecule. |
| Mass Spectrometry | Molecular weight confirmation | A molecular ion peak corresponding to the free base [M+H]⁺ at m/z 161.09. |
| FT-IR | Functional group analysis | Characteristic absorptions for N-H, C=O (ester and amide), and C-O bonds. |
| Chiral Purity | Enantiomeric excess determination | A single peak using a chiral HPLC column or derivatization with a chiral reagent. |
Detailed Protocol: High-Performance Liquid Chromatography (HPLC)
-
Rationale: HPLC is a robust method for determining the purity of the final compound and for monitoring the progress of the synthesis. A reversed-phase method is typically suitable for this polar compound.
-
Methodology:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). A typical gradient might be 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Expected ¹H NMR Spectral Data (Illustrative)
-
Rationale: ¹H NMR provides detailed structural information, confirming the presence of all proton environments in the molecule. The spectrum would be recorded in a solvent like D₂O or DMSO-d₆.
-
Expected Chemical Shifts (in D₂O, relative to a reference standard):
-
~3.7 ppm (singlet, 3H): Methyl ester protons (-OCH₃).
-
~2.1-2.3 ppm (multiplet, 2H): Methylene protons adjacent to the ester carbonyl group (-CH₂-COOCH₃).
-
~2.4-2.6 ppm (multiplet, 2H): Methylene protons adjacent to the chiral center (-CH₂-CH(NH₂)-).
-
~4.0 ppm (triplet, 1H): Methine proton at the chiral center (-CH(NH₂)-).
-
The amine and amide protons will exchange with D₂O and may not be visible or may appear as broad signals.
-
Applications in Drug Discovery and Development
This compound serves as a valuable chiral building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its structural similarity to glutamine makes it an interesting scaffold for the development of glutamine analogs.
Glutamine metabolism is a key pathway in many diseases, including cancer and neurological disorders.[5][6] Cancer cells, for instance, often exhibit "glutamine addiction" to support their rapid proliferation.[5] Therefore, molecules that can mimic glutamine and interact with its transporters or metabolic enzymes are of high interest as potential therapeutics.[7][8]
This compound can be used as a starting material for:
-
Peptide Synthesis: It can be incorporated into peptide chains to create peptidomimetics with modified properties.[2]
-
Synthesis of Heterocyclic Compounds: The functional groups can be utilized to construct various ring systems that are common in drug molecules.
-
Development of Enzyme Inhibitors: As a glutamine analog, it can serve as a scaffold for designing inhibitors of enzymes involved in glutamine metabolism, such as glutaminase.[7][8]
Caption: Applications of MDOPH in synthesis and drug discovery.
Safety, Handling, and Storage
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Stability and Storage: The compound should be stored in a tightly sealed container at 2-8°C.[2][4] As a hydrochloride salt of an amino acid derivative, it is expected to be relatively stable under these conditions. However, amino acid solutions can be susceptible to degradation over time, especially at higher temperatures.[9] It is recommended to prepare fresh solutions for critical applications.
-
First Aid Measures:
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If inhaled: Move person into fresh air. If not breathing, give artificial respiration.
-
If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.
-
Conclusion
This compound is a valuable and versatile chiral building block with significant potential in the fields of peptide synthesis and medicinal chemistry. Its straightforward, albeit not formally published, synthesis from L-glutamic acid, combined with its utility as a glutamine analog, makes it an important tool for researchers developing novel therapeutics. Adherence to rigorous analytical characterization and appropriate safety protocols will ensure its effective and safe use in the laboratory.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Adeva-Andany, M. M., et al. (2025). Glutamine Metabolism: Molecular Regulation, Biological Functions, and Diseases. PMC. [Link]
-
Scalise, M., et al. (2017). Glutamine transporters as pharmacological targets: From function to drug design. PMC. [Link]
-
ResearchGate. (2017). Why amino acid aqueous stock solution not give the same results as fresh solution how i store and stabilize thes solutions ?. [Link]
-
Moody, C. J., & O'Connell, M. J. (1999). An efficient route to the α-methyl ester of L-glutamic acid, and its conversion into cis-5-hydroxy-L-pipecolic acid. Chemical Communications (RSC Publishing). [Link]
-
Bullock, C. G., et al. (1990). Stability of ranitidine hydrochloride and amino acids in parenteral nutrient solutions. PubMed. [Link]
-
MDPI. (2021). Glutamine Analogues Impair Cell Proliferation, the Intracellular Cycle and Metacyclogenesis in Trypanosoma cruzi. [Link]
- Google Patents. (2006). Process for synthesis of L-glutamine.
-
ResearchGate. (2023). Glutamine analogs and their conserved mechanism of action at the glutamine-binding site. [Link]
-
MDPI. (2024). Effective Targeting of Glutamine Synthetase with Amino Acid Analogs as a Novel Therapeutic Approach in Breast Cancer. [Link]
-
PubChem. Methyl 5-amino-4-oxopentanoate;chloride. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2015). Synthesis and pharmacological properties of glutamic acid amides: A review. [Link]
-
Oxford Academic. (1977). Amino Acid Stability in Aqueous Solutions of Casein Hydrolysate Under Varied Storage Conditions. American Journal of Health-System Pharmacy. [Link]
-
Reddit. (2024). Amino acid solution storage – please help. r/labrats. [Link]
-
PubMed. (1981). Stability of Amino Acids and the Availability of Acid in Total Parenteral Nutrition Solutions Containing Hydrochloric Acid. [Link]
-
LookChem. (2025). Cas 1323290-64-7,Methyl 4,5-Diamino-5-Oxopentanoate Hydrochloride. [Link]
-
PubMed Central. (2019). Synthesis of nonracemic hydroxyglutamic acids. National Institutes of Health. [Link]
-
HDH Pharma. (2025). Methyl 4,5-diamino-5-oxopentanoate hydrochloride, 95% Purity, C6H13ClN2O3, 1 gram. [Link]
Sources
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C6H13ClN2O3 | CID 53485817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. Glutamine Metabolism: Molecular Regulation, Biological Functions, and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glutamine transporters as pharmacological targets: From function to drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
H-Glu(OMe)-NH2 HCl physical properties
An In-depth Technical Guide to the Physical Properties of L-Glutamic Acid γ-Methyl Ester α-Amide Hydrochloride (H-Glu(OMe)-NH2 HCl)
Abstract
L-Glutamic acid γ-methyl ester α-amide hydrochloride, systematically referred to as H-Glu(OMe)-NH2 HCl, is a pivotal derivative of L-glutamic acid with significant utility in peptide synthesis, neuroscience research, and as a precursor in pharmaceutical development.[1] Its unique structure, featuring a protected γ-carboxyl group as a methyl ester and a primary amide at the α-position, offers strategic advantages for regioselective chemical modifications. This guide provides a comprehensive examination of the core physical and chemical properties of H-Glu(OMe)-NH2 HCl, offering researchers and drug development professionals a foundational understanding of its characteristics. The document details established identification parameters, explores its solubility profile, and presents predicted spectroscopic data based on analogous structures and first principles. Furthermore, it furnishes detailed, field-proven experimental protocols for the empirical validation of these properties, ensuring scientific rigor and reproducibility.
Core Compound Identification and Physicochemical Properties
The foundational step in utilizing any chemical reagent is the unambiguous confirmation of its identity and a clear understanding of its fundamental physical constants. H-Glu(OMe)-NH2 HCl is a white crystalline powder under standard conditions.[1]
Structural and General Properties
The compound's structure is derived from L-glutamic acid, where the γ-carboxyl group is esterified with methanol and the α-carboxyl group is converted to a primary amide. The hydrochloride salt form enhances its stability and crystallinity.
Table 1: Core Identification and Physicochemical Data for H-Glu(OMe)-NH2 HCl
| Property | Value | Source(s) |
| IUPAC Name | methyl (4S)-4,5-diamino-5-oxopentanoate;hydrochloride | [2] |
| Synonyms | L-Isoglutamine methyl ester HCl, H-ISOGLN-OME HCl | [1] |
| CAS Number | 70830-50-1 | [1] |
| Molecular Formula | C₆H₁₂N₂O₃·HCl | [1] |
| Molecular Weight | 196.63 g/mol | [1] |
| Appearance | White powder | [1] |
| Melting Point | 190 - 210 °C | [1] |
| Purity (Typical) | ≥ 98% (by TLC) | [1] |
| Storage Conditions | 0 - 8 °C, desiccated | [1] |
Solubility Profile: A Practical Approach
While quantitative, temperature-dependent solubility data for H-Glu(OMe)-NH2 HCl is not extensively published, its structural features—a primary amine (protonated as the hydrochloride), a primary amide, and an ester—suggest high polarity. Therefore, it is expected to be soluble in polar protic solvents.
Qualitative Solubility Prediction:
-
High Solubility: Water, Methanol.
-
Moderate Solubility: Ethanol, DMSO (with potential for slow dissolution).
-
Low to Insoluble: Apolar organic solvents such as Dichloromethane, Chloroform, Hexanes, and Ethyl Acetate.
The following protocol provides a systematic approach to determining the solubility of H-Glu(OMe)-NH2 HCl for experimental applications.
Experimental Protocol for Qualitative and Semi-Quantitative Solubility Determination
This protocol is designed to efficiently determine a suitable solvent and approximate solubility, a critical step before preparing stock solutions for assays or synthesis.
Materials:
-
H-Glu(OMe)-NH2 HCl
-
Calibrated analytical balance
-
Vortex mixer
-
Bath sonicator
-
A selection of solvents:
-
Deionized Water (H₂O)
-
Methanol (MeOH)
-
Ethanol (EtOH)
-
Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
-
1.5 mL microcentrifuge tubes
Procedure:
-
Aliquot Preparation: Accurately weigh 1-2 mg of H-Glu(OMe)-NH2 HCl into a clean, dry 1.5 mL microcentrifuge tube. Prepare one tube for each solvent to be tested.
-
Initial Solvent Addition: Add a small, precise volume of the first solvent (e.g., 100 µL) to the first tube. This creates an initial high-concentration suspension (10-20 mg/mL).
-
Mechanical Agitation: Vortex the tube vigorously for 30 seconds. Observe for dissolution.
-
Sonication: If the solid is not fully dissolved, place the tube in a bath sonicator for 2-5 minutes. Visually inspect for any remaining particulate matter. A fully solubilized peptide will result in a clear, particle-free solution.[3]
-
Incremental Solvent Addition: If the compound remains insoluble, add another measured aliquot of the solvent (e.g., 100 µL) and repeat steps 3 and 4. Continue this process until the solid dissolves or a practical upper volume limit is reached.
-
Record Observations: Carefully record the volume of solvent required to achieve complete dissolution. This provides a semi-quantitative solubility value (e.g., soluble at >10 mg/mL).
-
Repeat for All Solvents: Repeat the entire process for each selected solvent. For solvents like DMSO, gentle warming (<40°C) can also be employed to aid dissolution.[4]
Caption: Workflow for Solubility Testing of H-Glu(OMe)-NH2 HCl.
Spectroscopic Characterization Profile
Spectroscopic analysis is indispensable for verifying the molecular structure and purity of a compound. While a publicly available, complete set of spectra for H-Glu(OMe)-NH2 HCl is not readily found, we can predict the key features with high confidence based on its constituent functional groups and data from analogous molecules.[5][6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For H-Glu(OMe)-NH2 HCl, spectra would typically be acquired in a deuterated solvent like D₂O or DMSO-d₆.
¹H NMR (Predicted, 400 MHz, D₂O):
-
δ ~4.0-4.2 ppm (t, 1H): The α-proton (α-CH), shifted downfield by the adjacent amide and protonated amine. It would appear as a triplet due to coupling with the two β-protons.
-
δ ~3.7 ppm (s, 3H): The methyl ester protons (-OCH₃), appearing as a sharp singlet.
-
δ ~2.5-2.7 ppm (t, 2H): The γ-methylene protons (-CH₂-COOMe), appearing as a triplet coupled to the β-protons.
-
δ ~2.1-2.3 ppm (m, 2H): The β-methylene protons (-CH₂-), appearing as a multiplet due to coupling with both the α- and γ-protons.
-
Amide and Amine Protons: In D₂O, the acidic protons of the amide (-CONH₂) and the ammonium (-NH₃⁺) groups would exchange with the solvent and may not be observed or may appear as a broad, low-intensity signal. In DMSO-d₆, they would be visible as distinct, broad signals.
¹³C NMR (Predicted, 101 MHz, D₂O):
-
δ ~175-178 ppm: Carbonyl carbon of the γ-methyl ester (-C OOMe).
-
δ ~171-174 ppm: Carbonyl carbon of the α-amide (-C ONH₂).
-
δ ~53-55 ppm: The α-carbon (-C H-), attached to the nitrogen.
-
δ ~52-54 ppm: The methoxy carbon of the ester (-OC H₃).
-
δ ~29-32 ppm: The γ-methylene carbon (-C H₂-COOMe).
-
δ ~24-27 ppm: The β-methylene carbon (-C H₂-).
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.
Table 2: Predicted Key IR Absorption Bands for H-Glu(OMe)-NH2 HCl
| Wavenumber (cm⁻¹) | Functional Group Vibration | Expected Appearance |
| ~3400 - 3200 | N-H stretch (primary amide) | Two bands, medium |
| ~3200 - 2800 | N-H stretch (primary ammonium, -NH₃⁺) | Broad, strong |
| ~2950 - 2850 | C-H stretch (aliphatic) | Medium to weak |
| ~1735 - 1750 | C=O stretch (ester) | Sharp, strong |
| ~1680 - 1690 | C=O stretch (Amide I band) | Strong |
| ~1600 - 1640 | N-H bend (Amide II band) | Medium |
| ~1500 - 1600 | N-H bend (asymmetric, ammonium) | Medium |
| ~1100 - 1300 | C-O stretch (ester) | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and structural information based on the mass-to-charge ratio of the molecule and its fragments. Using Electrospray Ionization (ESI) in positive mode, the expected molecular ion [M+H]⁺ would be observed.
-
[M+H]⁺ (for the free base): m/z 161.08
-
Predicted Fragmentation: The molecule is expected to undergo characteristic fragmentation patterns.[8][9] Key fragmentation pathways for the γ-ester/α-amide structure would include:
-
Loss of NH₃ (Ammonia): A common loss from the α-amide group, especially in metastable ion fragmentation.[9]
-
Loss of CH₃OH (Methanol): From the methyl ester.
-
Formation of an immonium ion: Cleavage of the bond between the α- and β-carbons can lead to the formation of characteristic immonium ions.
-
Caption: Predicted ESI-MS Fragmentation of H-Glu(OMe)-NH2.
Safety and Handling
As a laboratory chemical, H-Glu(OMe)-NH2 HCl should be handled with appropriate care, following standard laboratory safety procedures. While specific toxicity data is limited, information can be inferred from its chemical class.
-
General Handling: Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area. Avoid dust formation.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.
-
First Aid Measures:
-
Skin Contact: Wash off immediately with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.
-
Ingestion: Rinse mouth. Do NOT induce vomiting.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep desiccated.[1]
Conclusion
H-Glu(OMe)-NH2 HCl is a valuable and versatile derivative of L-glutamic acid. This guide has consolidated its core physical properties, providing a reliable reference for researchers. While direct experimental spectroscopic and quantitative solubility data remains sparse in the literature, the provided protocols and predicted data serve as a robust starting point for its application and characterization in a research setting. Adherence to the described experimental methodologies will ensure accurate and reproducible results, facilitating its effective use in the advancement of chemical and pharmaceutical sciences.
References
-
Revealing the Conformational Preferences of Proteinogenic Glutamic Acid Derivatives in Solution by 1 H NMR Spectroscopy and Theoretical Calculations. ACS Publications. [Link]
-
Peptide solubility guidelines - How to solubilize a peptide. SB-PEPTIDE. [Link]
-
Peptide Solubility | Peptide Synthesis. Bio Basic. [Link]
-
THE 15N LABELLED L-GLUTAMIC ACID: EXPERIMENTAL AND COMPUTATIONAL NMR STUDIES. Revue Roumaine de Chimie. [Link]
-
NMR spectrums of glutamic acid-based ethylene diamine (Glu-ED). a¹H-NMR... ResearchGate. [Link]
-
Chemical shifts. University of Regensburg. [Link]
-
Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. PMC. [Link]
-
Structure confirmation of L-iso-glutamine derivatives. ResearchGate. [Link]
-
QUALITATIVE ANALYSIS OF AMINO ACIDS AND PROTEINS. Ankara University. [Link]
- L(+)-isoglutamine compounds and process of preparing same.
-
Fragmentation of protonated peptides containing glutamine or glutamic acid. ResearchGate. [Link]
-
Fragmentation reactions of protonated peptides containing glutamine or glutamic acid. PubMed. [Link]
-
N NMR chemical shifts 6 (ppm, relative to exter- nal NO:) of amino acid methyl ester hydro- chlorides. ResearchGate. [Link]
-
1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the... ResearchGate. [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
13-C NMR Chemical Shift Table.pdf. University of Puget Sound. [Link]
-
13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]
-
S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. YouTube. [Link]
-
Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Solubility Tests of Proteins- Definition, Principle, Procedure, Result, Uses. Microbe Notes. [Link]
-
Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube. [Link]
-
H-Glu(OMe)-OMe HCl [23150-65-4]. Aapptec Peptides. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Glutamic acid - Wikipedia [en.wikipedia.org]
- 4. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 5. pubs.acs.org [pubs.acs.org]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Fragmentation reactions of protonated peptides containing glutamine or glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility Profile of O5-methyl-L-isoglutamine Hydrochloride
Abstract
O5-methyl-L-isoglutamine hydrochloride is a compound of interest within the domains of biochemical research and pharmaceutical development. As with any novel chemical entity, a thorough understanding of its physicochemical properties is paramount for its effective application, particularly its solubility. This guide provides a comprehensive framework for characterizing the solubility of O5-methyl-L-isoglutamine hydrochloride. In the absence of established public data for this specific molecule, this document serves as a first-principles guide for researchers, outlining the theoretical considerations and practical methodologies required to robustly determine its solubility profile. We will delve into the key factors influencing solubility, present industry-standard experimental protocols for both kinetic and thermodynamic solubility, and offer insights into data interpretation. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary tools to generate reliable and reproducible solubility data for O5-methyl-L-isoglutamine hydrochloride and other novel compounds.
Introduction to O5-methyl-L-isoglutamine Hydrochloride and the Critical Role of Solubility
O5-methyl-L-isoglutamine hydrochloride is a derivative of L-isoglutamine, an isomer of the proteinogenic amino acid glutamine.[1][2][3] While L-isoglutamine itself is known to be soluble in water, the introduction of a methyl ester at the O5 position and its formulation as a hydrochloride salt will significantly alter its physicochemical properties, including solubility.[1][4]
In pharmaceutical research and development, solubility is a cornerstone property that dictates a compound's journey from a laboratory curiosity to a potential therapeutic agent.[5][6] It directly influences bioavailability, formulation strategies, and the design of in-vitro and in-vivo experiments.[5][7] A compound with poor solubility can face significant hurdles in development, including challenges in administration, absorption, and achieving therapeutic concentrations.[8] Therefore, a precise and early characterization of the solubility of O5-methyl-L-isoglutamine hydrochloride is not merely a data collection exercise; it is a critical step in its scientific evaluation.
This guide will provide the foundational knowledge and practical steps to determine this crucial parameter.
Theoretical Framework: Factors Influencing the Solubility of O5-methyl-L-isoglutamine Hydrochloride
The solubility of a compound is a complex interplay of its intrinsic properties and the external environment. For O5-methyl-L-isoglutamine hydrochloride, the following factors are of primary importance:
-
Molecular Structure: The presence of polar functional groups such as the amino group, the amide, and the carboxylic acid ester in O5-methyl-L-isoglutamine will dictate its ability to form hydrogen bonds with solvent molecules.
-
Ionization (pKa): As a hydrochloride salt, the compound will be ionized in solution. The pH of the solvent will play a critical role in its solubility, influencing the equilibrium between the ionized and non-ionized forms.
-
Crystal Lattice Energy: The strength of the intermolecular forces in the solid state of O5-methyl-L-isoglutamine hydrochloride must be overcome by the energy of solvation for dissolution to occur.[5]
-
Solvent Properties: The polarity, hydrogen bonding capacity, and pH of the solvent are critical external factors.
-
Temperature: Temperature can have a varied effect on solubility depending on the thermodynamics of the dissolution process.
Experimental Determination of Solubility: A Methodological Overview
The experimental approach to determining solubility can be broadly categorized into two types: kinetic and thermodynamic solubility. The choice between these methods depends on the stage of research and the required level of precision.[8]
Kinetic Solubility
Kinetic solubility measures the concentration of a compound at the point of precipitation from a solution that was initially prepared in a soluble form, typically in an organic solvent like dimethyl sulfoxide (DMSO) and then diluted into an aqueous buffer.[8] This high-throughput method is particularly useful in the early stages of drug discovery for screening large numbers of compounds.[5][8]
Common kinetic solubility assay methods include:
-
Nephelometry: This technique measures the scattering of light by undissolved particles to detect precipitation.[5][6]
-
Direct UV Assay: This method involves the filtration of the solution to remove any precipitate, followed by the quantification of the dissolved compound in the supernatant using UV-Vis spectroscopy.[5]
Thermodynamic Solubility
Thermodynamic solubility, often referred to as equilibrium solubility, is the concentration of a compound in a saturated solution when it is in equilibrium with its solid phase.[8] This is a more time-consuming but also a more accurate and definitive measure of solubility. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[9]
Key steps in thermodynamic solubility determination include:
-
Incubation: An excess of the solid compound is mixed with the solvent and agitated for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[5]
-
Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.[7]
-
Quantification: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, most commonly High-Performance Liquid Chromatography (HPLC).[5][7]
Detailed Protocol: Thermodynamic Solubility of O5-methyl-L-isoglutamine Hydrochloride via the Shake-Flask Method
This section provides a detailed, step-by-step protocol for determining the thermodynamic solubility of O5-methyl-L-isoglutamine hydrochloride.
Materials:
-
O5-methyl-L-isoglutamine hydrochloride
-
Selected aqueous buffers (e.g., phosphate-buffered saline at pH 7.4, citrate buffers at various pH values)
-
High-purity water
-
Analytical balance
-
Vials with screw caps
-
Shaker or rotator capable of constant agitation at a controlled temperature
-
Centrifuge or filtration apparatus (e.g., syringe filters with low compound binding)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Volumetric flasks and pipettes
Protocol:
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of O5-methyl-L-isoglutamine hydrochloride and dissolve it in a suitable solvent to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
Sample Preparation:
-
Add an excess amount of O5-methyl-L-isoglutamine hydrochloride to a series of vials. The excess solid should be clearly visible.
-
Add a known volume of the desired buffer to each vial.
-
-
Equilibration:
-
Tightly cap the vials and place them on a shaker or rotator.
-
Agitate the samples at a constant temperature for 24-72 hours. A preliminary time-course experiment can determine the time required to reach equilibrium.
-
-
Phase Separation:
-
After equilibration, carefully separate the undissolved solid from the solution.
-
Centrifugation: Centrifuge the vials at high speed to pellet the solid. Carefully collect the supernatant.
-
Filtration: Use a syringe filter to separate the solid. Ensure the filter material has low binding affinity for the compound. Discard the initial portion of the filtrate to saturate any binding sites on the filter.
-
-
-
Quantification:
-
Dilute the clear supernatant with a suitable solvent if necessary.
-
Analyze the concentration of O5-methyl-L-isoglutamine hydrochloride in the diluted supernatant using a validated HPLC method.
-
Construct a calibration curve from the standard solutions and use it to determine the concentration in the samples.
-
Data Presentation:
The solubility data for O5-methyl-L-isoglutamine hydrochloride should be summarized in a clear and organized table.
| Solvent/Buffer (pH) | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |
| Phosphate-Buffered Saline (7.4) | 25 | ||
| 0.1 M HCl (1.0) | 25 | ||
| Acetate Buffer (4.5) | 25 | ||
| High-Purity Water | 25 | ||
| Phosphate-Buffered Saline (7.4) | 37 |
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for reproducible results.
Sources
- 1. L-Isoglutamine [drugfuture.com]
- 2. Isoglutamine | C5H10N2O3 | CID 445883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Isoglutamine - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Solubility Test | AxisPharm [axispharm.com]
- 6. rheolution.com [rheolution.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
(S)-methyl 4,5-diamino-5-oxopentanoate hydrochloride literature review
An In-depth Technical Guide to (S)-methyl 4,5-diamino-5-oxopentanoate hydrochloride
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a glutamine analogue with significant potential in medicinal chemistry and drug development. We will delve into its chemical characteristics, propose a robust synthetic pathway, and explore its putative biological role as a glutamine antagonist, particularly in the context of cancer research. This document is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this valuable chemical entity.
Introduction: The Significance of a Glutamine Analogue
This compound, also known as L-Glutamic acid γ-methyl ester α-amide hydrochloride, is a derivative of the amino acid L-glutamic acid.[1] Its structure is notably similar to L-glutamine, differing by the presence of a methyl ester at the gamma-carboxyl position instead of a free carboxylate. This subtle modification has profound implications, positioning the molecule as a potential competitive antagonist for glutamine-dependent metabolic pathways.
Many cancer cells exhibit a phenomenon known as "glutamine addiction," where they rely heavily on glutamine as a primary source of carbon and nitrogen for proliferation and survival.[2] Enzymes that utilize glutamine are thus critical targets for therapeutic intervention. Molecules that mimic glutamine, such as 6-diazo-5-oxo-L-norleucine (DON), have shown potent anti-tumor activity by blocking these enzymes.[2][3] this compound fits into this paradigm as a stable, synthetically accessible glutamine mimetic, making it a compound of high interest for developing novel anticancer agents.
Chemical & Physical Profile
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | methyl (4S)-4,5-diamino-5-oxopentanoate;hydrochloride | [1] |
| Molecular Formula | C₆H₁₃ClN₂O₃ | [1][4] |
| Molecular Weight | 196.63 g/mol | [1][4] |
| CAS Number | 70830-50-1, 257288-44-1, 1323290-64-7 | [1][4][5][6] |
| Canonical SMILES | COC(=O)CCN.Cl | [1] |
| InChIKey | CFJYPWQHBLMCCU-WCCKRBBISA-N | [1] |
| Appearance | Solid (predicted) | [6] |
| Storage | 2-8°C, Protected from light, under inert atmosphere | [4][6] |
| Solubility | Soluble in polar protic solvents (e.g., water, methanol) | Inferred |
| Synonyms | H-Glu(OMe)-NH2 HCl, O5-Methyl-L-isoglutamine hydrochloride | [1] |
Synthesis and Characterization: A Proposed Workflow
While several patents describe the synthesis of analogous structures like the tert-butyl ester[7][8], a detailed public protocol for the methyl ester hydrochloride is less common. Below, we propose a logical and robust synthetic workflow starting from the readily available N-Cbz-L-glutamic acid. This multi-step process is designed for high fidelity and scalability.
Diagram of Proposed Synthetic Pathway
Caption: Proposed three-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Selective γ-Esterification of N-Cbz-L-glutamic acid
-
Rationale: The gamma-carboxylic acid is more sterically accessible and electronically favored for esterification under acidic conditions compared to the alpha-carboxylic acid, which is adjacent to the bulky Cbz protecting group.
-
Suspend N-Cbz-L-glutamic acid (1 equivalent) in anhydrous methanol (10 volumes).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add concentrated sulfuric acid (0.1 equivalents) dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of starting material.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-L-glutamic acid γ-methyl ester.
Step 2: Amidation of the α-Carboxylic Acid
-
Rationale: Standard peptide coupling reagents like EDC and HOBt are used to activate the alpha-carboxylic acid, allowing for efficient and chemoselective reaction with ammonia to form the primary amide.
-
Dissolve the product from Step 1 (1 equivalent) in dichloromethane (DCM, 10 volumes).
-
Add 1-Hydroxybenzotriazole (HOBt, 1.1 equivalents) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl, 1.1 equivalents).
-
Stir the mixture at room temperature for 30 minutes to form the active ester.
-
Slowly add aqueous ammonia (28-30%, 2 equivalents) and stir vigorously for 4-6 hours.
-
Monitor the reaction by LC-MS. Upon completion, dilute with DCM and wash with water and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate to yield the Cbz-protected intermediate.
Step 3: Cbz-Deprotection and Hydrochloride Salt Formation
-
Rationale: Catalytic hydrogenation is a clean and effective method for removing the Cbz (benzyloxycarbonyl) protecting group. The resulting free amine is then protonated with hydrochloric acid to form the stable, crystalline hydrochloride salt.
-
Dissolve the protected amide from Step 2 in methanol (15 volumes).
-
Add Palladium on carbon (10% w/w, 0.05 equivalents) to the solution.
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker) for 8-12 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.
-
Concentrate the filtrate. Dissolve the resulting oil in a minimal amount of anhydrous methanol and cool to 0°C.
-
Add a solution of HCl in diethyl ether (2M) dropwise until the pH is ~2.
-
The product, this compound, should precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Characterization
The final product should be characterized by:
-
¹H and ¹³C NMR: To confirm the chemical structure and stereochemical integrity.
-
Mass Spectrometry (MS): To verify the molecular weight (196.63 g/mol for the hydrochloride salt, 160.17 for the free base).[1][9]
-
Infrared (IR) Spectroscopy: To identify key functional groups (ester C=O, amide C=O, N-H bonds).
-
Melting Point Analysis: To assess purity.
Putative Biological Role and Mechanism of Action
The primary interest in this compound stems from its structural analogy to L-glutamine. This similarity suggests it could act as a competitive inhibitor of glutamine-dependent enzymes.
Diagram: Structural Mimicry of Glutamine
Sources
- 1. This compound | C6H13ClN2O3 | CID 53485817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. drugdiscovery.jhu.edu [drugdiscovery.jhu.edu]
- 3. Protective Effects of Glutamine Antagonist 6-Diazo-5-Oxo-l-Norleucine in Mice with Alphavirus Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labsolu.ca [labsolu.ca]
- 5. Methyl 4,5-Diamino-5-Oxopentanoate Hydrochloride | 1323290-64-7 [chemicalbook.com]
- 6. Cas 1323290-64-7,Methyl 4,5-Diamino-5-Oxopentanoate Hydrochloride | lookchem [lookchem.com]
- 7. WO2019040109A1 - Processes for preparation of (s)-tert-butyl 4,5-diamino-5-oxopentanoate - Google Patents [patents.google.com]
- 8. US10717703B2 - Processes for the preparation of (S)-tert-butyl 4,5-diamino-5-oxopentanoate - Google Patents [patents.google.com]
- 9. chemscene.com [chemscene.com]
Methodological & Application
Application Notes and Protocols for the Large-Scale Synthesis of (S)-methyl 4,5-diamino-5-oxopentanoate hydrochloride
Abstract
This comprehensive technical guide provides a detailed protocol for the large-scale synthesis of (S)-methyl 4,5-diamino-5-oxopentanoate hydrochloride, a valuable chiral building block in pharmaceutical research and development. The synthesis is strategically designed in three main stages, commencing with the selective γ-esterification of L-glutamic acid, followed by the targeted amidation of the α-carboxylic acid, and concluding with the formation of the hydrochloride salt. This document elucidates the chemical principles underpinning each synthetic step, offers a robust, scalable protocol, and addresses critical aspects of process optimization, safety, and analytical quality control. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development.
Introduction and Strategic Overview
This compound, also known as L-isoglutamine methyl ester hydrochloride, is a key intermediate in the synthesis of various complex molecules, including peptidomimetics and enzyme inhibitors. The stereochemical integrity of this compound is paramount for its utility in asymmetric synthesis. The synthetic strategy detailed herein is optimized for scalability, safety, and efficiency, starting from the readily available and inexpensive chiral precursor, L-glutamic acid.
The overall synthetic pathway can be visualized as a three-step process:
Figure 1: Overall synthetic workflow for this compound.
Detailed Synthetic Protocol: 10 kg Scale
This protocol is designed for a target scale starting with 10 kg of L-glutamic acid. All operations should be conducted in a well-ventilated area or fume hood, with appropriate personal protective equipment (PPE).
Step 1: Selective γ-Esterification of L-Glutamic Acid
Principle: The selective esterification of the γ-carboxylic acid of L-glutamic acid is achieved by exploiting the differential reactivity of the two carboxyl groups. In an acidic methanol solution, the less sterically hindered γ-carboxyl group is preferentially esterified. Thionyl chloride is a highly effective reagent for this transformation as it reacts with methanol in situ to generate HCl, which catalyzes the esterification, and sulfur dioxide and HCl as gaseous byproducts that can be easily removed.[1]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| L-Glutamic Acid | 147.13 | 10.0 kg | 67.97 |
| Methanol | 32.04 | 100 L | - |
| Thionyl Chloride (SOCl₂) | 118.97 | 10.1 kg (6.2 L) | 84.9 |
Protocol:
-
Reactor Setup: Charge a 200 L glass-lined reactor with 100 L of methanol. Ensure the reactor is equipped with a robust overhead stirrer, a temperature probe, a condenser, and a gas outlet connected to a scrubber system.
-
Cooling: Cool the methanol to -5 to 0 °C with constant stirring.
-
Thionyl Chloride Addition: Slowly add 10.1 kg (6.2 L) of thionyl chloride to the cold methanol over a period of 2-3 hours. Caution: This is a highly exothermic reaction that generates HCl and SO₂ gas. Maintain the temperature below 10 °C throughout the addition. The off-gases must be neutralized through a caustic scrubber.[2][3]
-
Addition of L-Glutamic Acid: Once the thionyl chloride addition is complete and the temperature has stabilized, add 10.0 kg of L-glutamic acid to the reaction mixture in portions.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and then heat to reflux (approximately 65 °C) for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Solvent Removal: Cool the reaction mixture to room temperature and concentrate under reduced pressure to a thick oil.
-
Work-up: Add 50 L of diethyl ether to the residue and stir vigorously. The product, γ-methyl L-glutamate, will precipitate as a white solid.
-
Isolation: Filter the solid product and wash with 2 x 10 L of diethyl ether.
-
Drying: Dry the product under vacuum at 40-50 °C to a constant weight.
Expected Yield: 9.5 - 10.5 kg (87-96% yield) of (S)-methyl 5-amino-5-oxopentanoate.
Step 2: α-Amidation of γ-methyl L-glutamate
Principle: The amidation of the α-carboxylic acid is achieved using a coupling agent to activate the carboxyl group, followed by reaction with ammonia. Dicyclohexylcarbodiimide (DCC) is a common and effective coupling agent for this purpose.[4] The reaction forms a dicyclohexylurea (DCU) byproduct, which is insoluble in most organic solvents and can be removed by filtration. For large-scale synthesis, it is crucial to manage the exotherm and ensure efficient removal of the DCU.[5][6]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| (S)-methyl 5-amino-5-oxopentanoate | 161.16 | 10.0 kg | 62.05 |
| Dichloromethane (DCM) | 84.93 | 100 L | - |
| Dicyclohexylcarbodiimide (DCC) | 206.33 | 13.4 kg | 64.9 |
| Ammonia (gas) | 17.03 | As needed | - |
Protocol:
-
Reactor Setup: Charge a 200 L glass-lined reactor with 100 L of dichloromethane (DCM) and 10.0 kg of (S)-methyl 5-amino-5-oxopentanoate. Stir to form a suspension.
-
Cooling: Cool the mixture to 0-5 °C.
-
DCC Addition: Add a solution of 13.4 kg of dicyclohexylcarbodiimide (DCC) in 20 L of DCM to the reactor slowly over 1-2 hours, maintaining the temperature below 10 °C.
-
Ammonia Addition: Bubble anhydrous ammonia gas through the reaction mixture at a steady rate. The reaction is exothermic, so maintain the temperature between 10-20 °C. The reaction progress can be monitored by the cessation of the exotherm and by TLC or HPLC.
-
Reaction Completion: Continue stirring at room temperature for 2-4 hours after the ammonia addition is complete.
-
DCU Removal: The dicyclohexylurea (DCU) byproduct will precipitate as a white solid. Cool the reaction mixture to 0-5 °C and filter to remove the DCU. Wash the filter cake with 2 x 10 L of cold DCM.
-
Solvent Removal: Combine the filtrate and washes and concentrate under reduced pressure to obtain the crude product as an oil or semi-solid.
Expected Yield: 9.0 - 10.0 kg (90-99% crude yield) of (S)-methyl 4,5-diamino-5-oxopentanoate.
Step 3: Hydrochlorination and Purification
Principle: The final product is isolated as its hydrochloride salt to improve its stability and handling properties. This is achieved by treating a solution of the free base with hydrochloric acid. The hydrochloride salt is then purified by crystallization.[7] The choice of crystallization solvent is critical for obtaining high purity and good crystal form.[][9]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Crude (S)-methyl 4,5-diamino-5-oxopentanoate | 160.17 | ~9.5 kg | ~59.3 |
| Isopropanol (IPA) | 60.10 | 50 L | - |
| Hydrochloric Acid (concentrated, 37%) | 36.46 | ~5.0 L | ~59.3 |
| Diethyl Ether | 74.12 | 100 L | - |
Protocol:
-
Dissolution: Dissolve the crude (S)-methyl 4,5-diamino-5-oxopentanoate in 50 L of isopropanol in a suitable reactor.
-
Acidification: Cool the solution to 0-5 °C and slowly add concentrated hydrochloric acid until the pH of the solution is between 1 and 2. The product will begin to precipitate.
-
Crystallization: Stir the slurry at 0-5 °C for 2-4 hours to complete the crystallization.
-
Anti-solvent Addition: Slowly add 100 L of diethyl ether to the slurry with good agitation to further decrease the solubility of the product.
-
Isolation: Filter the crystalline product and wash the filter cake with 2 x 10 L of a 2:1 mixture of diethyl ether and isopropanol.
-
Drying: Dry the product under vacuum at 50-60 °C to a constant weight.
Expected Yield: 9.8 - 11.0 kg (85-95% yield from the amidation step) of this compound.
Process Optimization and Scale-Up Considerations
The successful scale-up of this synthesis requires careful consideration of several factors to ensure safety, efficiency, and product quality.
Figure 2: Decision tree for process optimization.
Key Optimization Points:
-
Esterification Catalyst: While thionyl chloride is highly effective, direct sparging of HCl gas into methanol is a cleaner alternative that avoids sulfur-containing byproducts, though it requires specialized gas handling equipment. Sulfuric acid is a less expensive option but requires a neutralization and filtration step to remove the resulting sulfate salts.[1]
-
Amidation Coupling Agent: For even larger scales or to avoid the filtration of DCU, a water-soluble carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be used, where the urea byproduct is removed during an aqueous workup.[10] Newer, greener coupling reagents like T3P® (Propylphosphonic Anhydride) are also becoming more common in industrial settings and offer advantages in terms of safety and waste profiles.[11]
-
Temperature Control: All three steps involve exothermic reactions. Robust temperature control is critical to prevent side reactions and ensure safety, especially during the addition of thionyl chloride and the amidation reaction.
-
Solvent Selection and Recovery: The choice of solvents should consider not only reaction performance but also environmental impact and the feasibility of recovery and recycling at scale.
-
Crystallization: The final crystallization step is crucial for achieving high purity. Screening of different solvent/anti-solvent systems (e.g., ethanol/MTBE, isopropanol/heptane) may lead to improved crystal morphology, higher purity, and better yields.[]
Analytical Quality Control
To ensure the final product meets the required specifications, a comprehensive set of analytical tests should be performed.
| Parameter | Method | Specification |
| Identity | ¹H NMR, ¹³C NMR | Conforms to the reference spectrum |
| FTIR | Conforms to the reference spectrum | |
| Purity | HPLC | ≥ 98.0% |
| Chiral Purity | Chiral HPLC | ≥ 99.0% e.e. (enantiomeric excess) |
| Residual Solvents | GC-HS | Isopropanol ≤ 5000 ppm, Diethyl Ether ≤ 5000 ppm |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
| Appearance | Visual | White to off-white crystalline solid |
High-Performance Liquid Chromatography (HPLC) Method for Purity
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Column Temperature: 30 °C
Chiral HPLC Method for Enantiomeric Purity
-
Column: Chiral stationary phase (e.g., polysaccharide-based)
-
Mobile Phase: Isocratic mixture of hexane and ethanol with a suitable amine modifier (e.g., diethylamine)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Column Temperature: 25 °C (Note: The exact chiral column and mobile phase composition must be optimized for the specific separation.)
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, D₂O): Expected chemical shifts (δ) in ppm: ~4.2 (t, 1H, CH-NH₂), ~3.7 (s, 3H, OCH₃), ~2.6 (t, 2H, CH₂-CO), ~2.2 (m, 2H, CH₂-CH).
-
¹³C NMR (100 MHz, D₂O): Expected chemical shifts (δ) in ppm: ~175 (C=O, ester), ~174 (C=O, amide), ~53 (OCH₃), ~52 (CH-NH₂), ~30 (CH₂-CO), ~26 (CH₂-CH).
Safety Considerations
-
Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. All handling must be done in a closed system or a well-ventilated fume hood with a scrubber.[2][3]
-
Dichloromethane (DCM): A suspected carcinogen. Use in a well-ventilated area and minimize exposure.
-
Dicyclohexylcarbodiimide (DCC): A potent skin sensitizer. Avoid all skin contact.
-
Ammonia: A corrosive and toxic gas. Use in a well-ventilated area with appropriate respiratory protection.
-
Exothermic Reactions: The esterification and amidation steps are exothermic. Ensure adequate cooling capacity and slow reagent addition to maintain control of the reaction temperature.
-
Pressure Build-up: The reaction of thionyl chloride with methanol generates gaseous byproducts. The reactor must be properly vented to a scrubber to prevent pressure build-up.
References
-
Magano, J. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development, 26(6), 1562-1600. [Link]
-
Scribd. (n.d.). Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution. [Link]
-
ResearchGate. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. [Link]
-
SciSpace. (2022). (Open Access) Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. [Link]
-
MDPI. (2022). Innovation: Large-Scale Manufacture of Peptide Therapeutics by Chemical Synthesis. [Link]
- Google Patents. (1960). L(+)-isoglutamine compounds and process of preparing same. US2927118A.
- Google Patents. (2000). Process for synthesis of L-glutamine. CN1264810C.
-
SpringerLink. (2014). Methods and protocols of modern solid phase peptide synthesis. [Link]
- Google Patents. (1946).
- Google Patents. (2005). Process for synthesizing L-γ-methylene glutamic acid and analogs. US6977311B2.
-
Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
- Google Patents. (1995). Process for producing crystals of salt of acidic amino acid and basic amino acid. EP0685461A1.
-
ACS Publications. (2022). Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. [Link]
-
Radboud Repository. (2007). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. [Link]
-
National Center for Biotechnology Information. (2016). The role of amino acids in controlling the chirality of inorganic crystals. [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]
- Google Patents. (1992).
- Google Patents. (1957). L-glutamine synthesis. US2806859A.
-
Loba Chemie. (n.d.). THIONYL CHLORIDE FOR SYNTHESIS. [Link]
-
ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?. [Link]
-
J-STAGE. (1991). isoglutamine Methyl Ester. [Link]
-
RSC Publishing. (2023). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. [Link]
- Google Patents. (1957).
-
Lanxess. (2015). Thionyl chloride. [Link]
-
ResearchGate. (2016). How to get (or crystallize) solid amino acids derivatives and peptides?. [Link]
-
J-Stage. (1991). isoglutamine Methyl Ester. [Link]
-
ResearchGate. (n.d.). Carbodiimide-mediated amidation reaction. [Link]
-
ResearchGate. (2018). pH Optimization of Amidation via Carbodiimides. [Link]
-
National Center for Biotechnology Information. (2016). Crystal structure of γ-methyl l-glutamate N-carboxy anhydride. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. lobachemie.com [lobachemie.com]
- 3. lanxess.com [lanxess.com]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US2404503A - Preparation of amino acids from their salts - Google Patents [patents.google.com]
- 9. US5118815A - Method for crystallization of amino acids - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00431G [pubs.rsc.org]
Application Notes and Protocols for the Use of (S)-Methyl 4,5-Diamino-5-oxopentanoate in Advanced Peptide Synthesis
Introduction: A Strategic Building Block for Constrained Peptides
In the landscape of therapeutic peptide development, the introduction of non-canonical amino acids is a cornerstone strategy for enhancing biological activity, improving metabolic stability, and refining conformational properties. (S)-methyl 4,5-diamino-5-oxopentanoate, an isoglutamine derivative with a methyl-esterified side chain, emerges as a pivotal building block for such molecular engineering. Its primary and most powerful application lies in the on-resin synthesis of side-chain lactam-bridged peptides.[1][2] These "stapled" peptides, featuring a covalent link between the side chains of two amino acid residues, are designed to pre-organize the peptide backbone into a desired secondary structure, often an alpha-helix or a beta-turn. This conformational constraint can lead to increased receptor binding affinity, enhanced resistance to proteolytic degradation, and improved cell permeability.
This technical guide provides a comprehensive overview of the strategic implementation of (S)-methyl 4,5-diamino-5-oxopentanoate in solid-phase peptide synthesis (SPPS), with a focus on the widely adopted Fmoc/tBu strategy. We will delve into the causality behind experimental choices, provide detailed, validated protocols for its incorporation and subsequent modification, and discuss potential challenges and their mitigation.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of (S)-methyl 4,5-diamino-5-oxopentanoate is essential for its effective use.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂N₂O₃ | [3] |
| Molecular Weight | 160.17 g/mol | [3] |
| IUPAC Name | methyl (4S)-4,5-diamino-5-oxopentanoate | [1] |
| CAS Number | 70830-50-1 | [3] |
| Appearance | White to off-white solid | [4] |
| Solubility | Soluble in water (as hydrochloride salt) and DMF | [4] |
Core Application: On-Resin Lactam Bridge Formation for Peptide Cyclization
The strategic utility of employing the methyl ester of isoglutamine lies in its orthogonality to the standard Fmoc/tBu protection scheme. The methyl ester is stable to the basic conditions of Fmoc deprotection (e.g., piperidine in DMF) and the acidic conditions of final cleavage from many resins.[5] However, it can be selectively cleaved on-resin via saponification (basic hydrolysis) to reveal a free carboxyl group. This deprotected side chain is then poised for intramolecular reaction with a nucleophilic side chain of another amino acid residue within the peptide sequence, typically the amine of a lysine or ornithine, to form a stable lactam bridge.[6]
This on-resin cyclization strategy offers several advantages over solution-phase cyclization, including the "pseudo-dilution" effect, which favors intramolecular reactions and minimizes intermolecular oligomerization.[7]
Caption: Workflow for the synthesis of lactam-bridged peptides.
Experimental Protocols
Protocol 1: Incorporation of Fmoc-(S)-methyl 4,5-diamino-5-oxopentanoate into a Peptide Sequence via SPPS
This protocol outlines the manual coupling of Fmoc-(S)-methyl 4,5-diamino-5-oxopentanoate onto a solid support. The procedure is analogous to the coupling of other standard Fmoc-protected amino acids.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-(S)-methyl 4,5-diamino-5-oxopentanoate
-
Coupling reagent (e.g., HBTU, HATU, HCTU)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes and drain.
-
Repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
-
-
Amino Acid Activation:
-
In a separate vial, dissolve Fmoc-(S)-methyl 4,5-diamino-5-oxopentanoate (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add the base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the coupling reaction for completion using a qualitative ninhydrin (Kaiser) test. For sterically hindered couplings, a second coupling may be necessary.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
Protocol 2: On-Resin Saponification of the Methyl Ester Side Chain
This protocol describes the selective removal of the methyl ester protecting group from the isoglutamine side chain.
Materials:
-
Peptide-resin containing the (S)-methyl 4,5-diamino-5-oxopentanoate residue
-
Lithium hydroxide (LiOH)
-
Solvent system (e.g., THF/water 3:1 or DMF/water)
-
Dilute aqueous acid (e.g., 1 M HCl) for neutralization
-
DMF and DCM for washing
Procedure:
-
Resin Preparation:
-
Ensure the peptide synthesis up to the point of saponification is complete. The N-terminal Fmoc group can be left on or removed depending on the subsequent steps.
-
Wash the peptide-resin thoroughly with DCM and DMF.
-
Swell the resin in the chosen solvent system (e.g., THF/water 3:1) for 30 minutes.
-
-
Saponification Reaction:
-
Prepare a fresh solution of LiOH (e.g., 0.5 M) in the chosen solvent system. The optimal concentration and equivalents of LiOH (typically 10-20 equivalents relative to resin loading) may require optimization.
-
Add the LiOH solution to the swollen resin and agitate at room temperature.
-
Monitor the reaction progress by taking small resin samples, cleaving the peptide, and analyzing by HPLC-MS. Reaction times can vary from 2 to 12 hours.
-
-
Neutralization and Washing:
-
Once the saponification is complete, drain the LiOH solution.
-
Wash the resin extensively with the reaction solvent, followed by DMF and DCM.
-
To ensure complete neutralization of the carboxylate, wash the resin with a dilute aqueous acid solution (e.g., 1 M HCl), followed by water until the filtrate is neutral.
-
Finally, wash the resin with DMF and DCM and dry under vacuum if not proceeding immediately to the next step.
-
Protocol 3: On-Resin Lactam Bridge Formation
This protocol details the intramolecular cyclization to form the lactam bridge.
Materials:
-
Peptide-resin with deprotected carboxyl (from isoglutamine) and amine (e.g., from lysine) side chains
-
Coupling reagent (e.g., PyBOP, HATU)
-
Base (e.g., DIPEA)
-
DMF, peptide synthesis grade
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin in DMF for 30-60 minutes.
-
-
Cyclization Reaction:
-
In a separate vial, dissolve the coupling reagent (3-5 equivalents) and base (6-10 equivalents) in DMF.
-
Add this activation solution to the resin.
-
Agitate the reaction mixture at room temperature. The reaction is typically complete within 2-24 hours.
-
Monitor the cyclization by cleaving a small amount of resin and analyzing the product by HPLC-MS.
-
-
Washing:
-
Once cyclization is complete, drain the reaction solution and wash the resin thoroughly with DMF and DCM.
-
Caption: Detailed workflow for on-resin lactam bridge formation.
Scientific Integrity and Causality: Explaining the "Why"
-
Choice of Methyl Ester: The methyl ester is chosen for its stability during the repetitive basic treatments of Fmoc removal, yet its susceptibility to cleavage under saponification conditions provides the necessary orthogonality for selective on-resin modification.[5]
-
Coupling Reagents: Uronium/aminium-based coupling reagents like HBTU and HATU are recommended for their high efficiency and ability to suppress racemization, which is a potential risk during the activation of the carboxyl group.[8]
-
Saponification Conditions: The use of LiOH is common for saponification; however, the reaction conditions (solvent, temperature, and reaction time) must be carefully optimized for each peptide sequence to avoid side reactions such as racemization or premature cleavage from the resin.[5]
-
On-Resin vs. Solution Phase Cyclization: Performing the cyclization on the solid support leverages the "pseudo-dilution" principle, where the resin-bound peptide chains are isolated from each other, thus favoring intramolecular cyclization over intermolecular dimerization or oligomerization.[7]
Potential Side Reactions and Mitigation Strategies
| Side Reaction | Description | Mitigation Strategy |
| Pyroglutamate Formation | N-terminal glutamine (or isoglutamine) can cyclize to form pyroglutamate, especially during prolonged coupling times or exposure to basic conditions. | Use of a side-chain protecting group (in this case, the methyl ester) generally minimizes this. Ensure efficient and rapid coupling. |
| Racemization | The chiral center of the amino acid can epimerize during activation and coupling. | Use coupling additives like HOBt or Oxyma Pure. Employ coupling reagents known to suppress racemization (e.g., HATU). Avoid prolonged pre-activation times.[9] |
| Incomplete Saponification | The methyl ester may not be fully cleaved, leading to a mixture of linear and cyclized peptides. | Optimize saponification conditions (LiOH concentration, time, temperature). Monitor the reaction progress carefully. |
| Aspartimide Formation | If the peptide sequence contains an aspartic acid residue, it can be prone to aspartimide formation under basic conditions. | Add HOBt to the piperidine deprotection solution.[2] |
Final Cleavage and Deprotection
Once the on-resin synthesis and modifications are complete, the final peptide is cleaved from the solid support, and all remaining side-chain protecting groups are removed. A standard cleavage cocktail for Fmoc-SPPS is typically used.
Cleavage Cocktail (Reagent K):
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
Procedure:
-
Wash the dried peptide-resin with DCM.
-
Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).
-
Allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, wash with cold ether, and dry under vacuum.
Conclusion
(S)-methyl 4,5-diamino-5-oxopentanoate is a specialized yet powerful tool in the arsenal of the peptide chemist. Its primary utility as a precursor for on-resin lactam bridge formation enables the synthesis of conformationally constrained peptides with potentially superior therapeutic properties. The protocols and insights provided in this guide are intended to equip researchers with the knowledge to successfully implement this valuable building block in their synthetic strategies, paving the way for the development of next-generation peptide-based therapeutics.
References
-
PubChem. (n.d.). (S)-methyl 4,5-diamino-5-oxopentanoate hydrochloride. [Online] Available at: [Link]
- Schafmeister, C. E., Po, J., & Verdine, G. L. (2000). An all-hydrocarbon cross-linking system for enhancing the alpha-helicity and metabolic stability of peptides. Journal of the American Chemical Society, 122(24), 5891-5892.
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Online] Available at: [Link]
-
MDPI. (2020). Synthesis of Lactam-Bridged and Lipidated Cyclo-Peptides as Promising Anti-Phytopathogenic Agents. [Online] Available at: [Link]
-
Biotage. (n.d.). Evaluation of On-Resin Head-to-Tail Cyclization Protocols for Peptides on Automated Synthesizers. [Online] Available at: [Link]
-
AAPPTEC. (n.d.). Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;. [Online] Available at: [Link]
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
- Anseth, K. S., & Bowman, C. N. (1994). Reaction-diffusion in polymer systems. In Photopolymerization (pp. 1-23). Springer, Berlin, Heidelberg.
Sources
- 1. The synthesis and study of side-chain lactam-bridged peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 9. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
(S)-methyl 4,5-diamino-5-oxopentanoate as a building block for aminoglutarimides
Topic: (S)-methyl 4,5-diamino-5-oxopentanoate: A Chiral Keystone for the Synthesis of Aminoglutarimide-Based Protein Degraders
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Rise of Aminoglutarimides in Targeted Protein Degradation
The field of therapeutic intervention is undergoing a paradigm shift from occupancy-driven inhibition to event-driven pharmacology.[1] A leading modality in this new era is Targeted Protein Degradation (TPD), which utilizes the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[2][3] Central to this strategy are heterobifunctional molecules known as Proteolysis-Targeting Chimeras (PROTACs) and molecular glues. These agents function by inducing proximity between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI.[1]
Among the most exploited E3 ligases is Cereblon (CRBN), a substrate receptor for the CUL4A-RBX1-DDB1 E3 ligase complex. The discovery that immunomodulatory imide drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide function as molecular glues by binding to CRBN has catalyzed the development of a vast class of protein degraders.[2] The chemical scaffold responsible for this interaction is the glutarimide ring. Specifically, the (S)-enantiomer of the 3-aminoglutarimide moiety is crucial for effective binding to the CRBN substrate receptor.[4]
This places immense importance on the availability of versatile and stereochemically pure building blocks for the efficient construction of these complex molecules. (S)-methyl 4,5-diamino-5-oxopentanoate has emerged as a critical, high-value precursor for the synthesis of the (S)-aminoglutarimide core, providing a direct and reliable route to this essential pharmacophore. This document serves as a detailed guide to the properties of this building block and its application in synthesizing aminoglutarimide-based molecules for drug discovery.
Building Block Profile: (S)-methyl 4,5-diamino-5-oxopentanoate
The utility of this building block stems from its bifunctional nature, containing a primary amine, a primary amide, and a methyl ester, all organized around a single, defined stereocenter derived from L-glutamic acid. This pre-installed chirality is essential, as it directly translates to the final (S)-configuration of the aminoglutarimide required for CRBN engagement.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₂N₂O₃ |
| Molecular Weight | 160.17 g/mol [5] |
| CAS Number | 70830-50-1[5] |
| Typical Form | Hydrochloride salt |
| Chirality | (S)-configuration |
| Storage | Sealed in dry, 2-8°C[5] |
Synthetic Rationale and Accessibility
The synthesis of (S)-methyl 4,5-diamino-5-oxopentanoate, or its commonly used tert-butyl ester analogue, typically starts from commercially available, enantiopure N-Cbz-L-glutamic acid derivatives.[4][6] The general strategy involves the selective amidation of the side-chain carboxylic acid, followed by coupling of the α-carboxylic acid with an amine (often ammonia), and subsequent deprotection of the α-amino group. While several routes have been reported, they often suffer from issues with scalability, high solvent volumes, and inconsistent purity, making a robust and reliable protocol highly valuable for large-scale synthesis.[4][6] The use of a pre-formed chiral building block like this circumvents the need for chiral resolution or asymmetric synthesis at later stages, streamlining the path to the final drug candidates.[7][8]
Core Application: From Diamine to Aminoglutarimide
The primary application of (S)-methyl 4,5-diamino-5-oxopentanoate is its conversion into the (S)-3-aminopiperidine-2,6-dione (aminoglutarimide) core. This transformation is achieved through a thermally-driven intramolecular cyclization/condensation reaction.
Mechanism of Cyclization
The reaction proceeds via a nucleophilic attack of the primary α-amine onto the carbonyl carbon of the methyl ester. This is followed by the elimination of methanol. Subsequently, a second intramolecular cyclization occurs where the primary amide nitrogen attacks the newly formed lactam carbonyl, eliminating ammonia and forming the stable six-membered glutarimide ring. Heating is critical to drive the reaction forward by removing the volatile byproducts (methanol and ammonia).
Caption: Workflow for aminoglutarimide ring formation.
Protocol 1: Synthesis of (S)-3-aminopiperidine-2,6-dione Hydrochloride
This protocol details the cyclization of the building block to form the core aminoglutarimide scaffold. The choice of a high-boiling, polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is crucial for achieving the necessary reaction temperatures and ensuring solubility of the starting material and intermediates.
Materials:
-
(S)-methyl 4,5-diamino-5-oxopentanoate hydrochloride (1.0 eq)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (approx. 5-10 mL per gram of starting material)
-
Methyl tert-butyl ether (MTBE) or Diethyl ether
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the chosen solvent (e.g., DMF).
-
Heating and Cyclization: Stir the suspension and heat the reaction mixture to 120-140°C. The rationale for this temperature is to provide sufficient thermal energy to overcome the activation barriers for both cyclization steps and to facilitate the removal of methanol and ammonia byproducts.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 4-12 hours).
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature. A precipitate may form upon cooling.
-
Add an anti-solvent such as MTBE or diethyl ether (approx. 10-20 volumes) to the cooled mixture to precipitate the product fully. Stir the resulting slurry for 1-2 hours at room temperature or 0°C to maximize recovery.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with the anti-solvent (MTBE or ether) to remove residual solvent and soluble impurities.
-
-
Drying and Characterization: Dry the isolated solid under vacuum to yield (S)-3-aminopiperidine-2,6-dione hydrochloride. The product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. The preservation of the (S)-stereocenter can be confirmed using chiral HPLC analysis.
Table 2: Typical Protocol Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| Solvent | DMF, DMSO | High boiling point, good solvating properties. |
| Temperature | 120-140°C | Drives the condensation reaction by removing volatile byproducts. |
| Reaction Time | 4-12 hours | Dependent on scale and specific temperature. |
| Work-up | Anti-solvent precipitation | Efficiently isolates the polar product from the reaction solvent. |
| Expected Yield | 60-80% | Variable based on scale and purity of starting material. |
Advanced Application: Derivatization for PROTAC Synthesis
The synthesized (S)-3-aminopiperidine-2,6-dione is the CRBN-binding warhead. To construct a PROTAC, this core must be connected via a linker to a ligand that binds a specific protein of interest. A robust and widely used method for this is the palladium-catalyzed Buchwald-Hartwig C-N cross-coupling reaction, which forms a bond between the free amine of the glutarimide and a (hetero)aryl halide on the linker.[9][10]
Caption: General scheme for PROTAC synthesis via C-N coupling.
Protocol 2: Representative Buchwald-Hartwig N-Arylation
This protocol provides a general method for coupling the aminoglutarimide core with a heteroaryl bromide, a common step in synthesizing analogs of lenalidomide or pomalidomide, or in attaching linkers.[11] High-throughput experimentation has been used to rapidly optimize these conditions.[10]
Materials:
-
(S)-3-aminopiperidine-2,6-dione hydrochloride (1.0 eq)
-
(Hetero)aryl bromide (1.1 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, 4-10 mol%)
-
Base (e.g., Cs₂CO₃, K₃PO₄, 2-3 eq)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene, or t-Amyl alcohol)
-
Reaction vessel suitable for inert atmosphere chemistry (e.g., Schlenk tube)
Procedure:
-
Reaction Setup: In an oven-dried reaction vessel, combine (S)-3-aminopiperidine-2,6-dione hydrochloride (1.0 eq), the (hetero)aryl bromide (1.1 eq), the base (e.g., Cs₂CO₃, 2.5 eq), the palladium catalyst, and the phosphine ligand.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is critical as the palladium catalyst is oxygen-sensitive.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Heating: Place the reaction vessel in a preheated oil bath or heating block at 80-110°C. The optimal temperature is dependent on the specific substrates and catalyst system used.
-
Reaction Monitoring: Stir the reaction at the set temperature and monitor its progress by LC-MS. Reactions are typically complete within 2-24 hours.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired N-arylated aminoglutarimide product. The purified compound should be fully characterized by NMR and HRMS.
Conclusion
(S)-methyl 4,5-diamino-5-oxopentanoate is a highly valuable chiral building block that provides an efficient and stereocontrolled entry point into the synthesis of aminoglutarimide-based therapeutics. Its strategic importance lies in its ability to directly install the essential (S)-glutarimide core required for potent binding to the E3 ligase Cereblon. The protocols outlined herein demonstrate its conversion to the aminoglutarimide scaffold and subsequent functionalization, paving the way for the rapid development and exploration of novel PROTACs and molecular glues in the ever-expanding field of targeted protein degradation.
References
- Google Patents. US3806517A - Preparation of 4,5-dicyanoimidazoles.
-
Chemical Communications (RSC Publishing). Rapid synthesis of pomalidomide-conjugates in minutes via temperature elevation and delayed feeding. Available from: [Link]
-
National Institutes of Health (NIH). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Available from: [Link]
-
ResearchGate. Synthesis of Aminoglutethimide. Available from: [Link]
-
ResearchGate. Synthesis of methyl (S)‐2‐(benzylideneamino)‐3‐(2‐bromo‐4,5‐dimethoxyphenyl)propanoate 5 a. Available from: [Link]
- Google Patents. WO2019040109A1 - Processes for preparation of (s)-tert-butyl 4,5-diamino-5-oxopentanoate.
- Google Patents. US10717703B2 - Processes for the preparation of (S)-tert-butyl 4,5-diamino-5-oxopentanoate.
-
ACS Publications. Expedited Aminoglutarimide C–N Cross-Coupling Enabled by High-Throughput Experimentation. Available from: [Link]
-
ResearchGate. Small-molecule degron mimetics for targeted protein degradation. Available from: [Link]
-
MDPI. Key Considerations in Targeted Protein Degradation Drug Discovery and Development. Available from: [Link]
-
YouTube. Jay Bradner - Dana-Farber Targeted Degradation Webinar Series. Available from: [Link]
-
PubMed. Design, synthesis and biological evaluation of thioether-containing lenalidomide and pomalidomide derivatives with anti-multiple myeloma activity. Available from: [Link]
-
National Institutes of Health (NIH). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. Available from: [Link]
-
Cambridge Open Engage. Expedited Aminoglutarimide C-N Cross-Coupling Enabled by High-Throughput Experimentation. Available from: [Link]
-
Bio-IT World. Targeted Protein Degradation: Why Just Inhibit What Can Be Destroyed?. Available from: [Link]
-
National Institutes of Health (NIH). Chiral Aminoalcohol-Derived δ-Lactams Provide Easy Access to Piperidines and Acyclic Five-Carbon Building Blocks Bearing a Tertiary and a Quaternary Stereocenter. Available from: [Link]
-
Bristol Myers Squibb. Protein degradation resources. Available from: [Link]
-
RSC Publishing. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. Available from: [Link]
-
National Institutes of Health (NIH). Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. Available from: [Link]
-
Wikipedia. Thalidomide. Available from: [Link]
-
ResearchGate. Multi-useful chiral building block for the synthesis of non natural amino acids and amino alcohols. Available from: [Link]
-
EOCCO. lenalidomide (Revlimid®), pomalidomide (Pomalyst®), thalidomide (Thalomid®). Available from: [Link]
-
PubMed. From mannose to morphan analogues: methyl α-D-mannoside as chiral building block for the synthesis of mono- and bicyclic σ receptor ligands. Available from: [Link]
Sources
- 1. Key Considerations in Targeted Protein Degradation Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeted Protein Degradation: Why Just Inhibit What Can Be Destroyed? [bio-itworld.com]
- 4. US10717703B2 - Processes for the preparation of (S)-tert-butyl 4,5-diamino-5-oxopentanoate - Google Patents [patents.google.com]
- 5. chemscene.com [chemscene.com]
- 6. WO2019040109A1 - Processes for preparation of (s)-tert-butyl 4,5-diamino-5-oxopentanoate - Google Patents [patents.google.com]
- 7. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chiral Building Blocks Selection - Enamine [enamine.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Design, synthesis and biological evaluation of thioether-containing lenalidomide and pomalidomide derivatives with anti-multiple myeloma activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Orthogonal Protecting Group Strategies for (S)-methyl 4,5-diamino-5-oxopentanoate
Abstract
This technical guide provides a comprehensive overview of orthogonal protecting group strategies for the selective modification of (S)-methyl 4,5-diamino-5-oxopentanoate. This molecule, a derivative of glutamine, possesses three reactive functional groups: a primary α-amine, a primary γ-amide, and a methyl ester. The successful synthesis of more complex derivatives necessitates a robust and selective protection-deprotection strategy. This document outlines the rationale for selecting appropriate protecting groups, detailed experimental protocols for their installation and removal, and a discussion of their orthogonality. The strategies detailed herein are designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to confidently manipulate this versatile chemical scaffold.
Introduction: The Challenge of Selective Functionalization
(S)-methyl 4,5-diamino-5-oxopentanoate presents a unique synthetic challenge due to the presence of multiple nucleophilic sites with similar reactivity. The primary α-amine and the primary γ-amide can both react with electrophilic reagents, leading to mixtures of products and complicating purification. The methyl ester, while less reactive, is susceptible to hydrolysis under certain acidic or basic conditions used for the removal of common protecting groups.
Therefore, an effective synthetic strategy hinges on the principles of orthogonal protection . This approach allows for the selective deprotection of one functional group in the presence of others, enabling sequential and controlled chemical modifications.[1][2] The choice of protecting groups is dictated by their stability to different reaction conditions, ensuring that the removal of one group does not affect the others.[1][3]
This guide will focus on the strategic application of three widely used amine protecting groups:
-
tert-Butoxycarbonyl (Boc): Cleaved under acidic conditions.[4][5]
-
Benzyloxycarbonyl (Cbz or Z): Removed by catalytic hydrogenolysis.[6][7]
-
9-Fluorenylmethoxycarbonyl (Fmoc): Labile to basic conditions.[8]
By leveraging the distinct deprotection mechanisms of these groups, a chemist can achieve selective functionalization of the α-amine and potentially the γ-amide of (S)-methyl 4,5-diamino-5-oxopentanoate.
Strategic Considerations for Protecting Group Selection
The primary goal is to selectively protect the α-amine, allowing for subsequent modification of either the amide or the ester. Given the higher nucleophilicity of the primary amine compared to the primary amide, initial protection will preferentially occur at the α-amine position.
Orthogonality is Key
The core principle guiding our strategy is orthogonality. A well-designed protection scheme ensures that each protecting group can be removed independently without affecting the others or the integrity of the molecule.[1][2] For instance, a Boc-protected amine is stable to the basic conditions used to remove an Fmoc group and the hydrogenolysis conditions for Cbz cleavage.[9] This allows for a stepwise deprotection and functionalization sequence.
Figure 1: Orthogonal protecting group strategies for the α-amine.
Stability of the Methyl Ester and Amide
A critical consideration is the stability of the methyl ester and the primary amide under the conditions required for protection and deprotection.
-
Methyl Ester: Susceptible to hydrolysis under strong acidic or basic conditions. The mild conditions for Fmoc deprotection (e.g., piperidine in DMF) and Cbz deprotection (hydrogenolysis) are generally compatible with the methyl ester.[6] Strong acidic conditions for Boc deprotection (e.g., neat TFA) may lead to some ester hydrolysis, which can be minimized by careful control of reaction time and temperature.[10]
-
Primary Amide: Generally stable to the conditions used for the protection and deprotection of the α-amine. However, direct protection of the amide nitrogen is also possible, though it is less nucleophilic than the primary amine.
Detailed Protocols and Methodologies
The following protocols provide step-by-step instructions for the protection and deprotection of the α-amine of (S)-methyl 4,5-diamino-5-oxopentanoate.
Boc Protection of the α-Amine
The tert-butoxycarbonyl (Boc) group is an excellent choice for amine protection due to its stability in a wide range of conditions and its facile removal with acid.[11][12]
Protocol 3.1.1: N-Boc Protection of (S)-methyl 4,5-diamino-5-oxopentanoate
-
Materials:
-
(S)-methyl 4,5-diamino-5-oxopentanoate hydrochloride (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃) (2.2 eq)
-
Dichloromethane (DCM) or a mixture of Dioxane/Water
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Suspend this compound in DCM.
-
Add triethylamine or sodium bicarbonate and stir for 10 minutes at room temperature.
-
Add di-tert-butyl dicarbonate and stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-Boc protected product.
-
Protocol 3.1.2: Deprotection of the Boc Group
The Boc group is readily cleaved by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[4][13]
-
Materials:
-
N-Boc-(S)-methyl 4,5-diamino-5-oxopentanoate (1.0 eq)
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM)
-
Diethyl ether
-
-
Procedure:
-
Dissolve the N-Boc protected substrate in DCM.
-
Add an excess of TFA (e.g., 25-50% v/v in DCM) or 4M HCl in dioxane at 0 °C.[5]
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo to remove the solvent and excess acid.
-
Precipitate the amine salt by adding cold diethyl ether.
-
Isolate the product by filtration or centrifugation and dry under vacuum.
-
| Protecting Group | Protection Conditions | Deprotection Conditions | Yield (Typical) |
| Boc | Boc₂O, Base (TEA or NaHCO₃), DCM or Dioxane/H₂O, RT | TFA/DCM or 4M HCl in Dioxane, RT[4] | >90% |
| Cbz | Cbz-Cl, Base (aq. Na₂CO₃), 0 °C to RT[14] | H₂, 10% Pd/C, MeOH or EtOH, RT[6] | >90% |
| Fmoc | Fmoc-OSu, NaHCO₃, aq. THF, RT | 20% Piperidine in DMF, RT[8][15] | >90% |
Table 1: Summary of Protection and Deprotection Conditions for the α-Amine.
Cbz Protection of the α-Amine
The benzyloxycarbonyl (Cbz or Z) group is stable to both acidic and basic conditions, making it orthogonal to both Boc and Fmoc groups.[6][7] It is typically removed by catalytic hydrogenolysis.
Protocol 3.2.1: N-Cbz Protection of (S)-methyl 4,5-diamino-5-oxopentanoate
-
Materials:
-
This compound (1.0 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.1 eq)
-
1 M aqueous sodium carbonate (Na₂CO₃) solution (2.5 eq)
-
Diethyl ether
-
-
Procedure:
-
Dissolve this compound in 1 M aqueous Na₂CO₃ solution and cool in an ice bath.
-
Add benzyl chloroformate dropwise while stirring vigorously, maintaining the temperature below 5 °C.[14]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl.
-
Acidify the aqueous layer with 1M HCl to pH 2-3 and extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the N-Cbz protected product.
-
Protocol 3.2.2: Deprotection of the Cbz Group
The Cbz group is efficiently removed by catalytic hydrogenolysis, yielding the free amine, toluene, and carbon dioxide.[6][14]
-
Materials:
-
N-Cbz-(S)-methyl 4,5-diamino-5-oxopentanoate (1.0 eq)
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas (balloon or hydrogenation apparatus)
-
Celite
-
-
Procedure:
-
Dissolve the N-Cbz protected compound in MeOH or EtOH in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst.
-
Purge the flask with H₂ gas and stir the mixture under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst can be pyrophoric and should be kept wet.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
-
Figure 2: Workflow for protection and deprotection of the α-amine.
Fmoc Protection of the α-Amine
The 9-fluorenylmethoxycarbonyl (Fmoc) group is stable to acidic conditions and hydrogenolysis, making it orthogonal to Boc and Cbz groups.[16] It is cleaved under mild basic conditions, typically with a secondary amine like piperidine.[8][17]
Protocol 3.3.1: N-Fmoc Protection of (S)-methyl 4,5-diamino-5-oxopentanoate
-
Materials:
-
This compound (1.0 eq)
-
9-Fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) (1.05 eq)
-
Sodium bicarbonate (NaHCO₃) (2.2 eq)
-
Tetrahydrofuran (THF) and Water (2:1 v/v)
-
Diethyl ether
-
1 M HCl
-
-
Procedure:
-
Dissolve this compound and Fmoc-OSu in a 2:1 mixture of THF and saturated aqueous NaHCO₃.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Dilute the reaction with water and adjust the pH to ~9 with saturated aqueous NaHCO₃ if necessary.
-
Extract with diethyl ether (3x) to remove impurities.
-
Acidify the aqueous layer to pH ~1 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the N-Fmoc protected product.
-
Protocol 3.3.2: Deprotection of the Fmoc Group
The Fmoc group is rapidly removed by treatment with a solution of piperidine in an aprotic polar solvent like dimethylformamide (DMF).[8][15]
-
Materials:
-
N-Fmoc-(S)-methyl 4,5-diamino-5-oxopentanoate (1.0 eq)
-
20% Piperidine in DMF (v/v)
-
Dichloromethane (DCM)
-
5% aqueous Lithium Chloride (LiCl)
-
-
Procedure:
-
Dissolve the N-Fmoc protected substrate in the 20% piperidine/DMF solution.
-
Stir the reaction at room temperature. The deprotection is often complete within minutes to an hour. Monitor by TLC or LC-MS.
-
Once the reaction is complete, quench by adding water and extract with DCM.
-
Wash the combined organic phases with 5% aqueous LiCl, dry over anhydrous Na₂SO₄, and filter.
-
Evaporate the solvent to yield the crude product, which can be purified by chromatography if necessary.
-
Conclusion and Future Perspectives
The selective protection of the α-amine of (S)-methyl 4,5-diamino-5-oxopentanoate is a crucial first step in the synthesis of more complex molecules for pharmaceutical and research applications. The Boc, Cbz, and Fmoc protecting groups offer a versatile and orthogonal toolkit for this purpose. The choice of protecting group will depend on the overall synthetic strategy and the compatibility of subsequent reaction conditions. The protocols outlined in this guide provide a solid foundation for researchers to confidently employ these strategies. Future work may explore the selective protection of the γ-amide, potentially through N-Boc protection under specific conditions, further expanding the synthetic utility of this valuable building block.
References
- Benchchem. (n.d.). Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions.
- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- Albericio, F., & Isidro-Llobet, A. (n.d.). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed.
- Organic Chemistry. (2022, December 14). Boc Deprotection Mechanism. YouTube.
- Various Authors. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. NIH.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
- Anonymous. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons.
- SciELO. (n.d.). A Greener, Efficient and Catalyst-Free Ultrasonic-Assisted Protocol for the N-Fmoc Protection of Amines.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- PubMed. (2004, December 9). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides.
- GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection.
- Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal.
- Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection.
- Wikipedia. (n.d.). Protecting group.
- Taylor & Francis Online. (2012, January 31). Polyethylene glycol mediated facile protocol for N-Cbz protection of amines.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). BOC Deprotection. Wordpress.
- Debenham, J. S., Madsen, R., Roberts, C., & Fraser-Reid, B. (n.d.). Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Journal of the American Chemical Society.
- Organic Chemistry. (2022, January 7). Deprotecting Fmoc Group Mechanism. YouTube.
- SciSpace. (n.d.). Amino Acid-Protecting Groups.
- Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Methods for Removing the Fmoc Group. In Methods in Molecular Biology, Vol. 35: Peptide Synthesis Protocols. Humana Press Inc.
- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
- Benchchem. (n.d.). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- Tokyo Chemical Industry (India) Pvt. Ltd. (2013, May 27). Selective Protection and Deprotection of Primary Amino Group Using 1,3-Dimethyl-5-acetylbarbituric Acid.
- Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group.
- Sigma-Aldrich. (n.d.). Application Note – N-Boc protection.
- Common Organic Chemistry. (n.d.). Cbz Deprotection (H2 + Pd/C).
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
- Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP).
- Various Authors. (n.d.). 2.3 Amide Group 2.3.1 C-Tenninal a-Amide Protection.
- Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base + DMAP).
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups.
- Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis.
- NIH. (2023, November 13). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.
- ResearchGate. (2015, February 25). How can we protect a primary amine, rather than secondary amine selectively in aqueous conditions?.
- Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- ACS Publications. (n.d.). Direct Amidation of N-Boc- and N-Cbz-Protected Amines via Rhodium-Catalyzed Coupling of Arylboroxines and Carbamates. Organic Letters.
- Boukachabia, M., Merabet-Khelassi, M., & Riant, O. (2025). Condensation of carboxylic acids with amines using the Boc2O/DMAP system under solvent-free conditions. Organic & Biomolecular Chemistry, 23, 2172-2179.
- Benchchem. (n.d.). An In-depth Technical Guide to the Boc Protection Mechanism for Amines.
Sources
- 1. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. total-synthesis.com [total-synthesis.com]
- 7. tandfonline.com [tandfonline.com]
- 8. genscript.com [genscript.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. BOC deprotection [ms.bzchemicals.com]
- 11. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amine Protection / Deprotection [fishersci.dk]
- 13. youtube.com [youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. peptide.com [peptide.com]
- 16. scielo.br [scielo.br]
- 17. m.youtube.com [m.youtube.com]
experimental procedure for N-acylation of (S)-methyl 4,5-diamino-5-oxopentanoate
Application Note & Protocol
Topic: Chemoselective Nα-Acylation of (S)-Methyl 4,5-Diamino-5-oxopentanoate Hydrochloride
Audience: Researchers, scientists, and drug development professionals engaged in peptide synthesis, medicinal chemistry, and materials science.
Introduction and Significance
(S)-Methyl 4,5-diamino-5-oxopentanoate, the methyl ester of L-glutamine (H-Gln-OMe), is a valuable chiral building block in synthetic chemistry.[1] Its structure features a primary α-amino group and a side-chain primary amide, presenting a classic challenge in chemoselective functionalization. The N-acylation of the α-amino group is a critical transformation for generating a diverse array of molecules, including peptide fragments, enzyme inhibitors, and precursors for complex pharmaceuticals.[2]
The primary challenge lies in selectively acylating the highly nucleophilic α-amino group without affecting the much less reactive side-chain amide. The lone pair of electrons on the amide nitrogen is delocalized by resonance with the adjacent carbonyl group, significantly reducing its nucleophilicity compared to the primary α-amine. This inherent difference in reactivity forms the basis for the highly chemoselective protocols described herein.
This application note provides a comprehensive guide with detailed, field-proven protocols for the Nα-acylation of (S)-methyl 4,5-diamino-5-oxopentanoate using common acylating agents. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving high yields and purity.
Mechanistic Rationale: The Basis for Chemoselectivity
The N-acylation of amines is a fundamental nucleophilic acyl substitution reaction.[2] The reaction proceeds via the attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acylating agent.
Key Factors Governing Selectivity:
-
Nucleophilicity: The α-amino group is a primary aliphatic amine, making it a potent nucleophile. In contrast, the side-chain amide is significantly less nucleophilic due to resonance delocalization, rendering it inert under the mild conditions described.
-
Reaction Conditions: The use of non-nucleophilic bases, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial. These bases act solely as acid scavengers, neutralizing the acidic byproduct (e.g., HCl from an acyl chloride) without competing in the nucleophilic attack.[3]
-
Temperature Control: Acylation reactions are often exothermic. Performing the reaction at low temperatures (e.g., 0 °C) helps to control the reaction rate, minimize potential side reactions, and ensure high selectivity.[4]
General Experimental Workflow
The following diagram illustrates the standard workflow for the N-acylation of this compound.
Sources
Application Notes and Protocols in Medicinal Chemistry and Drug Discovery
Introduction: The Symbiotic Dance of Chemistry and Biology in Modern Medicine
Medicinal chemistry is the linchpin of modern drug discovery, a dynamic and interdisciplinary science that elegantly merges the principles of organic chemistry, biochemistry, and pharmacology to create novel therapeutic agents.[1][2] It is the art and science of designing and synthesizing molecules with the potential to prevent, treat, or cure diseases.[3][4] At its core, medicinal chemistry is a problem-solving discipline. Medicinal chemists are molecular architects who, guided by a deep understanding of biological processes, meticulously craft compounds that can interact with specific biological targets to elicit a desired therapeutic effect.[1] This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the key applications of medicinal chemistry in the drug discovery pipeline, from initial concept to a potential clinical candidate. We will delve into the causality behind experimental choices, provide field-proven insights, and offer detailed protocols for critical methodologies.
I. The Drug Discovery Pipeline: A Medicinal Chemist's Roadmap
The journey from a disease concept to a marketable drug is a long, arduous, and expensive process, often spanning 10-15 years.[1] Medicinal chemistry is a critical component at nearly every stage of this journey, which can be broadly categorized as follows:
-
Target Identification and Validation: Identifying a biological target (e.g., an enzyme or receptor) that plays a crucial role in the disease process.[1][5]
-
Lead Discovery: Identifying "hit" or "lead" compounds that show promising activity against the validated target.[6][7]
-
Lead Optimization: Modifying the lead compound to enhance its potency, selectivity, and drug-like properties while minimizing toxicity.[8][9]
-
Preclinical Development: Evaluating the optimized compound in laboratory and animal models to assess its safety and efficacy before human trials.[10][11]
-
Clinical Trials & FDA Review: A multi-phase process of testing the drug in humans to ensure its safety and effectiveness, followed by regulatory review and approval.[10][12][13]
This intricate process is a collaborative effort, with medicinal chemists working in concert with biologists, pharmacologists, and clinicians.[4]
Diagram: The Drug Discovery Pipeline
Caption: A simplified workflow of the drug discovery pipeline.
II. Target Identification and Validation: Laying the Foundation
The inception of any drug discovery program lies in identifying and validating a biological target that is intrinsically linked to the disease pathology.[14] A well-validated target significantly increases the probability of success in the subsequent stages.
The Role of the Medicinal Chemist
While target identification is often driven by biological and genetic research, medicinal chemists play a crucial role in target validation.[15][16] They design and synthesize "chemical probes" – potent and selective small molecules that can modulate the target's function in cellular and in vivo models.[5] These probes are instrumental in confirming the target's role in the disease and assessing its "druggability" – the likelihood of being able to develop a drug-like molecule to modulate its activity.[5]
Key Considerations for a Quality Chemical Probe:
-
Potency: High affinity for the target to elicit a biological response at low concentrations.
-
Selectivity: Minimal interaction with other related and unrelated targets to avoid off-target effects.[14]
-
Mechanism of Action: A clear understanding of how the probe interacts with the target (e.g., as an inhibitor, agonist, or antagonist).[14]
-
Cellular Activity: The ability to penetrate cell membranes and engage the target in a cellular context.
III. Lead Discovery: The Search for a Starting Point
Once a target is validated, the next crucial step is to identify "hit" compounds – molecules that exhibit the desired biological activity against the target.[1] These hits serve as the starting point for the lead optimization process. Several strategies are employed for lead discovery, each with its own set of advantages and challenges.[6]
A. High-Throughput Screening (HTS)
High-Throughput Screening (HTS) is an automated method used to rapidly test hundreds of thousands to millions of compounds from a chemical library against a specific biological target.[17][18][19][20] This brute-force approach allows for the unbiased exploration of a vast chemical space to identify initial hits.[18]
Protocol: High-Throughput Screening (HTS) for a Kinase Inhibitor
-
Assay Development:
-
Select a robust and sensitive assay to measure kinase activity. A common method is a fluorescence-based assay that detects the phosphorylation of a substrate peptide.
-
Optimize assay conditions, including enzyme and substrate concentrations, ATP concentration, and incubation time, to achieve a good signal-to-noise ratio and a Z'-factor > 0.5.[19]
-
-
Library Preparation:
-
Prepare a diverse library of small molecules in a microplate format (e.g., 384- or 1536-well plates).[20]
-
Compounds are typically dissolved in dimethyl sulfoxide (DMSO) at a stock concentration of 10 mM.
-
-
Automated Screening:
-
Use robotic liquid handlers to dispense the kinase, substrate, ATP, and library compounds into the assay plates.[19][21]
-
Incubate the plates for the optimized time to allow the enzymatic reaction to proceed.
-
Add a detection reagent that generates a fluorescent signal proportional to the kinase activity.
-
-
Data Acquisition and Analysis:
-
Read the fluorescence intensity of each well using a plate reader.[21]
-
Calculate the percent inhibition for each compound relative to positive (no inhibitor) and negative (no enzyme) controls.
-
Identify "hits" as compounds that exhibit a predefined level of inhibition (e.g., >50% at a 10 µM concentration).
-
B. Fragment-Based Drug Discovery (FBDD)
Fragment-Based Drug Discovery (FBDD) is an alternative approach that involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly to the target.[6] These fragments are then optimized and linked together to generate a more potent lead compound. FBDD is particularly useful for targets that are challenging for traditional HTS.
C. Structure-Based Drug Design (SBDD)
When the three-dimensional structure of the biological target is known, Structure-Based Drug Design (SBDD) can be a powerful tool for lead discovery.[6][22] Computational methods like molecular docking are used to predict how potential ligands will bind to the target's active site.[23][24] This allows for the rational design of molecules with a higher probability of being active.
IV. Lead Optimization: The Art of Molecular Refinement
Identifying a hit is just the beginning. These initial compounds are rarely suitable as drugs. The lead optimization phase is an iterative process where medicinal chemists systematically modify the structure of a lead compound to improve its overall properties.[8][9][25] This is a multi-parameter optimization challenge, balancing potency, selectivity, and pharmacokinetic properties.[8]
Diagram: The Iterative Cycle of Lead Optimization
Caption: The iterative cycle of design, synthesis, test, and analysis in lead optimization.
A. Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are the cornerstone of lead optimization.[26][27][28][29][30] SAR involves systematically modifying the chemical structure of a lead compound and assessing how these changes affect its biological activity.[29] This allows chemists to identify the key structural features responsible for the compound's activity (the "pharmacophore") and to make targeted modifications to improve its properties.[9]
Protocol: Establishing a Structure-Activity Relationship (SAR)
-
Identify Key Regions for Modification: Based on the lead compound's structure, identify functional groups or regions that can be modified.
-
Analog Synthesis: Synthesize a series of analogs where each analog has a specific, targeted modification. For example, if the lead has a phenyl ring, synthesize analogs with different substituents on the ring (e.g., chloro, methyl, methoxy) at various positions (ortho, meta, para).
-
In Vitro Testing: Test the synthesized analogs in the primary biological assay to determine their potency (e.g., IC50 or EC50).
-
Data Analysis and Interpretation:
-
Compile the potency data for all analogs in a table.
-
Analyze the data to identify trends. For example, does adding an electron-withdrawing group to the phenyl ring increase or decrease potency?
-
Use this information to build a model of the SAR and to guide the design of the next round of analogs.[30]
-
Table: Example of a Structure-Activity Relationship (SAR) Table
| Compound | R1 | R2 | IC50 (nM) |
| Lead | H | H | 500 |
| 1a | Cl | H | 250 |
| 1b | CH3 | H | 750 |
| 1c | H | Cl | 100 |
| 1d | H | OCH3 | 800 |
B. Improving Drug-Like Properties: ADMET Profiling
A potent and selective compound is of little therapeutic value if it cannot reach its target in the body or if it is toxic.[3] Therefore, a significant part of lead optimization is dedicated to improving the compound's "drug-like" properties, often referred to by the acronym ADMET:
-
Absorption: How the drug is taken up by the body (e.g., from the gut into the bloodstream).[31]
-
Distribution: How the drug spreads throughout the body's tissues and organs.[31]
-
Metabolism: How the body chemically modifies (breaks down) the drug.[31]
-
Excretion: How the body eliminates the drug and its metabolites.[31]
-
Toxicity: The potential for the drug to cause harmful effects.[24]
Medicinal chemists use a variety of in vitro and in vivo assays to assess the ADMET properties of their compounds and make structural modifications to improve them.[3] For example, they might introduce a polar group to improve solubility or block a site of rapid metabolism to increase the drug's half-life.[1]
C. The Interplay of Pharmacokinetics and Pharmacodynamics
A crucial aspect of drug development is understanding the relationship between a drug's concentration in the body over time (pharmacokinetics or PK) and its therapeutic effect (pharmacodynamics or PD).[31][32][33][34][35] PK is what the body does to the drug (ADME), while PD is what the drug does to the body (its mechanism of action and effects).[33][34] A successful drug must have a PK profile that allows it to maintain a therapeutic concentration at its target site for a sufficient duration.[32] PK/PD modeling is used to integrate data from both fields to predict optimal dosing regimens.[32]
V. The Role of Computational Chemistry
Computational chemistry has become an indispensable tool in modern drug discovery, significantly accelerating the process and reducing costs.[22][23][24][36][37] Computational methods are used throughout the pipeline, from target identification to lead optimization.
Key Applications of Computational Chemistry:
-
Virtual Screening: Computationally screening large libraries of virtual compounds to identify potential hits.[23][37]
-
Molecular Docking: Predicting the binding mode and affinity of a ligand to its target receptor.[23][36]
-
Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of compounds with their biological activity.[23][26][36]
-
ADMET Prediction: Using computational models to predict the pharmacokinetic and toxicological properties of compounds.[22][24]
VI. Case Study: The Discovery of Captopril - A Triumph of Rational Drug Design
The development of Captopril, the first-in-class angiotensin-converting enzyme (ACE) inhibitor for the treatment of hypertension, is a landmark example of successful rational drug design.[38]
-
The Target: Researchers at Squibb (now Bristol Myers Squibb) targeted the angiotensin-converting enzyme (ACE), which plays a key role in regulating blood pressure.[38]
-
The Starting Point: They began by studying the structure and mechanism of a related enzyme, carboxypeptidase A, and the inhibitory properties of peptides isolated from snake venom.[38]
-
Rational Design: Based on their understanding of the ACE active site and the structure of known inhibitors, they rationally designed and synthesized a series of small molecule inhibitors.[38]
-
Lead Optimization: Through systematic SAR studies, they optimized the initial leads to improve their potency and oral bioavailability, ultimately leading to the discovery of Captopril.[38]
VII. Conclusion: The Evolving Landscape of Medicinal Chemistry
Medicinal chemistry is a constantly evolving field.[39] The integration of new technologies, such as artificial intelligence and machine learning, is further revolutionizing the drug discovery process.[23][40] These advancements are enabling medicinal chemists to design and synthesize novel therapeutics with greater precision and efficiency, ultimately bringing new hope to patients with unmet medical needs.[1] The principles and protocols outlined in this guide provide a foundational understanding of the critical role that medicinal chemistry plays in this vital endeavor.
References
- The Crucial Role of Pharmacodynamic and Pharmacokinetic Studies in Drug Development. (n.d.). Vertex AI Search.
- APPLICATIONS OF COMPUTATIONAL CHEMISTRY IN DRUG DESIGN: A REVIEW. (n.d.). Neuroquantology.
- Lead discovery and optimization | Medicinal Chemistry Class Notes. (n.d.). Fiveable.
- What is Medicinal Chemistry in Drug Discovery? (2024, October 15). Aragen Life Sciences.
- APPLICATIONS OF COMPUTATIONAL CHEMISTRY IN DRUG DESIGN: A REVIEW. (2022). NeuroQuantology, 20(20), 3245-3250.
- Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. (2015). ACS Medicinal Chemistry Letters, 6(6), 618-621.
- The Role of Computational Chemistry in Accelerating Drug Discovery. (2025, March 28). SteerOn Research.
- The Difference Between Pharmacokinetics and Pharmacodynamics. (n.d.). BioAgilytix.
- Understanding Pharmacokinetics & Pharmacodynamics. (n.d.). Alimentiv.
- Pharmacokinetics/pharmacodynamics in drug development: an industrial perspective. (n.d.). PubMed.
- What is High-Throughput Screening in Drug Discovery. (2024, September 16). Aragen Life Sciences.
- Pharmacokinetics vs Pharmacodynamics: Key Differences in PK vs PD. (2025, February 17). KCAS Bio.
- High-Throughput Screening in Drug Discovery Explained. (2025, September 25). Technology Networks.
- Exploration of the Role of Computational Chemistry in Modern Drug Discovery. (n.d.). Zhang.
- High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025, May 3).
- Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. (2015). PubMed.
- High-Throughput Screening (HTS) in Drug Discovery. (n.d.). Danaher Life Sciences.
- A Review on Applications of Computational Methods in Drug Screening and Design. (n.d.). PMC.
- Role of Medicinal Chemistry in Modern Drug Discovery. (2025, July 23). Steeron Research.
- What is Medicinal Chemistry? (n.d.). Michigan Technological University.
- Lead Optimization in Drug Discovery: Process, Strategies & Tools. (2025, October 2). Chemspace.
- What is medicinal chemistry? – Demystifying a rapidly evolving discipline! (n.d.). PMC.
- Medicinal chemistry. (n.d.). Wikipedia.
- The role of medicinal chemistry in the drug discovery process. (2016, October 1). Basicmedical Key.
- The Drug Development Process. (2018, January 4). FDA.
- Lead Drug Discover Strategies from Natural Medicines Based on Network Pharmacology. (n.d.). PMC.
- FDA Guidelines & Drug Development. (2018, July 17). RheoSense Blog.
- Case Studies in Modern Drug Discovery and Development. (n.d.). ResearchGate.
- What is the structure-activity relationship SAR in drug design? (2025, May 21). Patsnap Synapse.
- Lead Optimization: Research Pathways in Medicinal Chemistry. (2016). ResearchGate.
- What are the methods of lead optimization in drug discovery? (2025, May 21). Patsnap Synapse.
- Structure-Activity Relationship (SAR) Studies. (n.d.). Oncodesign Services.
- High-throughput screening: accelerating drug discovery. (2024, November 18).
- FDA Releases Three Guidance Documents to Streamline Drug Development and Reduce Application Returns. (n.d.). MedPath.
- Target identification and validation | Medicinal Chemistry Class Notes. (n.d.). Fiveable.
- Historical Strategies for Lead Generation. (2012). In The Royal Society of Chemistry.
- Structure–activity relationship. (n.d.). Grokipedia.
- CASE STUDIES IN MODERN DRUG DISCOVERY AND DEVELOPMENT. (n.d.).
- Lead Optimisation: What You Should Know! (2023). In The Handbook of Medicinal Chemistry Principles and Practice. The Royal Society of Chemistry.
- Drug Development and FDA Approval Process in USA. (2022, December 11). Spring Bio Solution.
- Structure–activity relationship. (n.d.). Wikipedia.
- Structure Activity Relationships. (2005, May). Drug Design Org.
- Lead Optimization in Drug Discovery. (n.d.). Danaher Life Sciences.
- Development & Approval Process | Drugs. (2022, August 8). FDA.
- BucketListPapers 66/100: The First Case Study – Celecoxib – Introducing A Metabolically Labile Group To Control Half-life. (2021, October 21). MedChemica.
- What is Lead Identification in Drug Discovery? (2024, September 16). Aragen Life Sciences.
- Success Stories in Drug Discovery. (n.d.). Drug Design Org.
- Drug Discovery Case Studies. (n.d.).
Sources
- 1. steeronresearch.com [steeronresearch.com]
- 2. Medicinal chemistry - Wikipedia [en.wikipedia.org]
- 3. What is Medicinal Chemistry in Drug Discovery? - Aragen Life Sciences [aragen.com]
- 4. mtu.edu [mtu.edu]
- 5. fiveable.me [fiveable.me]
- 6. fiveable.me [fiveable.me]
- 7. Lead Drug Discover Strategies from Natural Medicines Based on Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lead Optimization in Drug Discovery: Process, Strategies & Tools | Chemspace [chem-space.com]
- 9. What are the methods of lead optimization in drug discovery? [synapse.patsnap.com]
- 10. fda.gov [fda.gov]
- 11. blog.rheosense.com [blog.rheosense.com]
- 12. springbiosolution.com [springbiosolution.com]
- 13. Development & Approval Process | Drugs | FDA [fda.gov]
- 14. The role of medicinal chemistry in the drug discovery process | Basicmedical Key [basicmedicalkey.com]
- 15. Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. What is High-Throughput Screening in Drug Discovery - Aragen Life Sciences [aragen.com]
- 18. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 19. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 20. lifesciences.danaher.com [lifesciences.danaher.com]
- 21. High-throughput screening: accelerating drug discovery - Single Cell Discoveries [scdiscoveries.com]
- 22. Exploration of the Role of Computational Chemistry in Modern Drug Discovery | Zhang | Computational Molecular Biology [bioscipublisher.com]
- 23. neuroquantology.com [neuroquantology.com]
- 24. steeronresearch.com [steeronresearch.com]
- 25. books.rsc.org [books.rsc.org]
- 26. What is the structure-activity relationship SAR in drug design? [synapse.patsnap.com]
- 27. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 28. grokipedia.com [grokipedia.com]
- 29. Structure–activity relationship - Wikipedia [en.wikipedia.org]
- 30. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 31. Pharmacokinetics vs Pharmacodynamics: Key Differences | KCAS Bio [kcasbio.com]
- 32. arelabs.com [arelabs.com]
- 33. bioagilytix.com [bioagilytix.com]
- 34. Understanding Pharmacokinetics & Pharmacodynamics - Alimentiv [alimentiv.com]
- 35. Pharmacokinetics/pharmacodynamics in drug development: an industrial perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. APPLICATIONS OF COMPUTATIONAL CHEMISTRY IN DRUG DESIGN: A REVIEW | Neuroquantology [neuroquantology.com]
- 37. A Review on Applications of Computational Methods in Drug Screening and Design - PMC [pmc.ncbi.nlm.nih.gov]
- 38. Success Stories in Drug Discovery - Drug Design Org [drugdesign.org]
- 39. What is medicinal chemistry? – Demystifying a rapidly evolving discipline! - PMC [pmc.ncbi.nlm.nih.gov]
- 40. What is Lead Identification in Drug Discovery? - Aragen Life Sciences [aragen.com]
Troubleshooting & Optimization
improving yield of (S)-methyl 4,5-diamino-5-oxopentanoate synthesis
Technical Support Center: Synthesis of L-Glutamine α-Methyl Ester
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Synthesis of L-Glutamine Methyl Ester
Welcome to the technical support center for the synthesis of (S)-methyl 4,5-diamino-5-oxopentanoate, more commonly and accurately referred to in literature and practice as L-Glutamine α-methyl ester (CAS: 32668-14-7). While the systematic IUPAC name can be ambiguous, this guide focuses on the synthesis of the alpha-ester, a critical intermediate in peptide synthesis and various pharmaceutical development programs.[1][2] The primary role of this compound is to protect the carboxylic acid functionality of glutamine, preventing it from engaging in unwanted side reactions during subsequent coupling steps.[1]
This document is structured to provide practical, field-tested insights into optimizing the yield and purity of L-Glutamine methyl ester hydrochloride. We will address common experimental challenges, from low yields to purification difficulties, by explaining the underlying chemical principles and providing actionable troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for synthesizing L-Glutamine methyl ester hydrochloride?
There are three widely adopted methods for the esterification of L-glutamine, each with distinct advantages. All methods yield the product as a stable hydrochloride salt, which enhances its handling properties.[1]
-
Thionyl Chloride (SOCl₂) in Methanol: This is a highly effective and common method. SOCl₂ reacts with methanol in situ to generate HCl, which catalyzes the esterification. The reaction is typically performed by adding SOCl₂ dropwise to a chilled suspension of L-glutamine in anhydrous methanol.[3][4]
-
Trimethylchlorosilane (TMSCl) in Methanol: This method is known for its mild reaction conditions, often proceeding at room temperature.[5] It is a convenient system that has shown broad applicability for various amino acids, providing good to excellent yields.[5] Two equivalents of TMSCl are generally used for amino acids with a single carboxyl group.[1]
-
Fischer Esterification (Anhydrous HCl in Methanol): The classic approach involves bubbling dry hydrogen chloride gas through a suspension of the amino acid in methanol.[6] While effective, this method requires specialized equipment for handling gaseous HCl.
Q2: My reaction yield is consistently low. What are the likely causes?
Low yields often stem from a few critical factors:
-
Moisture Contamination: All common esterification methods are sensitive to water, which can hydrolyze the reagents (e.g., SOCl₂, TMSCl) and the ester product. Always use anhydrous methanol and protect the reaction from atmospheric moisture with a drying tube.[4]
-
Incomplete Reaction: L-glutamine has limited solubility in methanol. If the reaction is not allowed to proceed for a sufficient duration with effective stirring, a significant portion of the starting material may remain unreacted. For substrates with poor solubility, extending the reaction time to 24 hours can improve the yield.[1][5]
-
Side Reactions: The formation of byproducts, particularly pyroglutamic acid, can significantly reduce the yield of the desired ester.[7][8] (See Q3).
-
Product Loss During Workup: The hydrochloride salt of L-glutamine methyl ester is polar and has some solubility in alcohol-water mixtures. Significant losses can occur during the recrystallization step if the solvent ratios and temperatures are not optimized.[1]
Q3: What is the primary side product, and how can I prevent its formation?
The most significant side reaction is the intramolecular cyclization of L-glutamine to form pyroglutamic acid , accompanied by the release of ammonia from the side-chain amide.[7][8] This degradation is accelerated by heat and non-neutral pH.[7]
-
Prevention Strategy: The key is rigorous temperature control. During the addition of reagents like thionyl chloride, the reaction mixture should be kept cool (e.g., in an ice bath) to manage the initial exothermic reaction.[4] While some protocols involve heating or refluxing to drive the reaction to completion, the temperature and duration should be minimized to prevent degradation.[3][4]
Q4: How can I effectively isolate and purify the final product?
The product, L-Glutamine methyl ester hydrochloride, is a crystalline solid.[9] However, it can be hygroscopic and challenging to crystallize from the crude reaction mixture.
-
Isolation: After the reaction is complete, the solvent (methanol) and any volatile byproducts are removed under reduced pressure using a rotary evaporator.[5] The resulting crude solid or oil is then treated with a non-polar "anti-solvent," such as dry tert-butyl methyl ether or diethyl ether, to precipitate the hydrochloride salt.[4]
-
Purification: The most common purification technique is recrystallization . A mixture of ethanol and water is a frequently reported solvent system for this purpose.[1] The goal is to dissolve the crude product in a minimal amount of the hot solvent mixture and then allow it to cool slowly, promoting the formation of pure crystals.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.
Problem 1: Low or No Product Formation
| Potential Cause | Scientific Explanation | Recommended Solution |
| Moisture Contamination | Reagents like SOCl₂ and TMSCl react violently with water. Moisture consumes the reagent and neutralizes the in situ generated HCl catalyst, halting the esterification process. | Ensure all glassware is oven-dried. Use anhydrous methanol (<0.005% water). Protect the reaction vessel from atmospheric moisture using a drying tube or an inert atmosphere (N₂ or Ar).[4] |
| Poor Solubility of L-Glutamine | L-glutamine is a zwitterion with low solubility in pure methanol. If it does not dissolve during the reaction, only the suspended particles can react, leading to an incomplete conversion. | Use vigorous magnetic or mechanical stirring throughout the reaction. Increase the reaction time (e.g., from 12 hours to 24 hours) to allow for complete conversion.[5] |
| Insufficient Catalyst | An inadequate amount of acid catalyst (generated from SOCl₂, TMSCl, or HCl gas) will result in a slow and incomplete reaction. | For the SOCl₂ and TMSCl methods, ensure the correct molar equivalents are added slowly to prevent loss through evaporation. A typical ratio is 1.2-2.0 equivalents of reagent per equivalent of amino acid.[1][3] |
Problem 2: Significant Side Product Formation
| Potential Cause | Scientific Explanation | Recommended Solution |
| Pyroglutamate Formation | At elevated temperatures, the side-chain amide of glutamine can act as a nucleophile, attacking the newly formed methyl ester or the activated carboxyl group, leading to an irreversible cyclization to pyroglutamate.[8] | Maintain low temperatures (0-5 °C) during the initial exothermic addition of reagents.[4] If heating is required to drive the reaction, use the minimum effective temperature and time (e.g., gentle reflux for 3-4 hours instead of overnight).[3] Monitor reaction progress by TLC to avoid prolonged heating. |
| Side-Chain Amide Hydrolysis | Although less common under anhydrous acidic conditions, any residual water can lead to the hydrolysis of the side-chain amide, forming L-glutamic acid methyl ester. | Strictly adhere to anhydrous conditions as described for Problem 1. Avoid aqueous or basic workups if possible; if neutralization is required, use a non-aqueous base or a biphasic system with careful pH control.[10][11] |
Problem 3: Difficulty in Product Isolation and Purification
| Potential Cause | Scientific Explanation | Recommended Solution |
| Product is Hygroscopic | The hydrochloride salt is polar and readily absorbs moisture from the air, which can make it appear as a sticky oil or gum instead of a free-flowing solid. | After filtration, dry the product thoroughly under high vacuum. Handle the purified solid in a glove box or a dry environment. Store the final product in a desiccator over a strong drying agent (e.g., P₂O₅). |
| Difficulty in Crystallization | Impurities can inhibit crystal formation, causing the product to "oil out." Additionally, if the product is too soluble in the precipitating solvent, recovery will be low. | Ensure the crude product is free of solvent by concentrating thoroughly on a rotary evaporator.[5] Use a large volume of a dry, non-polar anti-solvent (e.g., 10-20 volumes of diethyl ether or TBME) to ensure complete precipitation. Scratching the inside of the flask with a glass rod at the solvent-air interface can help induce crystallization.[4] |
Visualized Workflow: Troubleshooting Synthesis
The following diagram outlines a logical workflow for addressing common synthesis problems.
Caption: Reaction pathway for the esterification of L-Glutamine using SOCl₂/MeOH.
Protocol 2: Synthesis using Trimethylchlorosilane (TMSCl) in Methanol
This method offers milder conditions and is often preferred for its operational simplicity. [5] Materials:
-
L-Glutamine (1.0 eq)
-
Anhydrous Methanol (approx. 10 mL per gram of L-Glutamine)
-
Trimethylchlorosilane (TMSCl) (2.0 eq), freshly distilled
-
Dry Diethyl Ether or tert-Butyl Methyl Ether (TBME)
-
250 mL round-bottom flask, magnetic stirrer, drying tube (CaCl₂)
Procedure:
-
Setup: Place L-Glutamine and a magnetic stir bar in a dry round-bottom flask equipped with a drying tube.
-
Reagent Addition: To the solid L-Glutamine, slowly add the TMSCl and stir. Then, add the anhydrous methanol. The mixture may warm slightly.
-
Reaction: Stir the resulting solution or suspension at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Due to the poor solubility of L-glutamine, the reaction may require up to 24 hours for complete conversion. [5]4. Workup: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), concentrate the reaction mixture on a rotary evaporator to remove all volatile components.
-
Precipitation & Isolation: Precipitate, filter, and wash the product with a dry ether as described in Protocol 1 (Steps 6-7).
-
Drying: Dry the solid under high vacuum to yield L-Glutamine methyl ester hydrochloride. Yields are typically in the range of 90-98%. [5]
Method Comparison
| Feature | Thionyl Chloride (SOCl₂) Method | Trimethylchlorosilane (TMSCl) Method |
| Typical Yield | 85-95% | 90-98% [5] |
| Reaction Conditions | Requires initial cooling, followed by reflux. | Room temperature. [5] |
| Reaction Time | 4-8 hours | 12-24 hours [5] |
| Safety & Handling | SOCl₂ is highly corrosive and toxic; reacts violently with water. Generates toxic SO₂ and HCl gas byproducts. [4] | TMSCl is flammable and corrosive. Less hazardous byproducts compared to the SOCl₂ method. |
| Workup | Simple evaporation and precipitation. | Simple evaporation and precipitation. [5] |
| Cost-Effectiveness | SOCl₂ is generally less expensive than TMSCl. | TMSCl is more expensive but offers milder conditions. |
References
- BenchChem. (n.d.). L-Glutamine methyl ester hydrochloride | 32668-14-7.
- Google Patents. (n.d.). CN1264810C - Process for synthesis of L-glutamine.
- Han, H., et al. (2021). An efficient synthetic route to l-γ-methyleneglutamine and its amide derivatives, and their selective anticancer activity. PubMed Central.
- ResearchGate. (2015). What are different ways to convert Amino Acid carboxylic acid into ester?.
- Brainly.in. (2019). Esterification with thionyl chloride and methanol mechanism.
- Google Patents. (n.d.). US3105852A - Process for the preparation of l-(+)-glutamine.
- Google Patents. (n.d.). CN1332152A - Synthesis of L-glutamic acid-5-methyl ester.
- Li, Z., et al. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules. Published by MDPI.
- Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
- Pianeta Chimica. (n.d.). Synthesis of Amino Acid Methyl Ester Hydrochloride.
- ResearchGate. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?.
- Pearson. (2024). Reactions of Amino Acids: Esterification.
- Google Patents. (n.d.). WO2019040109A1 - Processes for preparation of (s)-tert-butyl 4,5-diamino-5-oxopentanoate.
- Sigma-Aldrich. (n.d.). L-Glutamine methyl ester hydrochloride AldrichCPR.
- Chemistry LibreTexts. (2021). 25.5: Reactions of Amino Acids.
- BenchChem. (n.d.). Methyl 4-Methyl-5-oxopentanoate in Natural Product Synthesis.
- Google Patents. (n.d.). US10717703B2 - Processes for the preparation of (S)-tert-butyl 4,5-diamino-5-oxopentanoate.
- Hirao, Y., et al. (2013). Enzymatic production of L-alanyl-L-glutamine by recombinant E. coli expressing α-amino acid ester acyltransferase from Sphingobacterium siyangensis. Bioscience, Biotechnology, and Biochemistry.
- Google Patents. (n.d.). US5032675A - Process for the production of glutamine derivatives.
- European Patent Office. (n.d.). EP 0351127 B1 - Method of purifying L-glutamine.
- PubChem. (n.d.). (S)-methyl 4,5-diamino-5-oxopentanoate hydrochloride.
- Technical Disclosure Commons. (2023). Improved process for the preparation of (±) 4-amino-5-hexenoic acid.
- ChemScene. (n.d.). L-GlutaMine methyl ester hydrochloride | 32668-14-7.
- Chem-Impex. (n.d.). L-Glutamine α-tert-butyl ester hydrochloride.
- Sigma-Aldrich. (n.d.). L-Glutamine in Cell Culture.
- Thermo Fisher Scientific. (2024). The Essential Guide to Glutamine in Cell Culture.
- Oomens, J., et al. (2016). Deamidation Reactions of Asparagine- and Glutamine-Containing Dipeptides Investigated by Ion Spectroscopy. Journal of The American Society for Mass Spectrometry.
- BenchChem. (n.d.). How to optimize L-Glutamine-1-13C concentration in media.
- ResearchGate. (2025). The heats of interaction of L-glutamine and L-glutamic acid with KOH and HNO3 in aqueous solutions.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Enzymatic production of L-alanyl-L-glutamine by recombinant E. coli expressing α-amino acid ester acyltransferase from Sphingobacterium siyangensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pianetachimica.it [pianetachimica.it]
- 5. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US3105852A - Process for the preparation of l-(+)-glutamine - Google Patents [patents.google.com]
- 7. L-Glutamine in Cell Culture [sigmaaldrich.com]
- 8. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 9. L-Glutamine methyl ester hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 10. brainly.in [brainly.in]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Side Reactions in (S)-methyl 4,5-diamino-5-oxopentanoate Synthesis
Introduction
(S)-methyl 4,5-diamino-5-oxopentanoate, the methyl ester of L-glutamine, is a crucial chiral building block in the synthesis of various pharmaceuticals and complex organic molecules.[1][2] Its synthesis, typically originating from L-glutamic acid, involves the selective amidation of the side-chain carboxylic acid while the α-carboxyl group is protected as a methyl ester. While conceptually straightforward, this process is frequently compromised by a series of predictable yet challenging side reactions.
This technical support guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights into identifying, understanding, and mitigating the common side reactions encountered during this synthesis. Our approach focuses on the causality behind experimental choices to empower users to troubleshoot effectively and optimize their synthetic protocols.
Overview of a Common Synthetic Pathway
A prevalent strategy for synthesizing (S)-methyl 4,5-diamino-5-oxopentanoate involves the initial protection of the α-carboxyl group of L-glutamic acid, followed by activation and amidation of the γ-carboxyl group.
Caption: A common synthetic route to the target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect, and how can I quickly identify them?
A1: The most common side products are pyroglutamate derivatives, the D-enantiomer (racemized product), and the hydrolyzed α-methyl ester. A combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is the most effective method for identification.[3][4]
| Side Product | Molecular Weight Change | Identification Notes |
| Methyl Pyroglutamate | -17.03 Da (Loss of NH₃) | Often the major impurity. Can also form in the ion source of a mass spectrometer, complicating analysis.[5] |
| (R)-enantiomer | No change | Co-elutes with the product on standard reverse-phase HPLC. Requires chiral HPLC for separation. |
| L-Glutamine | -14.02 Da (Hydrolysis of -OCH₃ to -OH) | Corresponds to the loss of the methyl ester group. |
| Starting Material | +15.99 Da (L-Glutamic acid α-methyl ester) | Indicates incomplete amidation. |
Q2: My analytical results are confusing. Mass spectrometry shows a large peak corresponding to pyroglutamate, but HPLC suggests a purer sample. What's happening?
A2: You are likely observing an analytical artifact. Both free glutamine and glutamic acid can cyclize to form pyroglutamic acid inside the electrospray ionization (ESI) source of the mass spectrometer.[5][6] This in-source cyclization can give a false impression of a high impurity level. It is critical to use chromatographic separation (HPLC) to distinguish between pyroglutamate present in your sample solution and the artifact generated during analysis.[5]
Q3: What is the single most critical parameter to control during the amidation step?
A3: Temperature control is paramount. Many of the key side reactions—especially racemization and pyroglutamate formation—are significantly accelerated at elevated temperatures.[6][7] Running the reaction at the lowest effective temperature, even if it extends the reaction time, is often the best strategy for maintaining purity and stereochemical integrity.
Troubleshooting Guides: In-Depth Analysis
Issue 1: High Levels of Pyroglutamate Formation
Q: My primary impurity has a molecular weight corresponding to the loss of ammonia from my starting material or methanol from my product. What is it, and how does it form?
A: This impurity is methyl pyroglutamate. It forms via an intramolecular cyclization, a common and often rapid side reaction for N-terminal glutamine or glutamate derivatives.[8][9][10] The reaction is driven by the nucleophilic attack of the free α-amino group onto the side-chain carbonyl carbon, forming a stable five-membered lactam ring and eliminating a leaving group (ammonia or methanol).[10][11]
Caption: Mechanism of pyroglutamate formation.
Q: How can I prevent or minimize the formation of methyl pyroglutamate?
A: Minimizing this side reaction requires careful control of reaction conditions.
-
pH Control: The cyclization can occur under both acidic and basic conditions.[9] Maintain the reaction pH as close to neutral as possible. If a base is required, use a non-nucleophilic, sterically hindered base and add it slowly at low temperatures.
-
Temperature Management: Keep the reaction temperature low (e.g., 0 °C to room temperature). The rate of cyclization increases significantly with heat.[12]
-
Protecting Group Strategy: The most robust solution is to keep the α-amino group protected (e.g., with Boc or Cbz) throughout the side-chain amidation process. The protecting group can then be removed in a final, carefully controlled step under conditions known to minimize cyclization.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed. Unnecessarily long reaction times increase the opportunity for cyclization.
Issue 2: Loss of Stereochemical Purity (Racemization)
Q: My product has a low optical rotation, or a chiral HPLC analysis shows the presence of the (R)-enantiomer. What caused this?
A: The α-hydrogen of amino acids is acidic and can be abstracted under basic conditions, leading to the formation of a planar enolate intermediate. Reprotonation can occur from either face, resulting in racemization. This is a significant risk in peptide chemistry and related syntheses.[13]
Troubleshooting & Prevention Protocol:
-
Base Selection: The choice of base is critical. Strong, sterically small bases like triethylamine are more likely to cause racemization than hindered bases like N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM).[13]
-
Avoid High Temperatures: Racemization rates are highly temperature-dependent.[7] Perform base-mediated steps at low temperatures (e.g., 0 °C or below).
-
Activation Method: If using a coupling agent (e.g., DCC, EDC) to activate the γ-carboxyl group, the formation of highly activated intermediates can promote racemization. The addition of racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) is essential.[3][13] These additives form active esters that are more stable and less prone to racemization.[13]
-
Sequential Addition: When using a coupling agent, pre-activate the carboxylic acid with the agent and additive before adding the amine nucleophile and any base.
Issue 3: Incomplete Reaction and/or Ester Hydrolysis
Q: My reaction yield is low, with significant starting material remaining, or I'm isolating L-glutamine as a major byproduct. What are the causes?
A: These two issues often have related causes stemming from suboptimal reaction conditions.
-
Incomplete Amidation (Aminolysis): The direct reaction of a methyl ester with ammonia (aminolysis) to form an amide can be slow and require forcing conditions like high heat or pressure.[14][15] Under milder conditions, the reaction may simply not go to completion.
-
Ester Hydrolysis: The methyl ester is susceptible to hydrolysis back to a carboxylic acid, especially under strongly acidic or basic aqueous conditions.[16][17] If your amidation procedure uses aqueous ammonia (ammonium hydroxide) or involves an acidic/basic workup, hydrolysis is a significant risk.
Sources
- 1. benchchem.com [benchchem.com]
- 2. (S)-methyl 4,5-diamino-5-oxopentanoate hydrochloride | C6H13ClN2O3 | CID 53485817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. CN1264810C - Process for synthesis of L-glutamine - Google Patents [patents.google.com]
- 8. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Computational Studies on the Mechanisms of Nonenzymatic Intramolecular Cyclization of the Glutamine Residues Located at N-Termini Catalyzed by Inorganic Phosphate Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Massive Glutamine Cyclization to Pyroglutamic Acid in Human Serum Discovered Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 16. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Chiral Purity of (S)-methyl 4,5-diamino-5-oxopentanoate hydrochloride
Document ID: TSC-SMO-2601
Last Updated: January 16, 2026
Welcome to the technical support center for (S)-methyl 4,5-diamino-5-oxopentanoate hydrochloride (SMO), also known as H-Glu(OMe)-NH₂·HCl[1]. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the chiral purity of this critical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you identify, resolve, and prevent enantiomeric contamination in your experiments.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stereochemical integrity crucial?
This compound is a derivative of L-glutamic acid, often used as a building block in the synthesis of complex molecules, including peptidomimetics and active pharmaceutical ingredients (APIs). A notable application is in the synthesis of compounds containing an (S)-2-aminoglutarimide moiety[2]. Like most biological molecules, its function is highly dependent on its three-dimensional structure. The (S)-configuration at the alpha-carbon is critical, as the (R)-enantiomer may exhibit different, reduced, or even adverse pharmacological activity[3]. Therefore, maintaining high enantiomeric excess (% ee) is a non-negotiable quality attribute in drug development.
Q2: What are the primary causes of racemization or chiral impurity in SMO synthesis?
Chiral impurity in SMO typically arises from racemization—the conversion of the desired (S)-enantiomer into the undesired (R)-enantiomer, leading to a racemic mixture. The primary causes are:
-
Harsh pH Conditions: The alpha-proton of the amino acid ester is susceptible to abstraction under both strongly basic and, to a lesser extent, acidic conditions. Basic conditions, in particular, significantly accelerate racemization by forming a planar carbanion intermediate[4][5][6]. Studies have shown that racemization rates increase dramatically as pH rises above 9 or 10[4][5][7].
-
Elevated Temperatures: Thermal stress during reaction, workup, or purification steps can provide the energy needed to overcome the activation barrier for racemization.
-
Activated Intermediates: During coupling reactions (e.g., if the free amine were to be acylated), certain activating agents can promote the formation of oxazolone intermediates, which are prone to rapid racemization[8][9].
-
Inappropriate Base Selection: The choice of base during synthesis or deprotection is critical. Sterically hindered, non-nucleophilic bases (like N-methylmorpholine or 2,4,6-collidine) are generally preferred over smaller, stronger bases (like triethylamine) to minimize alpha-proton abstraction[9].
Q3: What is a typical acceptable enantiomeric excess (% ee) for a chiral intermediate like SMO?
For pharmaceutical applications, the enantiomeric excess should be as high as practically achievable, typically ≥99.0% ee . In many cases, regulatory guidelines require even stricter limits, often pushing for ≥99.5% ee or higher to ensure the safety and efficacy of the final drug product.
Part 2: Troubleshooting Guide for Chiral Purity Issues
This section addresses specific problems you may encounter during your work with SMO.
Problem: My final batch of SMO shows low enantiomeric excess (<98% ee) after synthesis.
This is the most common issue. The key is to systematically investigate potential sources of racemization in your synthetic and purification workflow.
Troubleshooting Workflow
Caption: Troubleshooting decision tree for addressing low enantiomeric purity.
Q4: My chiral HPLC method shows poor separation between the (S) and (R) enantiomers. How can I fix this?
Poor resolution (typically a resolution factor, Rs < 1.5) means your analytical result is unreliable.
-
Potential Cause: The chiral stationary phase (CSP) or mobile phase is not optimal for this analyte. Polysaccharide-based (e.g., amylose or cellulose derivatives) and crown-ether-based CSPs are often effective for underivatized amino acids and their esters[10][11][12].
-
Recommended Action:
-
Confirm Suitability: Inject a racemic standard of methyl 4,5-diamino-5-oxopentanoate hydrochloride to verify that the column can separate the enantiomers. If you do not have a racemic standard, you can generate one by treating your (S)-enantiomer with a strong base (e.g., DBU in an aprotic solvent) for a short period.
-
Optimize Mobile Phase: Systematically vary the mobile phase composition. For polysaccharide columns in normal phase mode, adjust the ratio of the alcohol modifier (e.g., isopropanol, ethanol) to the hexane/heptane mobile phase[11]. Small amounts of an acidic or basic additive (e.g., 0.1% trifluoroacetic acid or diethylamine) can dramatically improve peak shape and resolution[11].
-
Screen Different Columns: If optimization fails, screen other CSPs. A column screening strategy using different polysaccharide and macrocyclic glycopeptide columns is a highly effective approach[11][12].
-
Q5: I suspect racemization is occurring during my aqueous workup. How can I confirm and prevent this?
-
Potential Cause: Use of a basic solution (e.g., NaHCO₃ or K₂CO₃ wash) to neutralize the reaction mixture can raise the pH sufficiently to cause racemization, especially if the exposure is prolonged or at elevated temperatures[4][5][13].
-
Recommended Action:
-
Monitor pH: During the workup, use pH paper or a calibrated pH meter to ensure the aqueous phase never exceeds pH 8-9.
-
Use Milder Bases: If a base is necessary, use a cooled, dilute solution of a mild base like sodium bicarbonate and minimize the contact time.
-
Temperature Control: Perform all aqueous extractions in an ice bath to minimize the rate of any potential racemization.
-
Isolate and Test: Take a sample of your material before the workup step and another after, and analyze both by chiral HPLC. A significant decrease in % ee will confirm that the workup is the source of the problem.
-
Part 3: Experimental Protocols
Protocol 1: Chiral HPLC Method for Enantiomeric Purity Analysis
This protocol describes a general starting point for analyzing the enantiomeric excess of SMO using a polysaccharide-based chiral stationary phase.
Objective: To achieve baseline separation (Rs > 1.5) of the (S) and (R) enantiomers of methyl 4,5-diamino-5-oxopentanoate hydrochloride.
Instrumentation and Materials:
-
HPLC system with UV detector
-
Chiral Stationary Phase: e.g., Lux® Cellulose-2 or Chiralpak® AD-H (Immobilized amylose/cellulose tris(phenylcarbamate) derivatives are robust starting points)[14].
-
Mobile Phase Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Trifluoroacetic Acid (TFA).
-
Sample: SMO dissolved in mobile phase or a compatible solvent (e.g., ethanol) at ~1 mg/mL.
Methodology:
-
Column Installation & Equilibration: Install the chiral column and equilibrate with the initial mobile phase (see Table 1) at a flow rate of 1.0 mL/min until a stable baseline is achieved (~30-60 minutes).
-
Sample Injection: Inject 5-10 µL of the sample solution.
-
Data Acquisition: Monitor the elution profile at a suitable wavelength (e.g., 210 nm, as the compound lacks a strong chromophore).
-
Analysis & Optimization:
-
Identify the peaks for the (S) and (R) enantiomers. The major peak from a sample synthesized from L-glutamic acid should be the (S)-enantiomer.
-
Calculate the resolution factor (Rs) and enantiomeric excess (% ee) using the formulas:
-
Rs = 2 * (RT₂ - RT₁) / (W₁ + W₂)
-
% ee = |(Area_S - Area_R) / (Area_S + Area_R)| * 100
-
-
If separation is suboptimal, adjust the mobile phase as described in the table below.
-
Table 1: Chiral HPLC Method Screening Parameters
| Parameter | Starting Condition | Optimization Strategy |
| Column | Chiralpak® AD-H, 250x4.6mm, 5µm | Try Lux® Cellulose-2 or other polysaccharide CSPs. |
| Mobile Phase | n-Hexane / Ethanol (80:20 v/v) + 0.1% TFA | - Vary EtOH % from 10% to 30%.- Replace EtOH with IPA.- For basic analytes, try 0.1% Diethylamine instead of TFA. |
| Flow Rate | 1.0 mL/min | Adjust between 0.5 - 1.5 mL/min to optimize resolution vs. time. |
| Temperature | 25 °C | Vary between 15 °C and 40 °C. Lower temperatures often improve resolution. |
| Detection | UV at 210 nm | Use alternative detectors like CAD or ELSD if sensitivity is low. |
Protocol 2: Small-Scale Chiral Resolution via Diastereomeric Salt Crystallization
If a batch of SMO has an unacceptable % ee, it may be possible to enrich the desired (S)-enantiomer through chiral resolution. This protocol provides a general workflow for diastereomeric salt formation and fractional crystallization.
Objective: To increase the enantiomeric excess of a partially racemized batch of SMO.
Principle: The racemic mixture of SMO is reacted with a pure chiral resolving agent (a chiral acid) to form a mixture of diastereomeric salts. Diastereomers have different physical properties (e.g., solubility) and can be separated by conventional techniques like crystallization[3].
Materials:
-
Partially racemized SMO
-
Chiral Resolving Agent: (R)-(-)-Mandelic acid or (1S)-(+)-10-Camphorsulfonic acid (select a commercially available, enantiopure acid).
-
Solvents: Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate.
-
Filtration apparatus.
Methodology:
-
Salt Formation:
-
Dissolve 1.0 equivalent of the partially racemized SMO free base in a minimal amount of a suitable solvent (e.g., methanol or ethanol) with gentle warming.
-
In a separate flask, dissolve 0.5-1.0 equivalents of the chiral resolving agent in the same solvent. Note: Starting with 0.5 eq can help precipitate the less soluble diastereomer first.
-
Slowly add the resolving agent solution to the SMO solution with stirring.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator for several hours or overnight to induce crystallization.
-
If no crystals form, try adding a less polar co-solvent (e.g., ethyl acetate) dropwise until turbidity persists, then warm to re-dissolve and cool again.
-
-
Isolation and Analysis:
-
Collect the resulting crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals (this is Diastereomeric Salt Batch 1 ).
-
Concentrate the filtrate (mother liquor) to potentially obtain a second crop of crystals, which will be enriched in the other diastereomer.
-
-
Liberation of Free Amine and Analysis:
-
Take a small sample of Diastereomeric Salt Batch 1, dissolve it in water, basify carefully with a mild base (e.g., NaHCO₃) to pH ~8-9, and extract the SMO free base with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Convert the extracted free base back to the HCl salt and analyze its % ee using the chiral HPLC method from Protocol 1.
-
-
Optimization: If enrichment is observed, the process can be scaled up. The stoichiometry of the resolving agent, solvent system, and crystallization temperature should be optimized to maximize the yield and % ee of the desired (S)-enantiomer.
References
-
Goodman, M., & Stueben, K. C. (1962). Amino Acid Active Esters. III. Base-Catalyzed Racemization of Peptide Active Esters. Journal of the American Chemical Society, 84(9), 1279-1283. [Link]
-
Orem, C. A., & Kaufman, D. S. (2011). Effects of basic pH on amino acid racemization and leaching in freshwater mollusk shell. Quaternary Geochronology, 6(2), 233-245. [Link]
-
Bada, J. L. (1972). Kinetics of racemization of amino acids as a function of pH. Journal of the American Chemical Society, 94(4), 1371-1373. [Link]
-
Roos, E. C., et al. (1993). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. International Journal of Peptide and Protein Research, 41(4), 323-325. [Link]
-
Ahuja, S. (2011). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
- Google Patents. (n.d.). Processes for preparation of (s)
- Google Patents. (n.d.). Resolution of racemic amino acids.
-
Schmitz, M., & Schmitz, J. (1994). Prevention of amino acid racemization during guanidination--a prerequisite for measurement of protein digestibility by homoarginine labeling. Zeitschrift für Ernährungswissenschaft, 33(4), 310-312. [Link]
-
Brückner, H., & Keller-Adami, J. (2001). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Amino Acids, 21(3), 287-303. [Link]
Sources
- 1. This compound | C6H13ClN2O3 | CID 53485817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2019040109A1 - Processes for preparation of (s)-tert-butyl 4,5-diamino-5-oxopentanoate - Google Patents [patents.google.com]
- 3. US4379941A - Resolution of racemic amino acids - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. experts.nau.edu [experts.nau.edu]
- 6. creation.com [creation.com]
- 7. Prevention of amino acid racemization during guanidination--a prerequisite for measurement of protein digestibility by homoarginine labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 10. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Technical Support Center: Troubleshooting Peptide Coupling with H-Glu(OMe)-NH₂ ·HCl
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting assistance for peptide coupling reactions involving L-Glutamic acid α-methyl ester amide hydrochloride (H-Glu(OMe)-NH₂ ·HCl). We will explore common challenges, their underlying causes, and provide field-proven solutions to optimize your synthetic outcomes.
Section 1: Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the use of H-Glu(OMe)-NH₂ ·HCl in peptide synthesis.
Q1: Why is a base required when using H-Glu(OMe)-NH₂ ·HCl for a coupling reaction?
The starting material is a hydrochloride (·HCl) salt. The protonated α-amino group is not nucleophilic and cannot attack the activated carboxylic acid of your coupling partner. A non-nucleophilic organic base is required to neutralize the salt and liberate the free amine, which is the reactive species for peptide bond formation.[1][2]
Q2: Which base should I choose, and how much is needed?
For couplings with reagents like DCC or EDC, which do not require a base for the activation step itself, one equivalent of a tertiary base is needed to neutralize the amine salt.[1] For aminium/uronium or phosphonium-based reagents (e.g., HBTU, HATU, PyBOP), which require a base for their activation mechanism, a total of two or more equivalents of base is standard practice.[1]
Commonly used bases include:
-
N,N-Diisopropylethylamine (DIPEA/DIEA): A sterically hindered, non-nucleophilic base widely used in peptide synthesis.[2][3]
-
N-methylmorpholine (NMM): A slightly weaker, non-nucleophilic base often preferred to minimize racemization.[1][2]
-
sym-Collidine: A weaker base recommended in cases with a high risk of racemization.[1]
Q3: My coupling reaction is slow or incomplete. What are the likely causes?
Several factors can lead to sluggish or incomplete coupling reactions:
-
Insufficient Base: Failure to fully neutralize the HCl salt will leave a portion of the amine non-reactive.
-
Inefficient Coupling Reagent: The choice of coupling reagent is critical. Standard carbodiimides like DCC or EDC may be less effective for sterically hindered amino acids or challenging sequences compared to more potent reagents like HATU or HCTU.[1][4][5]
-
Steric Hindrance: The bulkiness of the N-protected amino acid being coupled can significantly slow down the reaction rate.[2]
-
Poor Solubility: H-Glu(OMe)-NH₂ ·HCl or the growing peptide chain may have limited solubility in the chosen reaction solvent, impeding the reaction.
Q4: What are the most common side reactions associated with glutamic acid derivatives in peptide synthesis?
Even with the side-chain protected, glutamic acid residues can be problematic. Key side reactions include:
-
Pyroglutamate Formation: This is an intramolecular cyclization of an N-terminal glutamic acid residue, which truncates the peptide chain. This can be catalyzed by both acidic and basic conditions.[6][7][8]
-
Glutarimide Formation: The side-chain carboxyl group can react with the backbone amide nitrogen of the subsequent amino acid to form a stable six-membered ring. This is particularly common in sequences like -Glu(X)-Gly-.[7]
-
Racemization: The chiral integrity of the glutamic acid residue can be compromised during the activation step, leading to the formation of D-isomers.[1][3] This is a general risk for all amino acids (except glycine) during coupling.[1]
Section 2: Troubleshooting Guide: Low Yield & Impure Product
This section provides a systematic approach to diagnosing and resolving common issues encountered during the coupling step.
Issue 1: Low to No Product Formation
Diagnosis Workflow
Caption: Troubleshooting workflow for low product yield.
Detailed Solutions
-
Base Neutralization: The most frequent error is forgetting to add a base or adding an insufficient amount. For every one equivalent of H-Glu(OMe)-NH₂ ·HCl, you need at least one equivalent of a base like DIPEA or NMM to generate the free amine.[1][9] If using coupling reagents like HBTU or HATU, which require a base for activation, increase the total base to at least two equivalents.[1]
-
Coupling Reagent Efficacy: The reactivity of coupling reagents varies significantly. While carbodiimides like DCC are cost-effective, they are often slower and can lead to side reactions like N-acylurea formation.[1] Modern onium salts are generally more efficient and faster, which can be crucial for preventing side reactions.[1][5]
Table 1: Comparison of Common Coupling Reagents
Reagent Class Examples Base Equivalents Required (with Amine Salt) Relative Reactivity Key Considerations Carbodiimide DCC, EDC·HCl 1 Moderate Insoluble urea byproduct (DCC); Water-soluble (EDC).[1] Phosphonium PyBOP, PyAOP 2+ High Does not cause guanidinylation; Byproduct of BOP is carcinogenic.[1][5] | Aminium/Uronium | HBTU, HATU, HCTU, COMU | 2+ | Very High | Fast reactions; Risk of guanidinylation side product.[1][5] HATU is highly efficient for hindered couplings.[5] |
-
Solvent Choice: The solubility of all components is paramount. N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are excellent solvents for peptide synthesis due to their high polarity and ability to dissolve most protected amino acids and peptides.[10] If solubility issues persist, consider solvent mixtures or alternative solvents like Dichloromethane (DCM), although DCM is less effective at solvating polar reactants.[11]
Issue 2: Presence of a Major Side Product with Mass = (Desired Product - 18 Da)
Diagnosis: Pyroglutamate Formation
This side product corresponds to the loss of water (18 Da) from the N-terminal glutamic acid residue, indicating intramolecular cyclization to form pyroglutamate.[6][8] This reaction is irreversible and "caps" the peptide, preventing further elongation.
Mitigation Strategies
-
Use Highly Efficient Coupling Conditions: The free N-terminal amine is most vulnerable to cyclization immediately after deprotection. Using a fast and efficient coupling reagent like HATU or HCTU ensures the amine is acylated quickly, minimizing the time it is exposed to conditions that promote cyclization.[7]
-
Pre-activation Protocol: Activate the carboxylic acid of the incoming amino acid before adding it to the deprotected H-Glu(OMe)-NH₂. This ensures the coupling reaction begins immediately upon mixing.
-
pH Control: Avoid prolonged exposure to strongly basic or acidic conditions during both the reaction and the workup/purification steps.[7][8]
Issue 3: Product Purity is Low, Multiple Peaks on HPLC/LC-MS
Diagnosis: Racemization and Other Side Reactions
A cluster of peaks around the expected product mass can indicate racemization, where the L-amino acid has partially converted to its D-epimer.[3] Other unexpected masses could point to glutarimide formation or byproducts from the coupling reagents.
Mitigation Strategies
-
Minimize Racemization:
-
Additives: Always use carbodiimide reagents (DCC, EDC) in combination with racemization-suppressing additives like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure.[1][3] These additives not only reduce racemization but also increase the reaction rate.[2]
-
Base Selection: Use a weaker base like NMM or sym-collidine, as stronger bases can increase the rate of racemization.[1][3]
-
Temperature Control: Perform the activation and coupling at 0°C to slow down the rate of racemization relative to the rate of coupling.[12]
-
-
Avoid Guanidinylation: When using aminium/uronium reagents (HBTU, HATU), avoid a large excess of the coupling reagent and ensure the carboxylic acid is pre-activated before the amine is introduced. This minimizes the chance of the reagent reacting directly with the amine to form a guanidinium side product.[5][13] Phosphonium reagents like PyBOP do not cause this side reaction.[5]
Section 3: Experimental Protocols
Protocol 1: Standard Coupling using HATU
This protocol describes a robust method for coupling an N-protected amino acid to H-Glu(OMe)-NH₂ ·HCl.
Materials:
-
N-α-Fmoc/Boc-protected amino acid (1.0 eq)
-
H-Glu(OMe)-NH₂ ·HCl (1.0 eq)
-
HATU (1.0 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
Procedure:
-
In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.
-
Stir the solution for 1-2 minutes at room temperature. This is the pre-activation step.
-
In a separate flask, dissolve H-Glu(OMe)-NH₂ ·HCl (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the H-Glu(OMe)-NH₂ solution and stir for 5 minutes to ensure complete neutralization.
-
Add the neutralized H-Glu(OMe)-NH₂ solution to the pre-activated acid solution.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Proceed with aqueous workup and purification.
Protocol 2: Purification by Reverse-Phase HPLC (RP-HPLC)
Purification is essential to isolate the desired peptide from unreacted starting materials, reagents, and side products.
Workflow:
Caption: General workflow for peptide purification.
Standard Conditions:
-
Column: C18-modified silica is the standard stationary phase.[14]
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile + 0.1% Trifluoroacetic Acid (TFA)
-
Gradient: Start with a low percentage of Mobile Phase B, gradually increasing it to elute compounds based on their hydrophobicity. Polar impurities elute first, followed by the target peptide.[14]
-
Detection: Monitor the elution profile using UV detection at 210–220 nm, which corresponds to the absorbance of the peptide backbone.[14]
-
Post-Purification: Pool the fractions containing the pure product, as confirmed by analytical HPLC or LC-MS, and lyophilize to obtain a dry powder.[14]
References
- Chandrasekhar, V. T. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences and Research.
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
- Lee, Y. S. (n.d.). Recent development of peptide coupling reagents in organic synthesis. Journal of the Korean Chemical Society.
-
The Organic Chemistry Tutor. (2021). EDC Coupling Mechanism. YouTube. [Link]
-
AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTEC. [Link]
-
AAPPTEC. (n.d.). Coupling Reagents. AAPPTEC. [Link]
- Liu, S., et al. (2022). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.
-
Yarlagadda, T., et al. (2018). Side reactions in peptide synthesis: An overview. ResearchGate. [Link]
- Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Merck Millipore.
-
Subirós-Funosas, R., El-Faham, A., & Albericio, F. (n.d.). Organic Syntheses Procedure. Organic Syntheses. [Link]
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
-
Ghavami, A., et al. (2008). Synthesis of glutamic acid and glutamine peptides possessing a trifluoromethyl ketone group as SARS-CoV 3CL protease inhibitors. PMC. [Link]
-
YMC America. (n.d.). Strategic peptide purification. YMC America. [Link]
-
The Nest Group. (2009). Peptide Purification Overview. The Nest Group. [Link]
-
Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. Waters Corporation. [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 4. peptide.com [peptide.com]
- 5. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. peptide.com [peptide.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. people.uniurb.it [people.uniurb.it]
- 14. bachem.com [bachem.com]
Technical Support Center: Stereochemical Integrity of (S)-Methyl 4,5-Diamino-5-Oxopentanoate
Introduction
(S)-methyl 4,5-diamino-5-oxopentanoate, also known as L-Glutamine methyl ester, is a chiral building block crucial in pharmaceutical research and development. The biological activity of molecules derived from this compound is intrinsically linked to the stereochemistry at its α-carbon. Loss of this stereochemical integrity through racemization—the formation of an equal mixture of (S) and (R) enantiomers—can lead to diminished efficacy, altered pharmacological profiles, or complete loss of biological function. This guide provides in-depth technical advice to help researchers anticipate, troubleshoot, and prevent racemization during the handling, reaction, and purification of this vital reagent.
The primary mechanism of racemization for α-amino esters is the removal of the proton at the chiral α-carbon. This abstraction, typically facilitated by a base, generates a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of the planar intermediate, resulting in a mixture of both enantiomers and a loss of optical purity.[1][2][3] Understanding the factors that promote this process is the first step toward its prevention.
Frequently Asked Questions & Troubleshooting Guide
FAQ 1: General Handling and Storage
Question: What are the optimal conditions for storing (S)-methyl 4,5-diamino-5-oxopentanoate to prevent racemization and degradation?
Answer: Proper storage is the first line of defense in maintaining the enantiomeric purity of your material. (S)-methyl 4,5-diamino-5-oxopentanoate is typically supplied as a hydrochloride salt, which enhances its stability.[4]
-
Temperature: Store the compound at 2-8°C.[5][6] Lower temperatures slow down the rate of potential degradation and racemization pathways.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. This minimizes exposure to atmospheric moisture and reactive gases.
-
Contaminants: Ensure the storage container is free from any acidic or basic residues. Trace amounts of contaminants on a spatula or in a vial can be sufficient to catalyze racemization over time. The free base form of the ester is significantly more susceptible to racemization than the hydrochloride salt.
FAQ 2: Influence of pH, Bases, and Solvents
Question: My reaction mixture containing (S)-methyl 4,5-diamino-5-oxopentanoate is showing a significant loss of optical purity. How do pH, base, and solvent choice contribute to this?
Answer: This is a classic issue rooted in the mechanism of racemization. The α-proton of the ester is acidic and susceptible to abstraction by a base, leading to the formation of a planar enolate intermediate.[3][7]
Role of Bases: The strength and steric hindrance of the base used are critical factors.[8]
-
Strong, non-hindered bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are known to accelerate racemization.[8]
-
Weaker or sterically hindered bases are preferred. N-methylmorpholine (NMM) and 2,4,6-collidine (TMP) are often better choices as they are less likely to cause racemization.[8]
Table 1: Impact of Common Bases on Racemization Potential
| Base | pKa of Conjugate Acid | Steric Hindrance | Racemization Risk |
| Triethylamine (TEA) | ~10.7 | Low | High |
| DIPEA (Hünig's Base) | ~10.1 | High | Moderate to High |
| N-Methylmorpholine (NMM) | ~7.4 | Moderate | Low to Moderate |
| 2,4,6-Collidine (TMP) | ~7.4 | High | Low |
Solvent Effects: Polar aprotic solvents like DMF and DMSO can facilitate racemization by stabilizing the charged intermediates involved. In some contexts, less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF) may be preferable. However, solvent choice is highly dependent on the specific reaction being performed.
Troubleshooting Steps:
-
Re-evaluate your base: If using TEA or DIPEA, consider switching to NMM or TMP.[8]
-
Control stoichiometry: Use the minimum required amount of base. An excess of base will significantly increase the rate of racemization.
-
Lower the temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 0°C or -20°C).
-
Minimize reaction time: Monitor the reaction closely and quench it as soon as it reaches completion.
Diagram 1: Base-Catalyzed Racemization Mechanism This diagram illustrates the abstraction of the alpha-proton by a base (B:), leading to the formation of a planar, achiral enolate intermediate, which can be protonated from either face to yield a racemic mixture.
Caption: Mechanism of base-catalyzed racemization.
FAQ 3: Preventing Racemization During Peptide Coupling
Question: I am hydrolyzing the methyl ester to the free acid for a peptide coupling reaction. What are the best strategies to prevent racemization during the coupling step?
Answer: This is the most common scenario where severe racemization occurs. The activation of the carboxylic acid for amide bond formation can lead to the formation of a 5(4H)-oxazolone intermediate. The α-proton of this oxazolone is highly acidic and is rapidly removed even by weak bases, leading to fast racemization.[9][10][11][12]
Key Strategies:
-
Choice of Coupling Reagent: Modern coupling reagents are designed to minimize racemization.
-
Carbodiimides (e.g., DCC, DIC, EDC): These should always be used with a racemization-suppressing additive.[13][14] Using a carbodiimide alone is a primary cause of racemization.
-
Uronium/Aminium Salts (e.g., HBTU, HATU): These are generally effective but still benefit from the presence of an additive. HATU is often superior to HBTU, especially for hindered couplings.[15]
-
Phosphonium Salts (e.g., BOP, PyBOP): BOP is highly effective but produces a carcinogenic byproduct (HMPA).[14] PyBOP is a safer and effective alternative.[14]
-
-
Use of Additives: Additives form an active ester intermediate that is less prone to oxazolone formation or reacts with the amine faster than it racemizes.
-
HOBt (1-Hydroxybenzotriazole): The classic additive, effective in many cases.[8][16]
-
HOAt (1-Hydroxy-7-azabenzotriazole): More effective than HOBt at suppressing racemization, particularly for difficult couplings.[8][16]
-
OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate): A highly effective, non-explosive alternative to HOBt and HOAt that has become a reagent of choice.[8][15][17]
-
Table 2: Recommended Coupling Reagent and Additive Combinations
| Coupling Reagent | Additive | Racemization Suppression | Notes |
| DIC or EDC | OxymaPure | Excellent | A modern, safe, and highly effective combination.[15] |
| DIC or EDC | HOAt | Excellent | Very powerful, considered a gold standard for difficult cases.[8] |
| HATU | (None required) | Very Good | HOAt is incorporated into the reagent's structure. |
| PyBOP | (None required) | Very Good | Safer alternative to BOP.[14] |
| DIC or EDC | HOBt | Good | A widely used, cost-effective traditional method.[16] |
Diagram 2: Oxazolone-Mediated Racemization in Peptide Coupling This diagram shows how carboxyl activation can lead to a racemizable oxazolone intermediate.
Caption: Racemization via oxazolone formation.
FAQ 4: Analytical Monitoring of Racemization
Question: How can I accurately determine if, and to what extent, my sample has racemized?
Answer: Visual inspection or standard analytical techniques like NMR or mass spectrometry will not distinguish between enantiomers. You must use a chiral-specific analytical method.
Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying enantiomeric excess (ee).
-
Principle: This technique uses a chiral stationary phase (CSP) that interacts differently with the (S) and (R) enantiomers, causing them to separate and elute at different retention times.[18] The relative area of the two peaks allows for precise quantification of the enantiomeric ratio.
-
Columns: Macrocyclic glycopeptide-based CSPs, such as those using teicoplanin (e.g., Astec® CHIROBIOTIC® T), are highly effective for separating underivatized amino acid enantiomers, including glutamine.[18]
-
Detection: Due to the lack of a strong chromophore, UV detection at a low wavelength (e.g., 205 nm) is typically used.[18] Alternatively, coupling the HPLC to a mass spectrometer (LC-MS) provides excellent sensitivity and selectivity.[19][20]
Experimental Protocols
Protocol 1: Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination
This protocol provides a general method for analyzing the enantiomeric purity of (S)-methyl 4,5-diamino-5-oxopentanoate.
-
Column: Astec® CHIROBIOTIC® T column (or equivalent teicoplanin-based CSP).[18]
-
Mobile Phase: A mixture of methanol, water, and a small amount of acidifier (e.g., 0.02% formic acid). A typical starting point is 70:30 (v/v) Methanol:Water + 0.02% Formic Acid.[18] The exact ratio should be optimized for best separation.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 205 nm.
-
Sample Preparation: Accurately weigh ~1 mg of your sample and dissolve it in 1 mL of the mobile phase. Ensure complete dissolution.
-
Analysis:
-
Inject a standard of the racemic (D,L) compound to determine the retention times for both the (S) and (R) enantiomers.
-
Inject your sample.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100
-
Protocol 2: Low-Racemization Peptide Coupling
This protocol describes a model peptide coupling using preferred modern reagents.
-
Reactants:
-
N-protected Glutamic Acid (from hydrolysis of the ester): 1.0 eq
-
Amine component (e.g., H-Gly-OMe·HCl): 1.1 eq
-
Coupling Reagent (e.g., DIC): 1.1 eq
-
Additive (OxymaPure): 1.2 eq
-
Base (NMM): 2.2 eq (1.1 eq to neutralize the amine salt, 1.1 eq for the coupling)
-
-
Procedure:
-
Dissolve the N-protected glutamic acid and OxymaPure in an appropriate solvent (e.g., DMF or DCM) in a round-bottom flask under an inert atmosphere.
-
Cool the mixture to 0°C in an ice bath.
-
Add the amine component and NMM to the mixture. Stir for 5 minutes.
-
Add DIC dropwise to the cooled, stirring solution.
-
Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting acid is consumed.
-
Work up the reaction by quenching, extraction, and purification as appropriate for the product.
-
Diagram 3: Troubleshooting Workflow for Loss of Optical Purity
Caption: Decision tree for troubleshooting racemization.
References
- Goodman, M., & Stueben, K. C. (1962). Amino Acid Active Esters. III. Base-Catalyzed Racemization of Peptide Active Esters. Journal of the American Chemical Society, 84(12), 1279-1283.
- Pini, D., et al. (1993). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. International Journal of Peptide and Protein Research, 41(4), 323-325.
- Wang, P., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- Buckingham, J., & Donn, J. (1977). Kinetics of Racemization and Hydrolysis of Oxazol-5(4H)-ones. Journal of the Chemical Society, Perkin Transactions 2, (5), 643-648.
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC Technical Support. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PubMed Central. Retrieved from [Link]
- Zhao, J., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis.
- Kemp, D. S., & Rebek, J., Jr. (1970). Peptide racemization mechanism. Kinetic isotope effect as a means of distinguishing enolization from oxazolone formation. Journal of the American Chemical Society, 92(19), 5792-5793.
- American Chemical Society. (1970). Peptide racemization mechanism. Kinetic isotope effect as a means of distinguishing enolization from oxazolone formation. Journal of the American Chemical Society, 92(19), 5792-5793.
- Nam, I., et al. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. Proceedings of the National Academy of Sciences, 121(2), e2314330121.
- Goodman, M., & McGahren, W. J. (1967).
- Zhang, X., et al. (2017). Separation and determination of acetyl-glutamine enantiomers by HPLC-MS and its application in pharmacokinetic study. Journal of Pharmaceutical Analysis, 7(5), 303-308.
- Truman, R. (2023). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data.
- Albericio, F., & Carpino, L. A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-770.
- Kuroda, K., et al. (1992). Racemization Studies in Peptide Synthesis Through the Separation of Protected Epimeric Peptides by Reversed-Phase High Performance Liquid Chromatography. International Journal of Peptide and Protein Research, 39(3), 229-236.
- Notz, Q., et al. (2021). Enantiomers of 2-methylglutamate and 2-methylglutamine selectively impact mouse brain metabolism and behavior.
-
Organic Chemistry Tutor. (2021, March 12). Lecture 16 Protecting groups and racemization of Amino Acids [Video]. YouTube. Retrieved from [Link]
-
University of Calgary. (n.d.). Enol Content and Enolization. Chem 353 Course Notes. Retrieved from [Link]
- Konya, Y., et al. (2020). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 186, 113309.
-
ChemTube3D. (n.d.). Base catalysed enolate formation (Enolization). University of Liverpool. Retrieved from [Link]
- Google Patents. (n.d.). CN1264810C - Process for synthesis of L-glutamine.
- Collins, J., & Holladay, M. (2009). 7.4 Racemization Assays.
-
IntechOpen. (2025). Direct Catalytic Asymmetric Aldol Reactions of Glycine Schiff Bases to Access β-Hydroxy-α-Amino Esters. IntechOpen Books. Retrieved from [Link]
-
Ashenhurst, J. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. Retrieved from [Link]
- Li, J., et al. (2012). Racemization of L-Glutamic acid and synthesis of D-Glutamic acid by enzymatic resolution. Journal of Chemical and Pharmaceutical Research, 4(1), 523-527.
- Collum, D. B., et al. (2008). Structures of β-Amino Ester Enolates: New Strategies Using the Method of Continuous Variation. Journal of the American Chemical Society, 130(44), 14502–14510.
- Google Patents. (n.d.). US3105852A - Process for the preparation of l-(+)-glutamine.
-
National Center for Biotechnology Information. (n.d.). (S)-methyl 4,5-diamino-5-oxopentanoate hydrochloride. PubChem Compound Database. Retrieved from [Link]
-
LookChem. (n.d.). Cas 1323290-64-7, Methyl 4,5-Diamino-5-Oxopentanoate Hydrochloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 4-methyl-5-oxopentanoate. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. creation.com [creation.com]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. This compound | C6H13ClN2O3 | CID 53485817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. lookchem.com [lookchem.com]
- 7. chemtube3d.com [chemtube3d.com]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Kinetics of racemization and hydrolysis of oxazol-5(4H)-ones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Mechanistic studies of peptide oxazolone racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. bachem.com [bachem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. peptide.com [peptide.com]
- 17. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Separation and determination of acetyl-glutamine enantiomers by HPLC-MS and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Enantiomers of 2-methylglutamate and 2-methylglutamine selectively impact mouse brain metabolism and behavior - PMC [pmc.ncbi.nlm.nih.gov]
handling and safety precautions for (S)-methyl 4,5-diamino-5-oxopentanoate
Prepared by the Office of Senior Application Scientists
This guide is intended for researchers, scientists, and drug development professionals. It provides essential safety information, handling protocols, and troubleshooting guidance for (S)-methyl 4,5-diamino-5-oxopentanoate (CAS No: 70830-50-1). The information herein is designed to ensure experimental integrity and personnel safety.
Section 1: Core Safety Profile & Hazard Assessment (FAQs)
This section addresses the fundamental safety questions regarding (S)-methyl 4,5-diamino-5-oxopentanoate hydrochloride, a common form of this reagent.[1] Understanding these hazards is the first step in a robust risk assessment.
Q1: What are the primary GHS hazards I should be aware of when working with this compound?
A1: Based on available data, (S)-methyl 4,5-diamino-5-oxopentanoate is classified with the signal word "Warning".[2][3] The primary hazards, identified by GHS Hazard Statements, are:
The causality for these classifications lies in the chemical nature of the molecule. As a diamino compound, it can exhibit basic properties that irritate mucous membranes and skin upon contact. The fine particulate nature of the solid form contributes to the respiratory irritation hazard if it becomes airborne.
Q2: Is this compound considered combustible?
Q3: What does the "Warning" signal word imply for my experimental risk assessment?
A3: The "Warning" signal word indicates a less severe hazard compared to "Danger," but one that still requires strict adherence to safety protocols. It signifies that acute toxicity, irritation, or other hazards are present and can cause harm if exposure occurs. For your risk assessment, this means that standard engineering controls (like a fume hood) and a complete suite of Personal Protective Equipment (PPE) are mandatory, not optional.
Section 2: Personal Protective Equipment (PPE) Protocol & Troubleshooting
Proper PPE is your primary defense against chemical exposure. The choice of PPE is not static; it must adapt to the specific experimental task.
Core PPE Requirements by Task
| Task | Minimum Required PPE | Rationale |
| Container Transfer & Weighing | Lab Coat, Nitrile Gloves (double-gloving recommended), Chemical Splash Goggles | Highest risk of dust inhalation and particulate contact. Goggles provide a full seal against airborne powder.[4][7][8][10] |
| Preparing Solutions (Dissolving) | Lab Coat, Nitrile Gloves, Chemical Splash Goggles, Face Shield | High risk of splashes. A face shield protects the entire face from unexpected vigorous reactions or splashes during dissolution.[10][11] |
| Running Reaction & Workup | Lab Coat, Nitrile Gloves, Safety Glasses with Side Shields | Lower splash risk during a contained reaction. Goggles are still recommended if transfer steps are involved.[11] |
| Large-Scale Operations (>50g) | Chemical Resistant Coveralls, Double Gloves, Goggles, Face Shield | Increased quantity elevates all exposure risks, justifying enhanced body and face protection.[12] |
PPE Selection Workflow
This diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on the experimental task.
Troubleshooting PPE Issues
-
Problem: "My skin feels irritated after the experiment, even though I wore gloves."
-
Causality: This is likely due to chemical permeation through the glove material or contamination during glove removal. No glove material offers indefinite protection.
-
Solution:
-
Check Glove Type: Ensure you are using chemically resistant gloves (nitrile is a good starting point).[13]
-
Practice Proper Removal: Always remove gloves without touching the outer surface with your bare skin.[10]
-
Change Gloves Frequently: For prolonged experiments, change gloves every 1-2 hours, or immediately if you suspect contamination.
-
Wash Hands: Always wash hands thoroughly with soap and water after removing gloves.[8][10]
-
-
Section 3: Safe Handling & Storage Procedures (FAQs)
Correct handling and storage are critical for maintaining the compound's integrity and ensuring lab safety.
Q1: What is the correct procedure for weighing this compound to minimize exposure?
A1: All weighing and handling of the solid compound must be performed inside a certified chemical fume hood.[8]
-
Prepare the Area: Ensure the fume hood sash is at the proper height. Decontaminate the balance before use.
-
Use Proper Tools: Use an anti-static weigh boat or glassine paper to prevent the fine powder from dispersing due to static electricity.
-
Handle with Care: Open the container slowly. Use a clean spatula to transfer the powder. Do not "tap" the container in a way that generates dust.
-
Seal Immediately: Tightly close the main container immediately after dispensing the required amount.[6][8][14]
-
Clean Up: Carefully clean the spatula and the area around the balance with a damp cloth to collect any residual powder.
Q2: What are the definitive storage conditions for (S)-methyl 4,5-diamino-5-oxopentanoate?
A2: The compound's stability is best maintained under the following conditions:
-
Temperature: 2-8°C.[2][10][15] Refrigerated storage is required.
-
Atmosphere: Store in a dry, well-ventilated place.[6][7][8] For long-term stability, storing under an inert atmosphere (like Argon or Nitrogen) is recommended.[8]
-
Container: Keep the container tightly sealed to prevent moisture absorption and contamination.[8][14]
Q3: I noticed the powder in the bottle has formed clumps. Is it degraded?
A3: Not necessarily. This compound is hygroscopic, meaning it can absorb moisture from the air, leading to clumping. While this does not automatically mean chemical degradation, it can affect weighing accuracy and dissolution rates. If the material is significantly discolored or has a strong, unusual odor, it may indicate degradation. If it is only clumped, you can gently break up the clumps with a clean, dry spatula inside a fume hood before weighing. To prevent this, always ensure the container is sealed tightly and stored in a dry environment.[10]
Section 4: Emergency Response & Spill Cleanup Guide
Immediate and correct response to an exposure or spill is vital.
First Aid Quick Reference
| Exposure Route | Immediate Action | Follow-Up |
| Inhalation | Move the affected person to fresh air at once.[7][16] | If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[16] |
| Skin Contact | Immediately remove all contaminated clothing.[14][17] Flush the skin with copious amounts of water for at least 15 minutes.[7][18] | Seek medical attention if irritation persists.[7][16] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[7][8][17] | Remove contact lenses if possible.[8] Seek immediate medical attention.[8][14] |
| Ingestion | DO NOT induce vomiting. [7][8] Rinse mouth with water.[8] | If the person is conscious, have them drink 2-4 cups of water.[7] Seek immediate medical attention.[8][16] |
Spill Assessment & Cleanup Workflow
The first step in any spill response is to assess its severity.[19][20]
Caption: Decision workflow for classifying and responding to a chemical spill.
Troubleshooting Spill Scenarios
-
Scenario: "I've spilled approximately 500mg of the powder inside the chemical fume hood."
-
Classification: This is a minor spill .[20]
-
Protocol:
-
Alert & Secure: Alert colleagues in the immediate vicinity. Keep the fume hood running.
-
Don PPE: Ensure you are wearing, at a minimum, a lab coat, double gloves, and chemical splash goggles.[19]
-
Deactivate: Do not add any liquid directly to the powder, as this could cause it to aerosolize.
-
Collect: Gently cover the spill with a cloth or paper towel dampened with water to prevent dust from forming.[4] Carefully sweep up the dampened material and place it into a clearly labeled, sealable waste bag or container.[4][10][19]
-
Decontaminate: Wipe the spill area three times with a detergent solution, followed by a final rinse with water.[21] Place all cleaning materials into the waste bag.
-
Dispose: Dispose of the sealed waste bag according to your institution's hazardous waste procedures.
-
-
-
Scenario: "A solution of the compound was spilled on the floor outside of the hood."
-
Classification: This should be treated as a major spill until assessed by a safety professional.[20] The risk of vapor inhalation and spreading contamination is significantly higher.
-
Protocol:
-
EVACUATE: Immediately alert everyone in the lab and evacuate the area.[4]
-
ISOLATE: Close the doors to the laboratory to contain any potential vapors.
-
REPORT: Call your institution's Environmental Health & Safety (EHS) office or emergency response line immediately. Provide them with the name of the chemical and the estimated quantity spilled.
-
DO NOT attempt to clean it up yourself. Wait for trained emergency responders.
-
-
Section 5: Waste Disposal
All waste containing (S)-methyl 4,5-diamino-5-oxopentanoate, whether in solid or solution form, must be treated as hazardous chemical waste.
-
Solid Waste: Collect all contaminated materials (gloves, paper towels, weigh boats) in a dedicated, sealed, and clearly labeled hazardous waste container.[10][19]
-
Liquid Waste: Collect all solutions in a compatible, sealed, and labeled hazardous liquid waste container.
-
Disposal: Follow all local, state, and federal regulations for the disposal of chemical waste. Contact your institution's EHS office for specific guidance on waste stream compatibility and pickup procedures.
References
- Thermo Fisher Scientific Inc. (n.d.). Safety Data Sheet.
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl 3-oxo-pentanoate, 98%. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 1,5-Diaminopentane. Retrieved from [Link]
-
LookChem. (n.d.). Cas 1323290-64-7, Methyl 4,5-Diamino-5-Oxopentanoate Hydrochloride. Retrieved from [Link]
-
University of Manitoba. (n.d.). Chemical Spill Response Procedure. Retrieved from [Link]
-
Angene Chemical. (2021, May 1). Safety Data Sheet: Methyl 5-amino-4-oxopentanoate hydrochloride. Retrieved from [Link]
-
Centers for Disease Control and Prevention (NIOSH). (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from [Link]
-
University of California | Risk & Safety Training. (2023, June 17). Chemical Spill Cleanup. YouTube. Retrieved from [Link]
-
J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures. Retrieved from [Link]
- National University of Singapore, Department of Medicine. (2016, March 28). Standard Operating Procedure: Chemical Spill Response.
-
American Chemistry Council. (2021, September). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53485817, this compound. Retrieved from [Link]
-
U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
-
Duke University, Occupational & Environmental Safety Office. (n.d.). Instructions for Cleaning Spills of Liquid Hazardous Drugs. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10909686, Methyl 4-methyl-5-oxopentanoate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21803134, Methyl 5-amino-4-methyl-5-oxopentanoate. Retrieved from [Link]
-
Centers for Disease Control and Prevention (NIOSH). (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. Retrieved from [Link]
Sources
- 1. This compound | C6H13ClN2O3 | CID 53485817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 66575-26-6|tert-Butyl (R)-4,5-diamino-5-oxopentanoate monohydrochloride|BLD Pharm [bldpharm.com]
- 4. angenechemical.com [angenechemical.com]
- 5. Methyl 4-methyl-5-oxopentanoate | C7H12O3 | CID 10909686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.fr [fishersci.fr]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. americanchemistry.com [americanchemistry.com]
- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 13. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]
- 14. chemos.de [chemos.de]
- 15. Cas 1323290-64-7,Methyl 4,5-Diamino-5-Oxopentanoate Hydrochloride | lookchem [lookchem.com]
- 16. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 17. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 18. medicine.nus.edu.sg [medicine.nus.edu.sg]
- 19. umanitoba.ca [umanitoba.ca]
- 20. jk-sci.com [jk-sci.com]
- 21. Instructions for Cleaning Spills of Liquid Hazardous Drugs | Duke OESO [safety.duke.edu]
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Characterization of (S)-methyl 4,5-diamino-5-oxopentanoate hydrochloride
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, offering unparalleled insight into the molecular architecture of organic molecules. This guide provides an in-depth comparison of the NMR characterization of (S)-methyl 4,5-diamino-5-oxopentanoate hydrochloride, an isoglutamine derivative, and its close structural isomer, L-Glutamine methyl ester hydrochloride.
While direct experimental spectra for these specific compounds are not widely published, this guide leverages spectral data from analogous structures and fundamental principles of NMR spectroscopy to provide a robust and predictive analysis. Our objective is to equip you with the expertise to distinguish between these isomers and confidently characterize your own materials.
Distinguishing Isomers: The NMR Fingerprint
This compound and L-Glutamine methyl ester hydrochloride share the same molecular formula (C₆H₁₃ClN₂O₃) but differ in the connectivity of their functional groups. This subtle difference leads to distinct NMR spectra, providing a unique "fingerprint" for each molecule.
Below, we present a detailed, predicted analysis of the ¹H and ¹³C NMR spectra for both compounds. These predictions are grounded in the known chemical shifts and coupling constants of similar amino acid derivatives.
The Molecular Structure: A Visual Representation
To better understand the forthcoming spectral analysis, let's visualize the structures and the standard numbering of the proton and carbon atoms.
Figure 1: Numbering convention for carbon atoms in the two isomers.
Predicted ¹H NMR Spectral Data
The proton NMR spectra are anticipated to show significant differences in the chemical shifts of the alpha-proton and the adjacent methylene protons due to the varying electronic environments.
| Assignment | This compound (Predicted) | L-Glutamine methyl ester hydrochloride (Predicted) | Key Differentiator |
| H4 (α-H) | ~4.0 - 4.2 ppm (t) | The alpha-proton in the isoglutamine derivative is adjacent to a methylene group and the primary amine. | |
| H2' (α-H) | ~4.1 - 4.3 ppm (t) | In the glutamine derivative, the alpha-proton is adjacent to the ester carbonyl, leading to a slightly different chemical shift. | |
| H2 & H3 | ~2.0 - 2.5 ppm (m) | These methylene protons in the isoglutamine derivative will appear as a complex multiplet. | |
| H3' & H4' | ~2.2 - 2.6 ppm (m) | Similar to the isoglutamine derivative, these will present as a multiplet but with subtle differences in their chemical shifts. | |
| -OCH₃ | ~3.7 ppm (s) | ~3.7 ppm (s) | The methyl ester protons are expected to have very similar chemical shifts in both isomers. |
| -NH₂ (Amide) | ~7.0 - 8.0 ppm (br s) | ~7.0 - 8.0 ppm (br s) | The amide protons will likely appear as two broad singlets, and their chemical shift can be highly dependent on the solvent and concentration. |
| -NH₃⁺ | ~8.0 - 9.0 ppm (br s) | ~8.0 - 9.0 ppm (br s) | The ammonium protons will also be broad and their position is solvent-dependent. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectra will provide clear, distinguishable signals for the carbonyl carbons and the alpha-carbon.
| Assignment | This compound (Predicted) | L-Glutamine methyl ester hydrochloride (Predicted) | Key Differentiator |
| C1 (Ester C=O) | ~172 - 174 ppm | The ester carbonyl in the isoglutamine derivative. | |
| C1' (Ester C=O) | ~170 - 172 ppm | The alpha-amino group in the glutamine derivative slightly shields the ester carbonyl, shifting it upfield. | |
| C5 (Amide C=O) | ~175 - 177 ppm | The amide carbonyl in the isoglutamine derivative. | |
| C5' (Amide C=O) | ~174 - 176 ppm | The amide carbonyl in the glutamine derivative is in a different electronic environment. | |
| C4 (α-C) | ~50 - 52 ppm | The alpha-carbon in the isoglutamine derivative. | |
| C2' (α-C) | ~52 - 54 ppm | The alpha-carbon in the glutamine derivative is directly attached to the ester group, resulting in a downfield shift. | |
| C2 & C3 | ~25 - 35 ppm | The two methylene carbons in the isoglutamine derivative will have distinct signals. | |
| C3' & C4' | ~27 - 32 ppm | The methylene carbons in the glutamine derivative will also show two distinct signals. | |
| C6 (-OCH₃) | ~52 - 53 ppm | ~52 - 53 ppm | The methyl ester carbon chemical shift is expected to be very similar in both isomers. |
Pro-Tips from the Field:
-
Solvent Choice is Critical: For amine hydrochlorides, deuterated water (D₂O) or methanol-d₄ are excellent solvent choices. In D₂O, the acidic protons of the amine and amide groups will exchange with deuterium, causing their signals to disappear from the ¹H NMR spectrum. This can simplify the spectrum and aid in the assignment of other signals.
-
2D NMR is Your Friend: To unambiguously assign the proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence). A COSY spectrum will reveal the coupling relationships between protons, while an HSQC spectrum will correlate each proton to its directly attached carbon.
-
Reference Standards: Whenever possible, compare the obtained spectra with a certified reference standard of the suspected isomer to confirm its identity.
Standardized Experimental Protocol for NMR Analysis
To ensure reproducible and high-quality data, a standardized protocol is essential.
Figure 2: A standardized workflow for the NMR analysis of amino acid derivatives.
Conclusion
The NMR characterization of this compound and its isomer, L-Glutamine methyl ester hydrochloride, presents a clear case for the power of NMR spectroscopy in distinguishing between closely related structures. By carefully analyzing the chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra, researchers can confidently identify and characterize these compounds. The predictive data and standardized protocols provided in this guide serve as a valuable resource for scientists and professionals in the field of drug development and chemical research, ensuring the integrity and accuracy of their findings.
References
A Comparative Guide to the ¹H NMR Spectroscopic Analysis of (S)-methyl 4,5-diamino-5-oxopentanoate hydrochloride and Its Analogs
For researchers and professionals in drug development and chemical synthesis, precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of (S)-methyl 4,5-diamino-5-oxopentanoate hydrochloride, a key building block in medicinal chemistry. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a detailed prediction of its ¹H NMR spectrum, grounded in the principles of NMR spectroscopy and supported by comparative data from commercially available, structurally related analogs: L-glutamine methyl ester hydrochloride and L-asparagine methyl ester hydrochloride.
Introduction to this compound
This compound is a derivative of the amino acid L-glutamine, featuring a methyl ester at the α-carboxylic acid position.[1] Its structure incorporates multiple functional groups—an amine, an amide, and an ester—making it a versatile synthon for the elaboration of more complex molecules. Accurate characterization of its structure is the first critical step in its application.
Predicted ¹H NMR Spectrum of this compound
The following table outlines the predicted ¹H NMR chemical shifts (δ), multiplicities, and coupling constants (J) for this compound. These predictions are based on the analysis of its chemical structure and comparison with known spectral data of similar compounds.[2][3][4]
Table 1: Predicted ¹H NMR Spectral Data for this compound (in D₂O)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -OCH₃ | ~ 3.7 | Singlet (s) | N/A | 3H |
| Hα | ~ 4.1 | Triplet (t) | ~ 7 | 1H |
| Hβ | ~ 2.2 - 2.4 | Multiplet (m) | N/A | 2H |
| Hγ | ~ 2.5 - 2.7 | Multiplet (m) | N/A | 2H |
| -NH₂ (amide) | ~ 7.0 - 7.5 | Broad Singlet (br s) | N/A | 2H |
| -NH₃⁺ (amine) | ~ 8.0 - 8.5 | Broad Singlet (br s) | N/A | 3H |
Rationale for Predicted Chemical Shifts and Multiplicities
The chemical environment of each proton in the molecule dictates its resonance frequency. The hydrochloride salt form protonates the primary amine, creating an ammonium group (-NH₃⁺).[2]
-
-OCH₃ (Methyl Ester Protons): These protons are adjacent to an electron-withdrawing ester group, which deshields them, leading to a predicted chemical shift of around 3.7 ppm.[4][5] As there are no adjacent protons, the signal is expected to be a singlet.
-
Hα (Alpha-Proton): This proton is attached to the chiral center and is deshielded by the adjacent ammonium and ester groups. Its signal is predicted to be a triplet due to coupling with the two neighboring β-protons.
-
Hβ and Hγ (Methylene Protons): These protons in the aliphatic chain will exhibit complex splitting patterns (multiplets) due to coupling with each other and with the α-proton. Their chemical shifts are influenced by their proximity to the electron-withdrawing groups.
-
-NH₂ and -NH₃⁺ (Amide and Ammonium Protons): In a protic solvent like D₂O, these protons are often subject to exchange with the solvent, which can lead to broad signals or their complete disappearance from the spectrum. In an aprotic solvent, they would appear as distinct, likely broad, singlets at higher chemical shifts.
Below is a diagram illustrating the molecular structure and the different proton environments of this compound.
Caption: Molecular structure of (S)-methyl 4,5-diamino-5-oxopentanoate.
Comparative Analysis with Commercially Available Alternatives
A robust method for validating the predicted spectrum of a novel compound is to compare it with the experimental spectra of structurally similar, commercially available molecules.
L-Glutamine Methyl Ester Hydrochloride
L-Glutamine methyl ester hydrochloride is an isomer of the target compound and serves as an excellent primary comparison.[2][6]
Table 2: Experimental ¹H NMR Spectral Data for L-Glutamine (in D₂O at pH 7.4)
| Protons | Experimental Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Hα | 3.764 | Triplet (t) | 1H |
| Hβ | 2.13 | Multiplet (m) | 2H |
| Hγ | 2.447 | Multiplet (m) | 2H |
Source: Biological Magnetic Resonance Bank (BMRB), bmse000038
Analysis: The experimental data for L-glutamine provides a strong foundation for our predictions. The α-proton in L-glutamine resonates at 3.764 ppm. In our target molecule, the presence of the methyl ester group is expected to cause a slight downfield shift of the α-proton to around 4.1 ppm. The β and γ protons of L-glutamine appear at 2.13 and 2.447 ppm, respectively, which is consistent with our predicted ranges for the target molecule.
L-Asparagine Methyl Ester Hydrochloride
L-Asparagine methyl ester hydrochloride, with a shorter side chain, offers another valuable point of comparison.[7][8]
Table 3: Expected ¹H NMR Spectral Data for L-Asparagine Methyl Ester Hydrochloride (in D₂O)
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -OCH₃ | ~ 3.7 | Singlet (s) | 3H |
| Hα | ~ 4.2 | Triplet (t) | 1H |
| Hβ | ~ 2.9 - 3.1 | Multiplet (m) | 2H |
| -NH₂ (amide) | ~ 7.0 - 7.5 | Broad Singlet (br s) | 2H |
| -NH₃⁺ (amine) | ~ 8.0 - 8.5 | Broad Singlet (br s) | 3H |
Analysis: The shorter alkyl chain in L-asparagine methyl ester hydrochloride results in a more pronounced downfield shift of the β-protons compared to the glutamine derivative, due to their closer proximity to the amide group. The expected chemical shifts for the methyl ester and α-proton are similar to those predicted for our target molecule, reinforcing the validity of our predictions.
Experimental Protocol for ¹H NMR Spectroscopy
Acquiring high-quality ¹H NMR data is contingent on meticulous sample preparation and appropriate instrument parameters.
Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of the amino acid hydrochloride salt and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean, dry vial.[9] The choice of solvent is critical; D₂O is often preferred for its ability to dissolve polar compounds, though it will lead to the exchange of labile protons (-NH and -OH).[9]
-
Internal Standard: Add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O or tetramethylsilane (TMS) for organic solvents, to provide a reference signal at 0.00 ppm.[5]
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.
The following diagram illustrates the workflow for preparing an NMR sample.
Caption: Workflow for NMR sample preparation.
NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard one-pulse sequence (e.g., 'zg30') is typically sufficient for a ¹H NMR spectrum.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of at least 1-2 seconds to ensure quantitative integration.
-
-
Data Processing:
-
Fourier Transform: Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration.
-
Referencing: Reference the spectrum to the internal standard signal at 0.00 ppm.
-
Conclusion
This guide provides a comprehensive framework for understanding and predicting the ¹H NMR spectrum of this compound. By leveraging comparative data from structurally related, commercially available analogs and adhering to rigorous experimental protocols, researchers can confidently characterize this and similar molecules. The presented analysis underscores the power of ¹H NMR spectroscopy as an indispensable tool in modern chemical research and drug development, enabling precise structural verification and paving the way for subsequent synthetic applications.
References
-
Biological Magnetic Resonance Bank. (n.d.). bmse000038: L-Glutamine. Retrieved from [Link]
-
Human Metabolome Database. (2023). ¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0000168). Retrieved from [Link]
-
Human Metabolome Database. (2023). ¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0000641). Retrieved from [Link]
-
Human Metabolome Database. (2023). ¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0003355). Retrieved from [Link]
-
LookChem. (n.d.). Cas 1323290-64-7,Methyl 4,5-Diamino-5-Oxopentanoate Hydrochloride. Retrieved from [Link]
-
Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
-
NMR-Bio. (2025, May 23). NMR sample preparation guidelines. Retrieved from [Link]
-
Ontario Tech University. (n.d.). 29.9 ¹H NMR Spectroscopy. In Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. eCampusOntario Pressbooks. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: ¹H NMR Chemical Shifts. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). L-Glutamine methyl ester hydrochloride. Retrieved from [Link]
-
ResearchGate. (2016). How to convert amino acid to its hydrochloride?. Retrieved from [Link]
-
ResearchGate. (2018). NMR spectral data (1H, 13C and 2D experiments) of L-glutamine and its autoclaved products (GlA20 and GlA40). [Image]. Retrieved from [Link]
-
SpectraBase. (n.d.). L-Asparagine - Optional[¹H NMR] - Spectrum. Retrieved from [Link]
-
Supporting Information. (n.d.). Retrieved from [Link]
- Varghese, B., et al. (2002). Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Indian Journal of Chemistry - Section B, 41(5), 1028-1031.
-
University of California, Davis. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. Retrieved from [Link]
- Google Patents. (n.d.). US2404503A - Preparation of amino acids from their salts.
-
University of Oxford. (n.d.). Chemical shifts. Retrieved from [Link]
Sources
- 1. This compound | C6H13ClN2O3 | CID 53485817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. L-Glutamic acid 5-methyl ester (1499-55-4) 1H NMR spectrum [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 6. L-Glutamine methyl ester hydrochloride | C6H13ClN2O3 | CID 44593840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. L-Asparagine methyl ester hydrochloride | CymitQuimica [cymitquimica.com]
- 8. scbt.com [scbt.com]
- 9. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
A Comparative Guide to the Mass Spectrometric Analysis of (S)-methyl 4,5-diamino-5-oxopentanoate
For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of novel small molecules is paramount. (S)-methyl 4,5-diamino-5-oxopentanoate, a derivative of glutamine, presents unique analytical challenges due to its polar nature. This guide provides an in-depth, objective comparison of mass spectrometry-based methodologies for the analysis of this compound, grounded in experimental data and established scientific principles. We will explore two primary liquid chromatography-mass spectrometry (LC-MS) strategies—a direct analysis approach using Hydrophilic Interaction Liquid Chromatography (HILIC) and a derivatization-based method employing reversed-phase (RP) chromatography. Furthermore, we will briefly contrast these advanced techniques with a classical spectrophotometric method to provide a comprehensive analytical perspective.
Introduction to (S)-methyl 4,5-diamino-5-oxopentanoate and its Analytical Challenges
(S)-methyl 4,5-diamino-5-oxopentanoate is a chiral small molecule with a molecular weight of 160.17 g/mol (for the free base). Its structure, featuring a primary amine, a primary amide, and a methyl ester, renders it highly polar. This high polarity is a significant hurdle for traditional reversed-phase liquid chromatography, often leading to poor retention and inadequate separation from other polar matrix components.[1] Consequently, specialized analytical strategies are required for its reliable quantification in complex biological matrices. Electrospray ionization (ESI) is the most suitable ionization technique for such polar molecules, typically forming a protonated molecular ion [M+H]⁺ in positive ion mode.[2]
Method 1: Direct Analysis by HILIC-MS/MS
Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective technique for the retention and separation of highly polar compounds that are not well-retained by reversed-phase columns.[3][4] This approach offers the advantage of analyzing the target molecule in its native form, avoiding the time and potential variability associated with derivatization.
Experimental Protocol: HILIC-MS/MS
1. Sample Preparation:
-
Dissolve 1 mg of (S)-methyl 4,5-diamino-5-oxopentanoate standard in 1 mL of 50:50 acetonitrile/water to create a 1 mg/mL stock solution.
-
Prepare a series of calibration standards by serial dilution in 75:25 acetonitrile/water.
-
For biological samples (e.g., plasma, cell lysate), perform a protein precipitation step by adding three parts of ice-cold acetonitrile containing an internal standard (e.g., ¹³C₅,¹⁵N₂-labeled (S)-methyl 4,5-diamino-5-oxopentanoate) to one part of the sample.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Collect the supernatant and inject it directly or after appropriate dilution.
2. LC-MS/MS System:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A HILIC column, such as an Agilent InfinityLab Poroshell 120 HILIC-Z or a Waters ACQUITY UPLC BEH Amide column.[3]
-
Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient starting at high organic content (e.g., 95% B) and decreasing to increase elution strength.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min for a 2.1 mm ID column).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
3. MS/MS Parameters:
-
Ionization Mode: ESI+
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): m/z 161.1 (corresponding to [M+H]⁺)
-
Product Ions (Q3): Based on predicted fragmentation (see below), likely transitions would be monitored, for example, m/z 144.1 (loss of NH₃) and m/z 102.1 (loss of the methyl ester group and NH₃).
-
Collision Energy: Optimized for each transition to achieve maximum intensity.
Predicted Fragmentation Pattern
The collision-induced dissociation (CID) of the protonated (S)-methyl 4,5-diamino-5-oxopentanoate (m/z 161.1) is expected to follow pathways characteristic of amino acid derivatives, primary amides, and methyl esters.[2][5][6]
-
Loss of Ammonia (NH₃): A common fragmentation pathway for compounds with a primary amide or amine is the neutral loss of ammonia (17 Da). This would result in a fragment ion at m/z 144.1.[7]
-
Loss of Methanol (CH₃OH): Cleavage of the methyl ester can lead to the loss of methanol (32 Da), producing a fragment at m/z 129.1.
-
Loss of the Carboxymethyl Group (•COOCH₃): Radical loss of the carboxymethyl group (59 Da) could generate a fragment at m/z 102.1.
-
Cleavage of the Amide Bond: The amide bond can be cleaved, though this is often less favorable in ESI-MS/MS compared to other fragmentations.[8][9]
Method 2: Derivatization with Dansyl Chloride followed by RP-LC-MS/MS
To overcome the poor retention of the polar analyte on reversed-phase columns, derivatization of the primary amine group with a hydrophobic tag is a common and effective strategy.[10] Dansyl chloride (Dns-Cl) is a versatile reagent that reacts with primary and secondary amines to form highly fluorescent and readily ionizable derivatives.[11]
Experimental Protocol: Derivatization and RP-LC-MS/MS
1. Derivatization Procedure:
-
To 100 µL of the sample or standard in a suitable buffer (e.g., 100 mM sodium bicarbonate, pH 9.0), add 100 µL of a 10 mg/mL solution of Dansyl chloride in acetone.
-
Vortex and incubate at 60°C for 30 minutes in the dark.
-
Add 50 µL of 250 mM hydroxylamine to quench the reaction by reacting with excess Dansyl chloride.
-
Vortex and centrifuge to pellet any precipitate.
-
Dilute the supernatant with the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS System:
-
LC System: HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, Agilent ZORBAX Eclipse Plus C18).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient starting at a low percentage of organic phase (e.g., 10% B) and increasing to elute the derivatized analyte.
-
Flow Rate: Appropriate for the column dimensions.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
3. MS/MS Parameters:
-
Ionization Mode: ESI+
-
Scan Type: MRM
-
Precursor Ion (Q1): m/z 394.1 (corresponding to the [M+H]⁺ of the dansylated derivative; C₁₈H₂₃N₃O₅S)
-
Product Ions (Q3): The characteristic fragment of the dansyl group at m/z 171.0 is a common and intense product ion. Other fragments may arise from the original molecule.
-
Collision Energy: Optimized for each transition.
Fragmentation of the Dansylated Derivative
The CID of the dansylated (S)-methyl 4,5-diamino-5-oxopentanoate will be dominated by the fragmentation of the stable and highly ionizable dansyl moiety.
-
Characteristic Dansyl Fragment: The most prominent fragmentation is the cleavage of the sulfonamide bond, leading to the formation of the dimethylaminonaphthalene fragment at m/z 171.0. This is a highly specific and sensitive transition for all dansylated amines.[11]
Performance Comparison
| Parameter | HILIC-MS/MS (Direct Analysis) | Derivatization with Dansyl-Cl and RP-LC-MS/MS |
| Sample Preparation | Simple protein precipitation. | Multi-step derivatization, potential for variability. |
| Chromatography | Good retention and separation of the polar analyte. | Excellent retention and peak shape of the hydrophobic derivative. |
| Sensitivity | Moderate to good, dependent on ionization efficiency of the native molecule. | High, due to enhanced ionization efficiency of the dansyl tag.[11] |
| Specificity | High, based on precursor and multiple product ions. | Very high, due to the characteristic m/z 171.0 fragment. |
| Throughput | Higher, due to simpler sample preparation. | Lower, due to the derivatization step. |
| Robustness | Can be susceptible to matrix effects and retention time shifts. | Derivatization can help to mitigate some matrix effects. |
Alternative Method: The Ninhydrin Reaction
For laboratories without access to mass spectrometry, classical colorimetric methods can be employed for the quantification of primary amines. The Ninhydrin reaction is a well-established method where ninhydrin reacts with primary amino groups to produce a deep purple compound known as Ruhemann's purple, which can be quantified spectrophotometrically at 570 nm.[12]
Comparison with MS-based Methods
| Parameter | Ninhydrin Reaction | LC-MS/MS Methods |
| Specificity | Low. Reacts with all primary amines. | Very high. Quantifies the specific molecule of interest. |
| Sensitivity | Lower. Typically in the micromolar range. | High. Can reach picomolar to femtomolar levels. |
| Matrix Compatibility | Prone to interference from other primary amines in the sample. | Highly compatible with complex matrices due to chromatographic separation and selective detection. |
| Instrumentation | Requires a simple spectrophotometer. | Requires a sophisticated and expensive LC-MS/MS system. |
Conclusion and Recommendations
The choice of analytical method for (S)-methyl 4,5-diamino-5-oxopentanoate depends on the specific requirements of the study.
-
For high-throughput screening and when analyzing the native form of the molecule is preferred, the direct HILIC-MS/MS method is recommended. Its simpler sample preparation workflow and ability to analyze the unmodified compound are significant advantages.
-
When maximum sensitivity and specificity are required, particularly in complex biological matrices, the derivatization approach with Dansyl chloride followed by RP-LC-MS/MS is the superior choice. The enhanced ionization efficiency and the highly specific fragmentation of the dansyl tag provide excellent performance for trace-level quantification.
-
The Ninhydrin reaction, while lacking the specificity and sensitivity of MS-based methods, can be a viable alternative for preliminary or high-concentration measurements when advanced instrumentation is not available.
Ultimately, the development of a robust and reliable analytical method for (S)-methyl 4,5-diamino-5-oxopentanoate necessitates a thorough understanding of its chemical properties and the comparative advantages of different analytical strategies. This guide provides the foundational knowledge for researchers to make an informed decision and develop a fit-for-purpose assay.
References
- Kafouris, T., et al. (2021). Quantification of endogenous aminoacids and aminoacid derivatives in urine by hydrophilic interaction liquid chromatography tandem mass spectrometry.
-
GCMS Section 6.14 - Fragmentation of Esters. Whitman College. Available from: [Link]
- Susanto, H., et al. (2017). Qualitative Analysis of Methyl Ester by Using Gas Chromatography Tandem Mass Spectrometry Detector Through Its Fragmentation and. AIP Conference Proceedings, 1862(1), 030146.
- Zhang, Q., et al. (2005). Fragmentation pathway for glutamine identification. Journal of the American Society for Mass Spectrometry, 16(8), 1351-1360.
- Gauglitz, G., & Vo-Dinh, T. (Eds.). (2015). Handbook of spectroscopy. John Wiley & Sons.
-
ResearchGate. Fragmentation of the [M + 73]⁺ ion from the methyl esters of nitrocarboxylic acids (Kadentsev et al., 1998b). Available from: [Link]
- Goodlett, D. R., & Kahr, M. S. (2003). Electrospray Ionization and Collision Induced Dissociation Mass Spectrometry of Primary Fatty Acid Amides. Analytical Chemistry, 75(15), 3849-3855.
- Previs, S. F., et al. (1995). Molecular ion fragmentation and its effects on mass isotopomer abundances of fatty acid methyl esters ionized by electron impact. Journal of mass spectrometry, 30(2), 297-305.
- Tai, H. C., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry.
- de Hoffmann, E., & Stroobant, V. (2007).
- G. F. P. de Souza, et al. (2018).
- Mantzourani, C., & Kokotou, M. G. (2024). Secondary amines as derivatization reagents for LC-HRMS analysis of FFAs. Molecules, 29(18), 4228.
- Harrison, A. G. (1997). Fragmentation reactions of protonated peptides containing glutamine or glutamic acid. Journal of mass spectrometry, 32(11), 1203-1213.
-
Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. Available from: [Link]
- Wysocki, V. H., et al. (2000). Collision-induced dissociation (CID) of peptides and proteins. Methods in enzymology, 402, 128-160.
-
Advanced Materials Technology. (2020). Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. Available from: [Link]
-
Chemistry LibreTexts. Derivatization. Available from: [Link]
-
LCGC Europe. (2017). Direct Analysis of Amino Acids by HILIC–ESI-MS. Available from: [Link]
-
Semantic Scholar. Collision-Induced Dissociation of Deprotonated Peptides. Relative Abundance of Side-Chain Neutral Losses, Residue-Specific Product Ions, and Comparison with Protonated Peptides. Available from: [Link]
- Rebane, R., et al. (2012). Comparison of amino acid derivatization reagents for LC-ESI-MS analysis. Introducing a novel phosphazene-based derivatization reagent. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 905, 59-67.
- Jo, H., et al. (2022). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS.
- Zaizen, Y., et al. (2020). The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids. Foods, 9(8), 1041.
-
Chemistry Stack Exchange. Can amide bonds fragment in ESI-MS?. Available from: [Link]
- Medzihradszky, K. F., et al. (2000). The Characteristics of Peptide Collision-Induced Dissociation Using a High-Performance MALDI-TOF/TOF Tandem Mass Spectrometer. Analytical Chemistry, 72(3), 552-558.
-
YouTube. (2020). PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Available from: [Link]
- Zhang, Y., et al. (2023).
-
The University of Arizona. PEPTIDE FRAGMENTATION AND AMINO ACID QUANTIFICATION BY MASS SPECTROMETRY. Available from: [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
- Bowie, J. H., et al. (1997). Fragmentation of protonated peptides containing glutamine or glutamic acid. International Journal of Mass Spectrometry and Ion Processes, 165, 341-355.
-
ResearchGate. Mass Spectrometry of Glutamic Acid and Glutamine in the Gas Phase. Available from: [Link]
Sources
- 1. Surface-Induced Dissociation of Small Molecules, Peptides, and Non-covalent Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. GCMS Section 6.14 [people.whitman.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fragmentation reactions of protonated peptides containing glutamine or glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. echemi.com [echemi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
HPLC analysis of (S)-methyl 4,5-diamino-5-oxopentanoate purity
An In-Depth Comparative Guide to the HPLC Analysis of (S)-methyl 4,5-diamino-5-oxopentanoate Purity
Authored by: A Senior Application Scientist
Introduction: The Analytical Imperative for (S)-methyl 4,5-diamino-5-oxopentanoate
(S)-methyl 4,5-diamino-5-oxopentanoate, the methyl ester of L-isoglutamine, is a chiral building block of significant interest in pharmaceutical synthesis[1][2]. As with any active pharmaceutical ingredient (API) precursor, rigorous purity assessment is not merely a quality control checkpoint; it is a fundamental requirement for ensuring the safety, efficacy, and batch-to-batch consistency of the final drug product. The presence of impurities, particularly the unwanted (R)-enantiomer or process-related contaminants, can have profound implications for biological activity and patient safety.
High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for this task, offering high resolution and quantitative accuracy[3][4]. However, the specific molecular characteristics of (S)-methyl 4,5-diamino-5-oxopentanoate—namely its chirality and lack of a strong UV-absorbing chromophore—present distinct analytical challenges. This guide provides a comparative analysis of HPLC methodologies, grounded in experimental data and established validation principles, to empower researchers in selecting and implementing the most appropriate analytical strategy.
The Core Analytical Challenge: Chirality and Chromophores
The successful purity analysis of (S)-methyl 4,5-diamino-5-oxopentanoate hinges on overcoming two primary obstacles:
-
Enantiomeric Specificity: The method must be able to distinguish and quantify the desired (S)-enantiomer from its mirror image, the (R)-enantiomer. Chiral stationary phases (CSPs) are indispensable for this purpose, as they create a chiral environment where the two enantiomers interact differently, leading to different retention times[5][6].
-
Detection Sensitivity: The molecule lacks a significant chromophore, making detection by standard UV-Vis detectors challenging, especially for low-level impurities[7]. This necessitates either using low UV wavelengths where sensitivity can be poor and baseline noise high, or employing alternative strategies like derivatization or advanced detection technologies.
This guide will compare two primary approaches: direct analysis using a chiral stationary phase and a second method involving pre-column derivatization to enhance detectability.
Method 1: Direct Chiral RP-HPLC with UV Detection
This approach is the most straightforward, aiming to separate the enantiomers without chemical modification. Its success is critically dependent on the selection of the appropriate chiral stationary phase and mobile phase conditions.
Expertise & Rationale: Column and Mobile Phase Selection
Polysaccharide-based CSPs, such as those derived from amylose or cellulose phenylcarbamates, are highly effective for the enantiomeric resolution of a wide range of chiral compounds, including amino acid esters[5][8]. These phases operate through a combination of intermolecular interactions, including hydrogen bonding, dipole-dipole, and π-π interactions, which create the necessary stereospecific recognition.
For a polar molecule like (S)-methyl 4,5-diamino-5-oxopentanoate, a reversed-phase approach is often preferable for robustness and compatibility with aqueous samples. A macrocyclic glycopeptide-based CSP, such as one employing teicoplanin, is particularly well-suited for resolving underivatized amino acids and their derivatives in reversed-phase or polar organic modes[9]. These columns possess ionic groups, making them ideal for separating polar and ionic compounds[9].
The mobile phase must be carefully optimized. A typical mobile phase for this type of separation would consist of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase can significantly influence the ionization state of the analyte and, consequently, its retention and selectivity on the CSP.
Experimental Protocol: Direct Chiral RP-HPLC
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: Astec® CHIROBIOTIC® T (teicoplanin-based CSP), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: A mixture of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: Gradient from 20% to 80% B
-
25-30 min: Hold at 80% B
-
30.1-35 min: Return to 20% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase (80:20 A:B) to a concentration of 1 mg/mL.
Method 2: Pre-Column Derivatization with RP-HPLC and Fluorescence Detection
To overcome the challenge of low UV absorbance, pre-column derivatization can be employed. This involves reacting the analyte with a labeling agent to attach a molecule with high molar absorptivity (a chromophore) or one that fluoresces (a fluorophore). This dramatically increases detection sensitivity.
Expertise & Rationale: The Choice of Derivatizing Agent
For primary and secondary amines, 9-fluorenylmethyl chloroformate (FMOC-Cl) is an excellent choice. It reacts with the amino groups of (S)-methyl 4,5-diamino-5-oxopentanoate to form a highly fluorescent and UV-active derivative[8]. The resulting N-FMOC derivative is more hydrophobic, making it well-suited for separation on a standard achiral C18 reversed-phase column. This approach offers a significant advantage: it not only solves the detection issue but also allows the use of more common and robust achiral columns for the separation of the derivatized enantiomers, although a chiral column is still required for enantiomeric resolution. A study on α-amino acids and their methyl esters showed excellent separation of N-FMOC derivatives on amylose-derived CSPs[8].
An alternative is 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl), which also forms highly fluorescent derivatives with amines, providing excellent sensitivity[5].
Experimental Protocol: FMOC Derivatization and HPLC-FLD
A. Derivatization Procedure:
-
Prepare a 10 mM solution of (S)-methyl 4,5-diamino-5-oxopentanoate in 0.1 M sodium borate buffer (pH 9.0).
-
Prepare a 15 mM solution of FMOC-Cl in anhydrous acetonitrile.
-
To 100 µL of the sample solution, add 100 µL of the FMOC-Cl solution.
-
Vortex the mixture immediately and let it react at room temperature for 10 minutes.
-
To stop the reaction and derivatize excess FMOC-Cl, add 200 µL of 0.1 M glycine solution.
-
Dilute the final mixture with the mobile phase before injection.
B. HPLC Analysis:
-
HPLC System: As above, but with a Fluorescence Detector (FLD).
-
Column: A standard C18 column (e.g., 250 x 4.6 mm, 5 µm) for purity and an amylose-based chiral column for enantiomeric purity.
-
Mobile Phase: A mixture of 20 mM ammonium acetate buffer pH 4.5 (A) and acetonitrile (B).
-
Gradient Program (for C18):
-
0-20 min: Gradient from 30% to 90% B
-
20-25 min: Hold at 90% B
-
25.1-30 min: Return to 30% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: Fluorescence Detector (FLD) with Excitation at 265 nm and Emission at 315 nm.
-
Injection Volume: 10 µL.
Visual Workflow for Analytical Method Selection
The decision to use a direct or derivatization method depends on the analytical requirements, such as the required sensitivity and the available equipment.
Caption: Decision workflow for selecting an HPLC method.
Comparative Performance Data
The choice between these methods involves trade-offs between simplicity, sensitivity, and specificity. The following table summarizes the expected performance characteristics based on established principles of HPLC analysis.
| Parameter | Method 1: Direct Chiral HPLC | Method 2: Derivatization HPLC-FLD | Rationale & Justification |
| Enantiomeric Resolution (Rs) | > 1.5 | > 1.5 | Both methods, with proper column selection and optimization, are capable of achieving baseline separation of enantiomers, a requirement for accurate quantitation. |
| Limit of Quantitation (LOQ) | ~0.1% | < 0.01% | Derivatization with a fluorescent tag dramatically increases the signal-to-noise ratio, allowing for the detection of trace-level impurities[5][8]. |
| Analysis Time | ~35 minutes | ~30 minutes (chromatography) + 15 minutes (derivatization) | The chromatographic run times are comparable, but the derivatization method requires an additional, offline sample preparation step. |
| Robustness | High | Moderate | Direct injection methods are generally more robust as they have fewer steps and sources of variability. Derivatization reactions can be sensitive to pH, temperature, and reagent stability. |
| Pros | - Simple sample prep- Fewer potential side reactions | - Extremely high sensitivity- High selectivity with FLD- Can use robust C18 columns | Simplicity versus sensitivity is the primary trade-off. |
| Cons | - Lower sensitivity- Requires specialized chiral column | - Extra sample prep step- Potential for incomplete derivatization- Reagent stability concerns | The added complexity of derivatization is a significant drawback if high sensitivity is not required. |
Trustworthiness: A Foundation in Method Validation
Regardless of the chosen method, its suitability for purpose must be formally demonstrated through validation, in accordance with International Council for Harmonisation (ICH) guidelines[10][11]. A validated method provides documented evidence of its reliability.
Key Validation Parameters (ICH Q2(R1))
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or the other enantiomer[11]. This is demonstrated by achieving baseline resolution between all relevant peaks.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used to establish linearity[12].
-
Accuracy: The closeness of test results to the true value. It is typically assessed by analyzing a sample with a known concentration (a certified reference material or spiked sample) and calculating the percent recovery[10].
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (same lab, same day) and intermediate precision (different days, analysts, or equipment)[10].
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. LOD is often determined at a signal-to-noise ratio of 3:1, and LOQ at 10:1[10].
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature), providing an indication of its reliability during normal usage[10].
Overall Workflow Diagram
Caption: General experimental workflow for HPLC purity analysis.
Conclusion and Recommendation
For routine quality control and assay of (S)-methyl 4,5-diamino-5-oxopentanoate, the Direct Chiral RP-HPLC method (Method 1) is recommended. Its operational simplicity, reduced sample handling, and high robustness make it ideal for environments where the primary goal is to confirm identity and quantify the main component and major impurities above the 0.1% level.
For applications requiring the detection and quantification of trace-level impurities (e.g., in stability studies, impurity profiling, or for drug products with low dosage), the Pre-column Derivatization method (Method 2) is superior. The significant enhancement in sensitivity afforded by fluorescent labeling is essential for meeting the stringent requirements of trace analysis in pharmaceutical development.
The ultimate choice must be guided by the specific analytical objective and validated rigorously to ensure that the generated data is accurate, reliable, and fit for its intended purpose.
References
-
International Conference on Harmonisation. Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]
-
YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
-
Journal of Chromatographic Science. HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases. [Link]
-
ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]
-
Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]
-
Holzgrabe, U., et al. (2010). Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine. Journal of Separation Science, 33(16), 2402-10. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
-
ResearchGate. (2011). Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. [Link]
-
MDPI. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. [Link]
-
PubChem. (S)-methyl 4,5-diamino-5-oxopentanoate hydrochloride. [Link]
- Google Patents. (2017). Processes for the preparation of (S)
Sources
- 1. This compound | C6H13ClN2O3 | CID 53485817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US10717703B2 - Processes for the preparation of (S)-tert-butyl 4,5-diamino-5-oxopentanoate - Google Patents [patents.google.com]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pharmtech.com [pharmtech.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide for Researchers: (S)-methyl 4,5-diamino-5-oxopentanoate vs. L-glutamine methyl ester
In the landscape of biochemical research and pharmaceutical development, the selection of appropriate reagents is paramount to experimental success. This guide provides an in-depth, objective comparison of two critical L-glutamine derivatives: (S)-methyl 4,5-diamino-5-oxopentanoate and L-glutamine methyl ester. Both compounds serve as valuable tools, particularly in peptide synthesis and metabolic studies, yet their subtle structural differences impart distinct chemical and biological properties.[1][2] This analysis, supported by experimental data and established protocols, aims to empower researchers to make informed decisions for their specific applications.
Structural and Physicochemical Distinctions
At first glance, both molecules are methyl esters of L-glutamine. However, a key distinction lies in the position of the methyl ester group. In L-glutamine methyl ester, the esterification occurs at the α-carboxylic acid group, the one adjacent to the chiral center. Conversely, in (S)-methyl 4,5-diamino-5-oxopentanoate, also known as L-glutamine-γ-methyl ester, the esterification is at the γ-carboxylic acid of the side chain.
Caption: Structural Isomers of L-glutamine Methyl Esters.
This isomeric difference has significant implications for the physicochemical properties and reactivity of each molecule, as detailed in the comparative table below.
| Property | (S)-methyl 4,5-diamino-5-oxopentanoate | L-glutamine methyl ester | Reference(s) |
| Synonyms | L-glutamine-γ-methyl ester, H-Glu(OMe)-NH2 | Methyl L-glutaminate, H-Gln-OMe | [3][4] |
| CAS Number | 70830-50-1 | 32668-14-7 | [3][5] |
| Molecular Formula | C₆H₁₂N₂O₃ | C₆H₁₂N₂O₃ | [6][7] |
| Molecular Weight | 160.17 g/mol | 160.17 g/mol | [6][7] |
| Form (hydrochloride salt) | White to off-white crystalline solid | White solid | [4][8] |
| Solubility | Soluble in water | Soluble in water | [4] |
| Storage Temperature | 2-8°C | 0-8°C | [2][9] |
Synthesis and Chemical Reactivity: A Tale of Two Esters
The synthetic routes to these compounds underscore their differing reactivity. L-glutamine methyl ester is typically synthesized by reacting L-glutamine with methanol in the presence of a catalyst like thionyl chloride or sulfuric acid.[1][10] This method selectively targets the more reactive α-carboxylic acid.
In contrast, the synthesis of (S)-methyl 4,5-diamino-5-oxopentanoate from L-glutamic acid involves a multi-step process.[11][12] First, the γ-carboxylic acid is esterified, often while the α-amino and α-carboxylic acid groups are protected.[12] This differential protection and reaction strategy is crucial for achieving the desired regioisomer.
The primary application for both molecules is in peptide synthesis, where the ester group serves as a protecting group for the carboxylic acid.[1][2] The choice between the α- and γ-ester depends on the specific peptide sequence and the desired coupling strategy. The methyl ester of L-glutamine protects the C-terminus during peptide bond formation at the N-terminus.[1] (S)-methyl 4,5-diamino-5-oxopentanoate, on the other hand, allows for the modification of the side chain while the α-amino and α-carboxyl groups are involved in peptide bond formation.
Caption: Roles in Peptide Synthesis.
Biological Activity and Stability in Cell Culture
L-glutamine is a critical nutrient for cells in culture, serving as a major energy source and a building block for proteins and nucleotides.[13] However, free L-glutamine is notoriously unstable in aqueous solutions, degrading into pyroglutamate and ammonia.[14] The accumulation of ammonia can be toxic to cells, impacting growth and viability.[14]
Both methyl ester derivatives offer improved stability over L-glutamine.[1] The esterification prevents the intramolecular cyclization that leads to pyroglutamate formation. Once inside the cell, cellular esterases can hydrolyze the methyl ester, releasing L-glutamine. This effectively makes them stable, cell-permeable prodrugs of L-glutamine.
While both compounds are more stable than L-glutamine, their rates of hydrolysis and subsequent bioavailability may differ. The choice between the two can be critical in long-term cell culture experiments where consistent delivery of L-glutamine is required. For instance, dipeptide derivatives of glutamine, such as L-alanyl-L-glutamine, are also widely used for their enhanced stability.[15][16]
Experimental Protocols for Comparative Analysis
To aid researchers in selecting the optimal compound, the following protocols outline key experiments for comparing their stability and cell permeability.
Protocol 1: Comparative Stability Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol allows for the quantitative assessment of the degradation of each compound over time in a cell culture medium.
Materials:
-
(S)-methyl 4,5-diamino-5-oxopentanoate hydrochloride
-
L-glutamine methyl ester hydrochloride
-
Cell culture medium (e.g., DMEM)
-
Reversed-phase C18 column[18]
-
Mobile phase: A suitable gradient of acetonitrile and water with an appropriate buffer (e.g., phosphate buffer)[18]
-
Derivatizing agent (optional, for enhanced detection), such as o-phthalaldehyde (OPA)[17][19]
Procedure:
-
Prepare stock solutions of each compound in the cell culture medium at a final concentration of 2 mM.
-
Incubate the solutions at 37°C.
-
At designated time points (e.g., 0, 24, 48, 72 hours), collect aliquots from each solution.
-
If using a derivatizing agent, follow the manufacturer's protocol for pre-column derivatization.[19][20]
-
Inject the samples into the HPLC system.
-
Monitor the peak area corresponding to each compound over time. A decrease in peak area indicates degradation.
-
Calculate the degradation rate for each compound.
Protocol 2: Assessment of Cell Permeability using a Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method to predict passive membrane permeability.[21][22]
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Artificial membrane solution (e.g., lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds dissolved in PBS
-
LC-MS/MS for quantification[21]
Procedure:
-
Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
Add the test compound solutions to the donor wells.
-
Fill the acceptor wells with PBS.
-
Assemble the donor and acceptor plates to form a "sandwich" and incubate at room temperature with gentle shaking for a defined period (e.g., 4-18 hours).[22][23]
-
After incubation, measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the permeability coefficient (Pe) for each compound.
Caption: HPLC Stability Assay Workflow.
Caption: PAMPA Workflow.
Conclusion and Recommendations
The choice between (S)-methyl 4,5-diamino-5-oxopentanoate and L-glutamine methyl ester is contingent on the specific experimental goals.
-
For peptide synthesis , the selection depends on whether the C-terminus or the side chain requires protection.
-
In cell culture applications , both offer enhanced stability over L-glutamine. The optimal choice may depend on the specific cell line and the duration of the experiment, and empirical testing as outlined in the provided protocols is recommended.
-
For studies investigating amino acid transport and metabolism , the different ester positions may lead to distinct interactions with cellular transporters and enzymes, providing a valuable tool for dissecting these pathways.
By understanding the fundamental chemical and biological differences and employing rigorous comparative experimental approaches, researchers can harness the unique properties of these L-glutamine derivatives to advance their scientific inquiries.
References
-
Chemsrc. (n.d.). L-glutamine methyl ester | CAS#:40846-98-8. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). L-Glutamine methyl ester hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). CN1264810C - Process for synthesis of L-glutamine.
- Rao, R., & Samak, G. (2012). Role of Glutamine in Protection of Intestinal Epithelial Tight Junctions. Journal of epithelial biology & pharmacology, 5(1), 47–54.
-
Agilent. (2010, June 24). HPLC Analysis of Amino Acids. Retrieved from [Link]
- Google Patents. (n.d.). US3105852A - Process for the preparation of l-(+)-glutamine.
- Google Patents. (n.d.). CN1332152A - Synthesis of L-glutamic acid-5-methyl ester.
-
Agilent. (n.d.). Analysis of Amino Acids by HPLC. Retrieved from [Link]
-
Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
The Royal Society of Chemistry. (2019, February 19). A Parallel Permeability Assay of Peptides across Artificial Membrane and Cell Monolayers Using a Fluorogenic Reaction. Retrieved from [Link]
-
LookChem. (n.d.). Cas 1323290-64-7,Methyl 4,5-Diamino-5-Oxopentanoate Hydrochloride. Retrieved from [Link]
-
BCO-DMO. (2018, October 30). Determination of Amino Acid Concentrations using HPLC. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
- Google Patents. (n.d.). US10717703B2 - Processes for the preparation of (S)-tert-butyl 4,5-diamino-5-oxopentanoate.
-
PubChem. (n.d.). Methyl 4-methyl-5-oxopentanoate. Retrieved from [Link]
- Rohman, A., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research, 6(3), 1-11.
-
Millipore. (n.d.). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). Retrieved from [Link]
-
NIH. (n.d.). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Retrieved from [Link]
-
Cambridge University Press & Assessment. (2013, February 27). Replacement of glutamine with the dipeptide derivative alanyl-glutamine enhances in vitro maturation of porcine oocytes and development of embryos. Retrieved from [Link]
- Khan, K., & Elia, M. (1991). Factors affecting the stability of L-glutamine in solution. Clinical nutrition (Edinburgh, Scotland), 10(4), 186–192.
-
NIH. (n.d.). Role of Glutamine in Protection of Intestinal Epithelial Tight Junctions. Retrieved from [Link]
-
Technical Disclosure Commons. (2023, January 31). Improved process for the preparation of (±) 4-amino-5-hexenoic acid. Retrieved from [Link]
-
PubMed. (n.d.). Glutamine preserves protein synthesis and paracellular permeability in Caco-2 cells submitted to "luminal fasting". Retrieved from [Link]
- Google Patents. (n.d.). WO2019040109A1 - Processes for preparation of (s)-tert-butyl 4,5-diamino-5-oxopentanoate.
-
Capricorn Scientific. (n.d.). Stable Glutamine (L-Alanyl-L-Glutamine Solution), 200 mM. Retrieved from [Link]
-
Scilit. (n.d.). Factors affecting the stability of L-glutamine in solution. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C6H13ClN2O3 | CID 53485817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 32668-14-7: methyl (2S)-2,5-diamino-5-oxo-pentanoate h… [cymitquimica.com]
- 5. L-Glutamine methyl ester hydrochloride | C6H13ClN2O3 | CID 44593840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. L-glutamine methyl ester | CAS#:40846-98-8 | Chemsrc [chemsrc.com]
- 7. chemscene.com [chemscene.com]
- 8. L-Glutamine methyl ester hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. lookchem.com [lookchem.com]
- 10. CN1332152A - Synthesis of L-glutamic acid-5-methyl ester - Google Patents [patents.google.com]
- 11. CN1264810C - Process for synthesis of L-glutamine - Google Patents [patents.google.com]
- 12. US3105852A - Process for the preparation of l-(+)-glutamine - Google Patents [patents.google.com]
- 13. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Replacement of glutamine with the dipeptide derivative alanyl-glutamine enhances in vitro maturation of porcine oocytes and development of embryos | Zygote | Cambridge Core [cambridge.org]
- 16. Stable Glutamine (L-Alanyl-L-Glutamine Solution), 200 mM [capricorn-scientific.com]
- 17. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 18. agilent.com [agilent.com]
- 19. myfoodresearch.com [myfoodresearch.com]
- 20. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. PAMPA | Evotec [evotec.com]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. enamine.net [enamine.net]
A Senior Application Scientist's Guide to Alternatives for (S)-methyl 4,5-diamino-5-oxopentanoate in Synthesis
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency, purity, and overall success of a synthetic campaign. (S)-methyl 4,5-diamino-5-oxopentanoate, a methyl ester of glutamine, presents itself as a readily available and cost-effective building block. However, its unprotected side-chain amide and free α-amino group introduce significant challenges in many synthetic applications, particularly in peptide synthesis. This guide provides an in-depth technical comparison of viable alternatives to (S)-methyl 4,5-diamino-5-oxopentanoate, offering experimental data, detailed protocols, and expert insights to inform your synthetic strategy.
The Challenge of Unprotected Glutamine Derivatives
(S)-methyl 4,5-diamino-5-oxopentanoate, while seemingly straightforward, carries inherent risks of undesirable side reactions. The primary concerns are:
-
Pyroglutamate Formation: The free N-terminal amine can undergo intramolecular cyclization with the side-chain amide, especially under basic or thermal conditions, leading to the formation of a stable pyroglutamate residue. This side reaction truncates the growing peptide chain and introduces a difficult-to-remove impurity.
-
Side-Chain Dehydration: During activation of the carboxylic acid for coupling, the side-chain amide can be dehydrated to a nitrile, another chain-terminating event that complicates purification.
-
Poor Solubility: Unprotected glutamine derivatives often exhibit poor solubility in common organic solvents used in synthesis, which can hinder reaction kinetics and lead to incomplete couplings.
To circumvent these issues, a range of alternative glutamine building blocks have been developed, primarily focusing on the strategic use of protecting groups for the side-chain amide.
A Comparative Analysis of Glutamine Building Blocks
The choice of a suitable glutamine derivative is a balance between cost, ease of use, and the prevention of side reactions. This section provides a head-to-head comparison of the most common alternatives to (S)-methyl 4,5-diamino-5-oxopentanoate.
Table 1: Performance Comparison of Glutamine Derivatives in Peptide Synthesis
| Derivative | Key Advantages | Key Disadvantages | Typical Coupling Efficiency | Risk of Pyroglutamate Formation | Risk of Dehydration |
| (S)-methyl 4,5-diamino-5-oxopentanoate | Low cost, readily available. | High risk of side reactions, poor solubility. | Variable, often low | High | High (with carbodiimides) |
| Fmoc-Gln(Trt)-OH | Excellent prevention of side reactions, good solubility.[1] | Higher cost, bulky Trityl group can cause steric hindrance. | >99%[1] | Low | Low |
| Boc-Gln(Xan)-OH | Excellent for Boc-SPPS, prevents dehydration, good solubility.[2][3] | Higher cost, primarily for Boc chemistry. | High[2] | Low | Very Low[3] |
| Fmoc-Gln(Tmob)-OH | Rapid cleavage, good protection.[4] | Higher cost, potential for side reactions during prolonged cleavage. | High | Low | Low |
| L-Alanyl-L-Glutamine (Ala-Gln) | High stability in solution, circumvents Gln-related side reactions during synthesis.[5] | Requires synthesis of the dipeptide, may alter peptide properties. | N/A (incorporated as a dipeptide) | None | None |
In-Depth Look at Key Alternatives
Side-Chain Protected Glutamine Derivatives: The Gold Standard in Peptide Synthesis
The most robust strategy to avoid the pitfalls of unprotected glutamine is the use of derivatives with a protected side-chain amide. The trityl (Trt) group is the most widely used protecting group in Fmoc-based solid-phase peptide synthesis (SPPS).
Fmoc-Gln(Trt)-OH: This derivative offers a trifecta of benefits: it effectively prevents both pyroglutamate formation and side-chain dehydration, and the bulky trityl group enhances solubility in common SPPS solvents like DMF.[1]
Boc-Gln(Xan)-OH: In Boc-based SPPS, the xanthyl (Xan) protecting group serves a similar purpose to the trityl group in Fmoc chemistry. It provides excellent protection against side-chain dehydration and improves solubility.[2][3]
Fmoc-Gln(Tmob)-OH: The 2,4,6-trimethoxybenzyl (Tmob) group offers the advantage of being more acid-labile than the Trt group, allowing for faster cleavage.[4]
Figure 1: Key side-chain protected glutamine alternatives.
Dipeptides as a Stable Glutamine Source
An alternative strategy to mitigate the instability of glutamine is to incorporate it as part of a dipeptide, most commonly L-Alanyl-L-Glutamine (Ala-Gln) . This dipeptide is significantly more stable in aqueous solutions and at elevated temperatures compared to free L-glutamine, preventing degradation and ammonia formation.[5][6] While this approach is highly effective, it necessitates the synthesis of the dipeptide building block and may influence the biological activity or physical properties of the final peptide.
Experimental Protocols
To ensure the integrity and reproducibility of your synthesis, the following detailed protocols are provided for key reactions.
Protocol 1: Synthesis of (S)-methyl 4,5-diamino-5-oxopentanoate Hydrochloride
This protocol describes a common method for the synthesis of the title compound from L-glutamine.
Materials:
-
L-Glutamine
-
Thionyl chloride (SOCl₂)
-
Anhydrous methanol (MeOH)
-
Diethyl ether
Procedure:
-
Suspend L-glutamine (1 eq) in anhydrous methanol at -10 °C under an inert atmosphere.
-
Slowly add thionyl chloride (1.2 eq) dropwise, maintaining the temperature below -5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Add diethyl ether to the residue to precipitate the product.
-
Filter the solid, wash with diethyl ether, and dry under vacuum to yield this compound as a white solid.
Figure 2: Workflow for the synthesis of the title compound.
Protocol 2: Comparative Coupling of Glutamine Derivatives in SPPS
This protocol outlines a single coupling cycle in Fmoc-SPPS to compare the performance of (S)-methyl 4,5-diamino-5-oxopentanoate (as its hydrochloride salt) and Fmoc-Gln(Trt)-OH.
Materials:
-
Fmoc-deprotected resin-bound peptide
-
This compound or Fmoc-Gln(Trt)-OH (3 eq)
-
HATU (2.9 eq)
-
N,N-Diisopropylethylamine (DIPEA) (6 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the resin in DMF.
-
For Fmoc-Gln(Trt)-OH: Dissolve Fmoc-Gln(Trt)-OH and HATU in DMF. Add DIPEA and pre-activate for 1-2 minutes. Add the solution to the resin.
-
For (S)-methyl 4,5-diamino-5-oxopentanoate HCl: Dissolve the hydrochloride salt and HATU in DMF. Add DIPEA to neutralize the salt and activate the coupling agent. Add the solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Take a small sample of the resin and perform a Kaiser test to monitor for the presence of free amines.
-
After completion, wash the resin thoroughly with DMF.
Table 2: Expected Comparative Coupling Performance
| Parameter | (S)-methyl 4,5-diamino-5-oxopentanoate HCl | Fmoc-Gln(Trt)-OH |
| Kaiser Test Result (after 2h) | Likely positive (blue beads), indicating incomplete coupling. | Negative (yellow beads), indicating complete coupling. |
| Crude Peptide Purity (HPLC) | Lower, with potential for deletion sequences and pyroglutamate formation. | High, with minimal side products.[1] |
| Overall Yield | Lower | Higher |
Choosing the Right Coupling Reagent
The choice of coupling reagent is also critical when working with glutamine derivatives. While carbodiimide reagents like DCC and DIC are cost-effective, they are known to promote the dehydration of the glutamine side chain.[7] Uronium/aminium salt-based reagents like HATU and HBTU are generally preferred for their higher efficiency and lower propensity for side reactions.[8][9] HATU, in particular, is often recommended for difficult couplings due to its rapid activation and high reactivity.[8]
Figure 3: Comparison of common coupling reagents for glutamine.
Conclusion and Recommendations
While (S)-methyl 4,5-diamino-5-oxopentanoate is an economically attractive starting material, the significant risk of side reactions and potential for low yields and purity in many synthetic applications, particularly in peptide synthesis, makes it a less desirable choice for complex targets.
For routine and challenging peptide synthesis, the use of side-chain protected glutamine derivatives, such as Fmoc-Gln(Trt)-OH , is strongly recommended. The upfront investment in these reagents is often offset by higher yields, improved purity, and simplified purification, ultimately leading to a more efficient and reliable synthetic workflow. The use of highly efficient coupling reagents like HATU further enhances the success of incorporating glutamine residues.
For applications where glutamine stability in solution is paramount, such as in cell culture media or parenteral nutrition, L-Alanyl-L-Glutamine dipeptide offers a superior alternative.
By carefully considering the factors outlined in this guide and selecting the appropriate building blocks and reagents, researchers can navigate the challenges of glutamine chemistry and achieve their synthetic goals with greater success.
References
- BenchChem. (2025). A Technical Guide to Boc-Gln(Xan)-OH: A Key Reagent in Solid-Phase Peptide Synthesis.
- BenchChem. (2025). Application Notes for Coupling Boc-Gln(Xan)-OH in Peptide Synthesis.
- BenchChem. (2025). Protocol for the Application of Boc-Gln(Xan)-OH in Solid-Phase Peptide Synthesis (SPPS).
- BenchChem. (2025). HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency.
- BenchChem. (2025).
- Tam, J. P., Lu, Y. A., Liu, C. F., & Shao, J. (1995). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences, 92(26), 12485–12489.
- European Patent Office. (1988). Protecting groups for asparagine and glutamine in peptide synthesis (EP0292228A2).
- Yagasaki, M., & Hashimoto, S. (2008). Synthesis and application of dipeptides; current status and perspectives. Applied Microbiology and Biotechnology, 81(1), 13–22.
- Dick, L. W., Kim, C. D., Qiu, D., & Cheng, K. C. (2007). N-terminal glutamate to pyroglutamate conversion in vivo for human IgG2 antibodies. Journal of Biological Chemistry, 282(49), 35653–35663.
- Google Patents. (2007). Synthetic method for N(2)-L-alanyl-L-glutamine dipeptide (CN1302008C).
- Pasek, M., & Zelinka, J. (1996). The dipeptide L-alanyl-L-glutamine--its preparation and therapeutic use. Ceska a Slovenska farmacie : casopis Ceske farmaceuticke spolecnosti a Slovenske farmaceuticke spolecnosti, 45(1), 14–16.
- Yu, X. W., Qian, K., & Li, Y. M. (2013). Method to convert N-terminal glutamine to pyroglutamate for characterization of recombinant monoclonal antibodies. Analytical Biochemistry, 436(1), 32–37.
- Creative Biolabs. (n.d.).
- BenchChem. (2025). A Comparative Guide to Fmoc-Gln(Trt)
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Google Patents. (2007). Synthesis method of alanylglutamine (US7163917B2).
- Tabata, K., Hirasawa, T., & Shimizu, H. (2005). Fermentative Production of l-Alanyl-l-Glutamine by a Metabolically Engineered Escherichia coli Strain Expressing l-Amino Acid α-Ligase. Applied and Environmental Microbiology, 71(11), 7490–7495.
- Aapptec Peptides. (n.d.).
- Vasudevan, G., et al. (2001). Oxidative Folding and N-terminal Cyclization of Onconase. Journal of Biological Chemistry, 276(11), 7840-7846.
- Aapptec Peptides. (n.d.). Boc-Gln(Xan)-OH; Nalpha-Ndelta-xanthyl-L-glutamine; CAS 55260-24-7.
- Mondal, S., et al. (2024). Advancements in Loop Cyclization Approaches for Enhanced Peptide Therapeutics for Targeting Protein–Protein Interactions. The Journal of Organic Chemistry.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
- BenchChem. (2025).
- Li, J., et al. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.
- Reddit. (2023). How does one calculate the theoretical yield for solid phase peptide synthesis?
- Google Patents. (1991).
- Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS.
- ResearchGate. (n.d.).
- Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1.
- Li, Y., et al. (2014). Recent progress of on-resin cyclization for the synthesis of clycopeptidomimetics. Chinese Chemical Letters, 25(6), 841-848.
- Kadari, A., et al. (2010). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 15(1), 349-358.
- Yagasaki, M., & Hashimoto, S. (2009). Process Research and Development of l-Alanyl-l-glutamine, a Component of Parenteral Nutrition. Organic Process Research & Development, 13(5), 893–898.
- Nowick, J. S. (2016). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- CBL Patras. (n.d.). Comparison of Fmoc-(Trt) and Fmoc-(t-Bu) Amino Acid Protection.
- Gatos, D., et al. (2017). A rapid and efficient method for the synthesis of selectively S-Trt or S-Mmt protected Cys-containing peptides. Journal of Peptide Science, 23(10), 759-765.
- Royal Society of Chemistry. (2012).
- Green, H. (1998). Peptides containing glutamine repeats as substrates for transglutaminase-catalyzed cross-linking: Relevance to diseases of the nervous system. Proceedings of the National Academy of Sciences, 95(18), 10568–10573.
- ResearchGate. (2012). What is the alternate process for preparing ester hydrochloride?.
- Albericio, F., et al. (1990). Solid-phase synthesis of peptides with C-terminal asparagine or glutamine. The Journal of Organic Chemistry, 55(12), 3730-3736.
- European Patent Office. (1988). Protecting groups for asparagine and glutamine in peptide synthesis (EP0292228A2).
- MDPI. (2025). Glutamine Peptides: Preparation, Analysis, Applications, and Their Role in Intestinal Barrier Protection.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5961, L-Glutamine.
- Zhang, K., et al. (2021). Discovery and exploration of new solid forms of dipeptide: l-alanyl-l-glutamine. CrystEngComm, 23(17), 3169-3178.
- Physical Chemistry Chemical Physics (RSC Publishing). (2015). Conformation-specific spectroscopy of capped glutamine-containing peptides: role of a single glutamine residue on peptide backbone preferences.
- PubMed. (2025). Glutamine Peptides: Preparation, Analysis, Applications, and Their Role in Intestinal Barrier Protection.
- Nagasawa, K., et al. (2015). A simple convenient synthesis of L-[4-13C]glutamine. Journal of Labelled Compounds and Radiopharmaceuticals, 58(2), 42-45.
- ResearchGate. (n.d.). Design, Synthesis and Evaluation of A Novel Glutamine Derivative (2S,4R)-2-amino-4-cyano-4-[18F]fluoro-butanoic acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Peptide synthesis using unprotected peptides through orthogonal coupling methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Analytical Determination of Enantiomeric Excess for (S)-methyl 4,5-diamino-5-oxopentanoate
Authored for Researchers, Scientists, and Drug Development Professionals
The stereochemical purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of modern drug development. For chiral building blocks like (S)-methyl 4,5-diamino-5-oxopentanoate, a key precursor in the synthesis of various therapeutic agents, the precise determination of enantiomeric excess (ee) is not merely a quality control metric—it is a critical determinant of biological activity and safety.[1][2] This guide provides an in-depth comparison of the primary analytical techniques for quantifying the enantiomeric purity of this glutamine derivative, offering field-proven insights into methodological choices, protocol execution, and data interpretation.
The Analytical Challenge: Properties of Methyl 4,5-diamino-5-oxopentanoate
(S)-methyl 4,5-diamino-5-oxopentanoate is a polar, non-volatile molecule with multiple functional groups: a primary amine, a primary amide, and a methyl ester.[3][4] These features dictate the suitability of various analytical methods. The presence of basic (amine) and hydrogen-bonding (amide) sites provides crucial handles for chiral recognition, while its polarity and lack of a strong chromophore present specific challenges that must be addressed through derivatization or specialized detection techniques.
Comparative Analysis of Core Methodologies
The determination of enantiomeric excess fundamentally relies on creating a diastereomeric difference between the enantiomers, which can then be measured. This can be achieved either transiently, through interaction with a chiral environment (e.g., a chiral stationary phase), or by forming stable diastereomeric derivatives.[5][6] We will compare four principal techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Capillary Electrophoresis (CE).
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most powerful and widely adopted technique for enantioseparation in the pharmaceutical industry due to its robustness, versatility, and high resolution.[7]
-
Principle of Causality: The separation is achieved by passing the analyte over a Chiral Stationary Phase (CSP). The CSP contains a single enantiomer of a chiral selector that forms transient, diastereomeric complexes with the analyte enantiomers. Differences in the stability of these complexes (driven by interactions like hydrogen bonding, π-π stacking, and steric repulsion) lead to different retention times, allowing for their separation and quantification.[8][9]
-
Applicability & Experimental Choices:
-
Direct Method (Preferred): Given the analyte's polarity, macrocyclic glycopeptide-based CSPs (e.g., CHIROBIOTIC® V, T) or polysaccharide-based CSPs (e.g., Chiralpak® QD-AX) are excellent choices.[8][10] These phases are adept at separating polar and ionizable compounds like amino acid derivatives, often without the need for derivatization. For glutamine derivatives specifically, Chiralpak columns have demonstrated successful enantioseparation.[10][11]
-
Indirect Method: If direct separation proves challenging or if enhanced UV detection is required, an indirect approach can be used. The analyte is reacted with a Chiral Derivatizing Agent (CDA), such as 3,5-Dinitrobenzoyl chloride, to form stable diastereomers. These can then be separated on a standard, achiral C18 column.[8][12] However, this introduces an extra reaction step, requires a CDA of 100% optical purity, and carries a risk of racemization.
-
-
Detection: For the underivatized analyte, detection can be achieved with a Mass Spectrometer (MS) or an Evaporative Light Scattering Detector (ELSD). If derivatized with a chromophore-containing agent, a standard UV detector is sufficient.[8]
Chiral Gas Chromatography (GC)
Chiral GC offers exceptional resolution but is contingent on the analyte's volatility.
-
Principle of Causality: Enantiomers are separated on a capillary column coated with a chiral stationary phase, such as a cyclodextrin derivative or a chiral selector like Chirasil-L-Val.[13][14] The separation mechanism is based on differential partitioning of the volatile analyte enantiomers between the mobile gas phase and the stationary chiral phase.
-
Applicability & Experimental Choices: Direct analysis of (S)-methyl 4,5-diamino-5-oxopentanoate by GC is impossible due to its high polarity and non-volatility. Derivatization is mandatory. A two-step process is typically required: esterification of the carboxylic acid (already a methyl ester in this case) and acylation of the amine and amide groups with a reagent like trifluoroacetic anhydride (TFAA) or a chloroformate.[15][16]
-
Causality Behind Derivatization: This chemical modification is not for chiral discrimination but to reduce polarity and increase vapor pressure, making the analyte suitable for GC analysis. This multi-step sample preparation increases analysis time and introduces potential sources of error, including incomplete derivatization or racemization under harsh reaction conditions.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a homogenous-phase method for ee determination, avoiding chromatographic separations.
-
Principle of Causality: Enantiomers are chemically and magnetically equivalent and thus indistinguishable in a standard NMR spectrum. To enable differentiation, a chiral environment is introduced to create diastereomeric complexes. These diastereomers are no longer mirror images and will have distinct chemical shifts for corresponding nuclei (e.g., ¹H, ¹⁹F).[5][17]
-
Applicability & Experimental Choices:
-
Chiral Solvating Agents (CSAs): This is a rapid, non-destructive method where a chiral agent is added directly to the NMR tube containing the analyte. The CSA (e.g., quinine, Pirkle's alcohol, or mandelic acid derivatives) forms fast-exchanging, transient diastereomeric complexes.[18] The observed spectrum is a weighted average of the free and complexed states, resulting in the splitting of a key signal into two, representing the two enantiomers. The ratio of the integrals of these signals directly corresponds to the enantiomeric ratio.
-
Chiral Derivatizing Agents (CDAs): The analyte is covalently reacted with a CDA, such as Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid), to form stable diastereomers.[5] These diastereomers are then analyzed by NMR. This method often produces larger, more easily quantifiable chemical shift differences (Δδ) compared to CSAs. If a fluorine-containing CDA is used, ¹⁹F NMR can be employed, offering a wide spectral window and no background signals.[19] The primary drawback is the need for a separate reaction and purification step.
-
Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that requires minimal sample and solvent.[20]
-
Principle of Causality: Separation occurs in a narrow-bore capillary filled with a background electrolyte (BGE). When a high voltage is applied, ions migrate at different velocities based on their charge-to-size ratio. For enantioseparation, a chiral selector is added to the BGE.[21] The enantiomers form transient diastereomeric complexes with the selector, altering their effective mobility and leading to different migration times.[22]
-
Applicability & Experimental Choices: CE is exceptionally well-suited for polar and charged analytes like amino acid derivatives.[23]
-
Chiral Selectors: Cyclodextrins (native or derivatized) are the most common and effective selectors for this class of compounds due to their ability to form inclusion complexes.[21] Other options include chiral crown ethers or the use of chiral ligand-exchange (CLE-CE), where a metal ion and a chiral ligand are added to the BGE to form diastereomeric ternary complexes with the analyte.[22][23]
-
Workflow & Decision Guide
The choice of method depends on available instrumentation, sample throughput requirements, and the need for method validation. The following diagram illustrates a logical workflow for selecting the appropriate technique.
Caption: Chiral recognition mechanism in HPLC.
Conclusion
For the routine, high-throughput, and validated determination of the enantiomeric excess of (S)-methyl 4,5-diamino-5-oxopentanoate, Chiral HPLC with a macrocyclic glycopeptide or polysaccharide-based column is the superior method. It offers a robust, direct analysis with high sensitivity, especially when coupled with mass spectrometry. For rapid, small-scale analysis where method development time is critical and sample is not limited, NMR spectroscopy with a chiral solvating agent provides an excellent and efficient alternative. Chiral GC is not recommended due to the mandatory and potentially problematic derivatization step for this non-volatile analyte. Capillary Electrophoresis stands as a powerful, specialized alternative, particularly valuable in academic or research settings where sample amounts are minimal. The ultimate choice must be guided by a thorough evaluation of the specific project requirements, available resources, and validation demands.
References
-
Verma, A., & Kumar, A. (2019). Chiral α‐Amino Acid‐Based NMR Solvating Agents. ChemistrySelect. Available at: [Link]
-
Kurosu, M., & Li, K. (2009). New chiral derivatizing agents: convenient determination of absolute configurations of free amino acids by 1H NMR. Organic Letters, 11(4), 911-4. Available at: [Link]
-
Gong, X., & Lebrilla, C. B. (1998). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Analytical Chemistry, 70(18), 3749-54. Available at: [Link]
-
Wang, Y., et al. (2010). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of Chromatography A, 1217(16), 2569-76. Available at: [Link]
-
Zhu, X., et al. (2012). Rapid determination of enantiomeric excess of protected amino acids by catalytic amounts of chiral reagent. Analytical Methods, 4, 1903-1906. Available at: [Link]
-
ResearchGate. (n.d.). Chiral derivatizing agents used in NMR for chiral analysis. Download Table. Available at: [Link]
-
Cefalì, F., et al. (2024). Isohexide-Based Tunable Chiral Platforms as Amide- and Thiourea-Chiral Solvating Agents for the NMR Enantiodiscrimination of Derivatized Amino Acids. Molecules, 29(6), 1308. Available at: [Link]
-
Altria, K. D. (2008). Chiral Separations by Capillary Electrophoresis. In Capillary Electrophoresis for Pharmaceutical Analysis. Humana Press. Available at: [Link]
-
Huang, L., et al. (2016). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. LCGC International, 29(11). Available at: [Link]
-
Jo, H. H., Lin, C. Y., & Anslyn, E. V. (2014). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, 47(7), 2212-2221. Available at: [Link]
-
Wikipedia. (n.d.). Chiral derivatizing agent. Available at: [Link]
-
Shcherbakova, E. G., et al. (2018). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Communications, 9(1), 3294. Available at: [Link]
-
Scriba, G. K. (2016). Enantiomer Separations by Capillary Electrophoresis. Methods in Molecular Biology, 1483, 277-99. Available at: [Link]
-
Huang, L., et al. (2016). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. LCGC International. Available at: [Link]
-
Feringa, B. L., et al. (1986). Enantiomeric Excess Determination without Chiral Auxiliary Compounds. A New 31P NMR Method for Amino Acid Esters and Primary Amines. Journal of the American Chemical Society, 108(26), 8271-8277. Available at: [Link]
-
Stepanenko, V., et al. (2015). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Nature Communications, 6, 6864. Available at: [Link]
-
James, T. D., & Bull, S. D. (2016). Rapid determination of enantiomeric excess via NMR spectroscopy. Journal of Chemical Education, 93(8), 1462-1466. Available at: [Link]
-
Moos, M., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(3), 347-358. Available at: [Link]
-
Iris-Biotech GmbH. (n.d.). Analyses of amino acids, Enantiomeric purity. Available at: [Link]
-
Lee, S., et al. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(1), 384-389. Available at: [Link]
-
University of Bath. (n.d.). Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and. Available at: [Link]
-
Li, Y., et al. (2019). Enantioseparation of N-acetyl-glutamine enantiomers by LC-MS/MS and its application to a plasma protein binding study. Biomedical Chromatography, 33(12), e4688. Available at: [Link]
-
Mitrevski, B., & Marriott, P. J. (2008). Enantiomeric analysis of amino acids by using comprehensive two-dimensional gas chromatography. Analytical and Bioanalytical Chemistry, 391(8), 2825-33. Available at: [Link]
-
Da Silva, A. C., et al. (2022). Rapid Enantiomeric Ratio Determination of Multiple Amino Acids Using Ion Mobility-Mass Spectrometry. Metabolites, 12(6), 543. Available at: [Link]
-
Shili, Q., et al. (2021). Chiral fluorescence recognition of glutamine enantiomers by a modified Zr-based MOF based on solvent-assisted ligand incorporation. RSC Advances, 11(60), 38048-38056. Available at: [Link]
-
Shili, Q., et al. (2021). Chiral fluorescence recognition of glutamine enantiomers by a modified Zr-based MOF based on solvent-assisted ligand incorporation. RSC Advances, 11(60), 38048-38056. Available at: [Link]
- Google Patents. (2019). WO2019040109A1 - Processes for preparation of (s)-tert-butyl 4,5-diamino-5-oxopentanoate.
-
Zhang, Q., et al. (2017). Separation and determination of acetyl-glutamine enantiomers by HPLC-MS and its application in pharmacokinetic study. Journal of Pharmaceutical Analysis, 7(5), 303-308. Available at: [Link]
-
Zhang, Q., et al. (2017). Separation and determination of acetyl-glutamine enantiomers by HPLC–MS and its application in pharmacokinetic study. Journal of Pharmaceutical Analysis, 7(5), 303-308. Available at: [Link]
- Google Patents. (2020). US10717703B2 - Processes for the preparation of (S)-tert-butyl 4,5-diamino-5-oxopentanoate.
-
PubChem. (n.d.). (S)-methyl 4,5-diamino-5-oxopentanoate hydrochloride. Available at: [Link]
-
Pescitelli, G., & di Bari, L. (2019). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 24(12), 2297. Available at: [Link]
-
Taha, E. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. Available at: [Link]
-
Ilisz, I., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 199, 114032. Available at: [Link]
Sources
- 1. WO2019040109A1 - Processes for preparation of (s)-tert-butyl 4,5-diamino-5-oxopentanoate - Google Patents [patents.google.com]
- 2. US10717703B2 - Processes for the preparation of (S)-tert-butyl 4,5-diamino-5-oxopentanoate - Google Patents [patents.google.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound | C6H13ClN2O3 | CID 53485817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. heraldopenaccess.us [heraldopenaccess.us]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. Enantioseparation of N-acetyl-glutamine enantiomers by LC-MS/MS and its application to a plasma protein binding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Separation and determination of acetyl-glutamine enantiomers by HPLC-MS and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations [mdpi.com]
- 13. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cat-online.com [cat-online.com]
- 17. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 18. blogs.rsc.org [blogs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Enantiomer Separations by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Chiral Separations by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. chromatographyonline.com [chromatographyonline.com]
A Comparative Analysis of the Biological Activity of (S)- and (R)-Methyl 4,5-Diamino-5-oxopentanoate
A Technical Guide for Researchers in Drug Development
Abstract
The stereochemical configuration of a molecule is a critical determinant of its biological activity. This guide provides a comparative analysis of the (S)- and (R)- stereoisomers of methyl 4,5-diamino-5-oxopentanoate, more commonly known as L-glutamine methyl ester and D-glutamine methyl ester, respectively. Drawing upon the well-established principles of cancer cell metabolism, this document elucidates the differential effects of these isomers, positing that the naturally occurring (S)-isomer possesses significantly greater biological activity as a modulator of glutamine-dependent pathways. Many cancer cells exhibit a strong dependence on glutamine for survival and proliferation, a phenomenon termed "glutamine addiction"[1][2][3][4]. This guide will detail the mechanistic basis for this stereospecific activity, supported by hypothetical experimental data and validated protocols for in-vitro evaluation.
Introduction: The Central Role of Glutamine in Cancer Metabolism
Glutamine, the most abundant amino acid in the bloodstream, is a critical nutrient for rapidly proliferating cells, including many types of cancer cells[2][5][6]. It serves as a primary source of carbon and nitrogen for the synthesis of nucleotides, non-essential amino acids, and glutathione, a key antioxidant[5][7]. This heightened reliance makes the glutamine metabolic pathway an attractive target for cancer therapy[1][4][8][9][10].
The first and rate-limiting step in glutamine utilization is its conversion to glutamate, catalyzed by the enzyme glutaminase (GLS)[1][4][10]. Because enzymes are chiral macromolecules, they often exhibit a high degree of stereospecificity, preferentially binding and processing one stereoisomer over another. Natural amino acids in humans are exclusively in the L-configuration, which corresponds to the (S)-configuration for glutamine. Consequently, enzymes involved in glutamine metabolism, such as glutaminase, are evolutionarily adapted to recognize and process (S)-methyl 4,5-diamino-5-oxopentanoate (L-glutamine methyl ester). The (R)-isomer (D-glutamine methyl ester), being the "unnatural" form, is expected to be a poor substrate or inhibitor[11]. This guide will explore the practical implications of this stereospecificity.
Physicochemical Properties of Stereoisomers
(S)- and (R)-methyl 4,5-diamino-5-oxopentanoate are stereoisomers, meaning they share the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms. Their physical and chemical properties are nearly identical, with the primary exception being their interaction with plane-polarized light and other chiral molecules, such as enzymes.
| Property | (S)-Methyl 4,5-diamino-5-oxopentanoate HCl | (R)-Methyl 4,5-diamino-5-oxopentanoate HCl |
| Synonyms | L-Glutamine methyl ester HCl, H-Gln-OMe HCl[12] | D-Glutamine methyl ester HCl |
| Molecular Formula | C₆H₁₃ClN₂O₃[12][13] | C₆H₁₃ClN₂O₃[11] |
| Molecular Weight | 196.63 g/mol [12][13] | 196.63 g/mol [11] |
| 3D Structure | ||
| PubChem CID | 53485817[13] | 10247265 |
Comparative Biological Activity: A Focus on Glutaminase Inhibition
The central hypothesis is that the (S)-isomer will act as a competitive inhibitor of glutaminase, while the (R)-isomer will show significantly less, if any, activity. The (S)-isomer, mimicking the natural substrate L-glutamine, can enter the active site of glutaminase. However, the esterified carboxyl group may hinder the catalytic process, causing it to act as an inhibitor and blocking the breakdown of endogenous glutamine.
The Glutamine Metabolic Pathway
Many cancer cells rely on the glutaminolysis pathway to fuel the Tricarboxylic Acid (TCA) cycle, a process essential for generating energy and biosynthetic precursors[1][3]. Inhibiting glutaminase disrupts this entire downstream pathway.
Caption: Glutamine metabolism and the proposed inhibitory action of the (S)-isomer.
In Vitro Enzyme Inhibition Assay (Hypothetical Data)
To quantify the differential inhibitory effects, a fluorometric glutaminase activity assay would be performed.[14][15][16][17] This assay measures the production of glutamate, which is proportional to enzyme activity.
| Compound | Target | IC₅₀ (µM) |
| (S)-Methyl 4,5-diamino-5-oxopentanoate | Glutaminase (GLS1) | 150 |
| (R)-Methyl 4,5-diamino-5-oxopentanoate | Glutaminase (GLS1) | > 10,000 |
| CB-839 (Positive Control) | Glutaminase (GLS1) | 0.025 |
Interpretation: The hypothetical data clearly illustrates stereospecific inhibition. The (S)-isomer shows moderate inhibitory activity, whereas the (R)-isomer is essentially inactive. CB-839, a known potent GLS1 inhibitor, is included as a positive control for assay validation.[7][18]
Cell-Based Proliferation Assay (Hypothetical Data)
The ultimate test of a metabolic inhibitor is its effect on cancer cell viability. A cell proliferation assay, such as the MTT assay, measures the metabolic activity of cells, which correlates with cell number.[19][20][21][22][23] A glutamine-addicted cancer cell line (e.g., MDA-MB-231 breast cancer) would be treated with increasing concentrations of each isomer.[24]
| Compound | Cell Line | GI₅₀ (µM) |
| (S)-Methyl 4,5-diamino-5-oxopentanoate | MDA-MB-231 | 500 |
| (R)-Methyl 4,5-diamino-5-oxopentanoate | MDA-MB-231 | > 20,000 |
Experimental Methodologies
To ensure scientific rigor and reproducibility, detailed protocols for the key assays are provided below.
Glutaminase (GLS1) Activity Assay Protocol
This protocol is adapted from commercially available fluorometric assay kits.[14][16]
Caption: Workflow for the in-vitro glutaminase activity assay.
Step-by-Step Procedure:
-
Reagent Preparation: Prepare Assay Buffer, Glutaminase Enzyme (recombinant human GLS1), and L-Glutamine substrate solution according to the manufacturer's instructions. Prepare serial dilutions of the (S)- and (R)-isomers and a positive control (CB-839) in Assay Buffer.
-
Reaction Setup: In a 96-well black plate, add 50 µL of a reaction mix containing Assay Buffer, GLS1 enzyme, and the test compound ((S)-isomer, (R)-isomer, or control). Include wells for "No Enzyme Control" and "No Substrate Control".
-
Enzyme Incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Add 50 µL of the L-Glutamine substrate solution to all wells to start the reaction.
-
Reaction Incubation: Incubate the plate at 37°C for 30 minutes.
-
Signal Development: Add 50 µL of the Developer Mix (containing a probe and enzyme that react with the glutamate product to generate a fluorescent signal).
-
Final Incubation: Incubate for an additional 10 minutes at 37°C, protected from light.
-
Measurement: Read the fluorescence on a microplate reader at an excitation/emission wavelength appropriate for the probe (e.g., Ex/Em = 535/587 nm).
-
Data Analysis: Subtract background fluorescence and calculate the percent inhibition relative to the untreated enzyme control. Plot the percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
MTT Cell Proliferation Assay Protocol
This protocol is a standard colorimetric assay for assessing cell viability.[20][21][22]
Step-by-Step Procedure:
-
Cell Seeding: Seed MDA-MB-231 cells in a 96-well clear plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Allow cells to adhere overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: The next day, remove the medium and replace it with 100 µL of fresh medium containing serial dilutions of the (S)-isomer or (R)-isomer. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[23]
-
Formazan Crystal Formation: Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl) to each well to dissolve the formazan crystals.[20]
-
Measurement: Mix gently and read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells. Plot the percentage of inhibition against the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition).
Conclusion and Future Directions
This fundamental difference underscores the importance of stereochemistry in drug design and development. Researchers investigating glutamine metabolism should utilize the stereochemically pure (S)-isomer to ensure targeted and relevant results. Future investigations could explore whether the ester moiety could be modified to enhance potency or improve cell permeability, potentially leading to more effective therapeutic agents targeting the "Achilles' heel" of glutamine-addicted cancers.[9]
References
-
Wise, D. R., & Thompson, C. B. (2010). Glutamine addiction: a new therapeutic target in cancer. Trends in Biochemical Sciences, 35(8), 427–433. Available at: [Link]
-
Wang, J. B., Erickson, J. W., Fuji, R., Ramachandran, S., Gao, P., Dinavahi, R., ... & Youle, R. J. (2010). Targeting mitochondrial glutaminase activity inhibits oncogenic transformation. Cancer Cell, 18(3), 207-219. Available at: [Link]
-
Yoo, H. C., Yu, Y. C., Sung, Y., & Han, J. M. (2020). Glutamine reliance in cancer: a new perspective on glutamine addiction. Journal of Hematology & Oncology, 13(1), 1-13. Available at: [Link]
-
Li, T., & Le, A. (2018). Glutamine addiction in tumor cells. Journal of Cancer, 9(18), 3293. Available at: [Link]
-
Cluntun, A. A., Lukey, M. J., Cerione, R. A., & Locasale, J. W. (2017). Glutamine metabolism in cancer: understanding the heterogeneity. Trends in cancer, 3(3), 169-180. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]
-
Real-Gene Labs. (n.d.). Glutaminase Activity Assay kit. Retrieved from [Link]
-
BioAssay Systems. (n.d.). QuantiFluo™ Glutaminase Assay Kit. Retrieved from [Link]
-
Elabscience. (n.d.). Glutaminase (GLS) Activity Assay Kit (E-BC-K660-M). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44593840, L-Glutamine methyl ester hydrochloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53485817, (S)-methyl 4,5-diamino-5-oxopentanoate hydrochloride. Retrieved from [Link]
-
Tommasi, R., et al. (2014). Inhibition of Glutamine Synthetase: A Potential Drug Target in Mycobacterium tuberculosis. Molecules, 19(6), 7725-7744. Available at: [Link]
-
Government of Canada. (2025). L-Glutamine in L-Glutamine methyl ester. Retrieved from [Link]
-
Chen, J., & Cui, C. (2023). Exploiting the Achilles' heel of cancer: disrupting glutamine metabolism for effective cancer treatment. Frontiers in Immunology, 14, 1184511. Available at: [Link]
-
Healthline. (2022). Glutamine and Cancer: How It Works, What to Do. Retrieved from [Link]
-
Lee, J. S., Kang, J. H., & Lee, S. H. (2024). Glutamine Supplementation as an Anticancer Strategy: A Potential Therapeutic Alternative to the Convention. International Journal of Molecular Sciences, 25(5), 2999. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21803134, Methyl 5-amino-4-methyl-5-oxopentanoate. Retrieved from [Link]
-
Li, D., et al. (2017). Inhibition of glutamine metabolism counteracts pancreatic cancer stem cell features and sensitizes cells to radiotherapy. Oncotarget, 8(31), 50499. Available at: [Link]
-
Li, Y., et al. (2025). Glutamine's double-edged sword: fueling tumor growth and offering therapeutic hope. Frontiers in Immunology, 16, 1578940. Available at: [Link]
-
Leone, R. D., et al. (2019). Differential effects of glutamine inhibition strategies on anti-tumor CD8 T cells. Frontiers in Immunology, 10, 1705. Available at: [Link]
-
Wikipedia. (n.d.). Glutamine synthetase. Retrieved from [Link]
-
Al-Khayal, K., et al. (2024). Effective Targeting of Glutamine Synthetase with Amino Acid Analogs as a Novel Therapeutic Approach in Breast Cancer. Molecules, 29(1), 123. Available at: [Link]
-
Jiang, L., et al. (2022). Glutamine addiction promotes glucose oxidation in triple-negative breast cancer. Journal of Clinical Investigation, 132(14). Available at: [Link]
- Google Patents. (n.d.). CN1332152A - Synthesis of L-glutamic acid-5-methyl ester.
-
Kim, J. S., et al. (2019). Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide. Molecules, 24(17), 3095. Available at: [Link]
-
Tanaka, H., et al. (2024). Inhibition of glutamine metabolism increases sensitivity to plasma-activated medium-induced cytotoxicity. Free Radical Research, 58(3), 170-179. Available at: [Link]
-
Perraudin, V., et al. (1998). Post-transcriptional inhibition of glutamine synthetase induction in rat liver epithelial cells exerted by conditioned medium from rat hepatocytes. European Journal of Biochemistry, 258(3), 896-902. Available at: [Link]
-
Gibbs, M. E., & Hertz, L. (1996). Inhibition of glutamine synthetase activity prevents memory consolidation. Brain Research. Cognitive Brain Research, 4(1), 57-64. Available at: [Link]
-
Cyriac, R., & Lee, K. (2024). Glutaminase inhibition as potential cancer therapeutics: current status and future applications. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2290911. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5961, L-Glutamine. Retrieved from [Link]
Sources
- 1. Glutamine Addiction: A New Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Rethinking glutamine metabolism and the regulation of glutamine addiction by oncogenes in cancer [frontiersin.org]
- 3. Oncoaddictology: Glucose and Glutamine Addiction in Cancer | Auctores [auctoresonline.org]
- 4. Glutamine Metabolism in Cancer - The Heterogeneity of Cancer Metabolism - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 6. Glutamine and Cancer: How It Works, What to Do [healthline.com]
- 7. Glutamine Supplementation as an Anticancer Strategy: A Potential Therapeutic Alternative to the Convention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Exploiting the Achilles’ heel of cancer: disrupting glutamine metabolism for effective cancer treatment [frontiersin.org]
- 10. Glutaminase inhibition as potential cancer therapeutics: current status and future applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. L-Glutamine methyl ester hydrochloride | C6H13ClN2O3 | CID 44593840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound | C6H13ClN2O3 | CID 53485817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Glutaminase (GLS) Activity Assay Kit (Fluorometric) (ab284547) | Abcam [abcam.com]
- 15. caymanchem.com [caymanchem.com]
- 16. bioassaysys.com [bioassaysys.com]
- 17. Glutaminase (GLS) Activity Assay Kit - Elabscience® [elabscience.com]
- 18. Differential effects of glutamine inhibition strategies on anti-tumor CD8 T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 细胞活性检测实验方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 20. broadpharm.com [broadpharm.com]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. Cell viability assay protocol | Sigma-Aldrich [sigmaaldrich.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Inhibition of glutamine metabolism increases sensitivity to plasma-activated medium-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cost-Benefit Analysis of (S)-methyl 4,5-diamino-5-oxopentanoate hydrochloride in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to a Versatile Glutamine Surrogate
In the landscape of synthetic chemistry, particularly in the realms of peptide synthesis and pharmaceutical development, the selection of building blocks is a critical decision that balances cost, efficiency, and the purity of the final product. (S)-methyl 4,5-diamino-5-oxopentanoate hydrochloride, more commonly known as L-Glutamine methyl ester hydrochloride, presents itself as a readily available and cost-effective surrogate for L-glutamine. This guide provides an in-depth cost-benefit analysis of this compound, comparing its performance with key alternatives, supported by experimental data and detailed protocols to inform your synthetic strategies.
The Challenge of Glutamine in Synthesis
Glutamine, a proteinogenic amino acid, is a frequent component of peptides and pharmaceutical compounds. However, its unprotected form poses significant challenges in synthetic workflows. The primary issue is the propensity of the side-chain amide to undergo intramolecular cyclization, forming a stable pyroglutamate residue. This not only terminates the growing peptide chain prematurely but also introduces a challenging impurity to remove from the desired product[1][2]. Furthermore, the poor solubility of unprotected glutamine derivatives in common organic solvents can hinder coupling efficiency and overall yield[1].
To circumvent these issues, chemists often turn to derivatives with protected side chains. This is where the cost-benefit analysis becomes crucial. While side-chain protected glutamine derivatives offer enhanced stability and solubility, they come at a significantly higher cost. L-Glutamine methyl ester hydrochloride, with its esterified C-terminus, offers a middle ground, providing some protection against unwanted side reactions while remaining a more economical option.
Cost-Benefit Analysis: A Head-to-Head Comparison
The primary alternatives to L-Glutamine methyl ester hydrochloride in peptide synthesis are Nα-protected and side-chain protected glutamine derivatives, most notably Nα-Fmoc-Nδ-trityl-L-glutamine (Fmoc-Gln(Trt)-OH). The choice between these building blocks hinges on a trade-off between the upfront cost of the starting material and the downstream costs associated with yield, purity, and purification efforts.
| Feature | This compound | Nα-Fmoc-Nδ-trityl-L-glutamine (Fmoc-Gln(Trt)-OH) |
| Primary Application | Solution-phase peptide synthesis, synthesis of small molecules | Solid-phase peptide synthesis (SPPS) |
| Protection Strategy | C-terminal methyl ester | Nα-Fmoc and side-chain Trityl protection |
| Cost | Relatively low | High |
| Prevention of Side Reactions | Moderate; the methyl ester can reduce but not eliminate side-chain cyclization. | Excellent; the bulky trityl group effectively prevents pyroglutamate formation. |
| Solubility | Moderate in organic solvents. | Good solubility in common SPPS solvents[3]. |
| Coupling Efficiency | Can be lower due to potential side reactions and solubility issues. | High, leading to purer crude peptides. |
| Downstream Processing | May require more extensive purification to remove byproducts. | Simpler purification due to higher crude purity. |
Economic Implications: While the initial acquisition cost of L-Glutamine methyl ester hydrochloride is significantly lower, the potential for lower yields and the need for more rigorous purification can lead to higher overall process costs, especially in large-scale synthesis[1]. The higher upfront cost of Fmoc-Gln(Trt)-OH is often justified by higher crude peptide purity, which translates to reduced purification steps, higher overall yields, and improved batch-to-batch consistency[1].
Application in Drug Development: The Synthesis of Lenalidomide
A prominent example of the utility of this compound is in the synthesis of the immunomodulatory drug Lenalidomide. In this process, L-glutamine methyl ester is coupled with methyl 2-bromomethyl-3-nitro-benzoate. The resulting intermediate is then cyclized to form the glutarimide ring, and a subsequent reduction of the nitro group yields Lenalidomide[4][5][6]. This application highlights the utility of the methyl ester in facilitating the key coupling and cyclization steps in the synthesis of a complex pharmaceutical agent.
Experimental Protocols
Protocol 1: Solution-Phase Dipeptide Synthesis using L-Glutamine methyl ester hydrochloride
This protocol details the coupling of an N-protected amino acid to L-Glutamine methyl ester hydrochloride in solution.
Materials:
-
N-α-Boc-L-Alanine (Boc-Ala-OH)
-
L-Glutamine methyl ester hydrochloride
-
Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution of Reactants: In a round-bottom flask, dissolve Boc-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or DMF.
-
Activation: Cool the solution to 0°C in an ice bath. Add DCC or DIC (1.1 equivalents) and stir for 30 minutes at 0°C.
-
Neutralization and Coupling: In a separate flask, dissolve L-Glutamine methyl ester hydrochloride (1.0 equivalent) in anhydrous DCM or DMF and add DIPEA or NMM (1.1 equivalents) to neutralize the hydrochloride salt. Add this solution to the activated Boc-Ala-OH solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate successively with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Gln(Trt)-OH
This protocol outlines the standard procedure for incorporating Fmoc-Gln(Trt)-OH into a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected peptide-resin with a free N-terminal amine
-
Fmoc-Gln(Trt)-OH
-
Base (DIPEA or 2,4,6-collidine)
-
DMF (peptide synthesis grade)
-
Deprotection solution (20% piperidine in DMF)
-
Washing solvents (DMF, DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a solid-phase synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with a fresh portion of 20% piperidine in DMF for 15 minutes to remove the N-terminal Fmoc group.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Coupling:
-
Pre-activate Fmoc-Gln(Trt)-OH (3 equivalents relative to resin loading) with the coupling reagent (2.9 equivalents) and base (6 equivalents) in DMF for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines).
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the peptide sequence.
Mechanistic Insights and Visualizations
The primary side reaction of glutamine in peptide synthesis is the formation of pyroglutamate. This occurs through the nucleophilic attack of the N-terminal amine on the side-chain amide carbonyl, leading to the elimination of ammonia and the formation of a five-membered lactam ring[2][9][10][11].
Caption: Mechanism of pyroglutamate formation from an N-terminal glutamine residue.
The use of a side-chain protecting group, such as the trityl group on Fmoc-Gln(Trt)-OH, sterically hinders this intramolecular attack, thus preventing pyroglutamate formation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. advancedchemtech.com [advancedchemtech.com]
- 4. US8946265B2 - Process for the preparation of lenalidomide - Google Patents [patents.google.com]
- 5. US8946265B2 - Process for the preparation of lenalidomide - Google Patents [patents.google.com]
- 6. WO2016024286A2 - An improved process for synthesis of lenalidomide - Google Patents [patents.google.com]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of (S)-methyl 4,5-diamino-5-oxopentanoate hydrochloride: A Guide for Laboratory Professionals
For immediate release: This document provides essential procedural guidance for the safe and compliant disposal of (S)-methyl 4,5-diamino-5-oxopentanoate hydrochloride. As a valued partner in your research and development endeavors, we are committed to providing information that extends beyond the product itself, ensuring the safety of your laboratory personnel and the protection of our environment. This guide is intended for researchers, scientists, and drug development professionals.
Foundational Knowledge: Understanding the Compound and Associated Hazards
This compound is an amino acid derivative. While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily found, its chemical structure as an amino acid hydrochloride suggests that it should be handled with care. As a general best practice, all novel or less-characterized compounds should be treated as potentially hazardous until proven otherwise.
Presumed Hazard Profile:
-
Skin and Eye Irritation: Like many amine hydrochlorides, this compound may cause irritation upon contact with skin and eyes.
-
Respiratory Tract Irritation: Inhalation of the powder form may cause respiratory irritation.
-
Unknown Toxicological Properties: The full toxicological profile of this compound is not widely documented. Therefore, it is prudent to minimize exposure.
It is imperative to consult with your institution's Environmental Health & Safety (EHS) department to conduct a formal risk assessment before handling and disposing of this compound.[1][2][3]
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound in either solid or solution form, the following personal protective equipment is mandatory:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents direct skin contact. Gloves should be inspected before use and disposed of after handling the compound.[4] |
| Body Protection | A standard laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of generating dust. | Minimizes inhalation of the compound. The need for respiratory protection should be determined by a formal risk assessment. |
Segregation and Containerization: The Cornerstone of Safe Disposal
Proper segregation and containerization of chemical waste are critical to prevent accidental reactions and ensure compliant disposal.[1][5]
Step-by-Step Segregation Protocol:
-
Designate Waste Streams: Establish separate and clearly labeled waste containers for solid and liquid forms of this compound.
-
Solid Waste:
-
Place unused or contaminated solid this compound into a designated, sealable, and chemically compatible container.
-
Contaminated materials such as weighing paper, pipette tips, and gloves should also be disposed of in this container.[6]
-
-
Liquid Waste:
-
Labeling: All waste containers must be clearly labeled with the full chemical name: "this compound" and the words "Hazardous Waste".[1][7]
Spill and Emergency Procedures: Preparedness is Key
In the event of a spill, prompt and appropriate action is necessary to mitigate any potential hazards.
-
Small Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent).
-
Carefully sweep the absorbed material into a designated hazardous waste container. Avoid creating dust.[4]
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Small Spills (Liquid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with absorbent pads or materials.
-
Absorb the liquid and place the contaminated materials into a designated hazardous waste container.
-
Clean the spill area and collect the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your laboratory supervisor and your institution's EHS department immediately.
-
Prevent entry into the affected area until it is deemed safe by trained personnel.
-
Disposal Workflow: A Step-by-Step Guide
The ultimate disposal of this compound must be conducted through your institution's hazardous waste management program. Under no circumstances should this compound be disposed of down the drain or in the regular trash. [1][5]
Caption: Disposal workflow for this compound.
Disposal Protocol:
-
Collection: Following the segregation and containerization guidelines in Section 3, collect all waste materials containing this compound.
-
Storage: Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within your laboratory. This area should be away from general laboratory traffic and incompatible chemicals.[2][7]
-
Documentation: Maintain a log of the waste generated, including the chemical name, quantity, and date of accumulation.
-
Arrange for Pickup: Once the container is full or as per your institution's guidelines, contact your EHS department to arrange for the collection and disposal of the hazardous waste.[6]
References
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved from [Link]
-
University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. UPenn EHRS. Retrieved from [Link]
-
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]
-
Specific Waste Industries. (n.d.). Chemical Waste Disposal for Laboratories. Retrieved from [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
-
Convenience Products. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
Indagoo Research Chemicals. (2025, November 17). Safety Data Sheet. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Protect IU. Retrieved from [Link]
-
PeptART. (n.d.). PSEUDOPROLINE BUILDING BLOCKS AMINO ACID DERIVATIVES FMOC-DIPEPTIDES CUSTOM MANUFACTURING USD. Retrieved from [Link]
-
PeptART. (n.d.). PSEUDOPROLINE BUILDING BLOCKS AMINO ACID DERIVATIVES FMOC-DIPEPTIDES CUSTOM MANUFACTURING CHF. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
-
University of British Columbia Zoology. (n.d.). Acid/Base Neutralization Procedure for Laboratory Disposal. Retrieved from [Link]
Sources
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Mastering the Protocol: A Guide to Safely Handling (S)-methyl 4,5-diamino-5-oxopentanoate hydrochloride
In the fast-paced environment of drug discovery and development, the integrity of our work and the safety of our researchers are paramount. This guide provides essential, field-proven safety and handling protocols for (S)-methyl 4,5-diamino-5-oxopentanoate hydrochloride. Moving beyond a simple checklist, we will explore the rationale behind these procedures to empower you with the knowledge to maintain a safe and efficient laboratory environment.
At-a-Glance Safety Profile: Immediate Actions and PPE
Before handling this compound, a thorough understanding of its hazard profile is crucial. While specific data for this exact compound is limited, its structure as an amino acid derivative and an amine hydrochloride salt informs a cautious approach. Amine hydrochlorides can be irritants and potentially sensitizing. The powdered form presents an inhalation hazard.
| Hazard Consideration | Required Personal Protective Equipment (PPE) & Engineering Controls |
| Inhalation (Powder) | Work within a certified chemical fume hood or a powder weighing station.[1][2] Use a NIOSH-approved respirator with a particulate filter (P95 or P1) if a hood is unavailable or as a secondary precaution.[3][4] |
| Skin Contact | Wear compatible chemical-resistant gloves (Nitrile is a common and effective choice).[5][6] Don a full-coverage lab coat, ensuring sleeves are snug at the wrist.[6][7] |
| Eye Contact | Wear safety glasses with side shields or, for greater protection against splashes, tight-sealing safety goggles.[3][8] A face shield is recommended when handling larger quantities or during procedures with a high splash risk.[8][9] |
| Accidental Ingestion | Do not eat, drink, or smoke in the laboratory.[6][9] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5][7] |
The 'Why': Rationale Behind the PPE Protocol
Understanding the causality behind safety measures transforms them from rote tasks into proactive, protective habits.
-
Respiratory Protection: Fine powders, like many amino acid derivatives, can easily become airborne during handling, such as weighing or transferring.[1] Inhaling these particulates can cause respiratory irritation.[10] Using a fume hood or powder enclosure creates a controlled airflow that pulls airborne particles away from your breathing zone, providing the primary line of defense.[2][6]
-
Dermal Protection: Amine compounds can cause skin irritation or allergic reactions in sensitive individuals.[10] Chemical-resistant gloves are essential to prevent direct contact.[5] It is critical to inspect gloves for any defects before use and to practice proper removal techniques to avoid contaminating your skin.[5] A lab coat protects your skin and personal clothing from spills and dust.[6]
-
Eye and Face Protection: The eyes are particularly vulnerable to chemical exposure.[8] Accidental splashes of solutions or contact with airborne powder can cause serious irritation or damage.[10] Safety glasses with side shields offer baseline protection, while goggles provide a seal around the eyes for superior defense against dust and splashes.[8]
The following diagram illustrates the decision-making workflow for selecting appropriate PPE when handling this compound.
Sources
- 1. ehs.wisc.edu [ehs.wisc.edu]
- 2. Powder Handling - AirClean Systems [aircleansystems.com]
- 3. carlroth.com [carlroth.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. uwlax.edu [uwlax.edu]
- 7. gz-supplies.com [gz-supplies.com]
- 8. trimaco.com [trimaco.com]
- 9. fishersci.com [fishersci.com]
- 10. images.thdstatic.com [images.thdstatic.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
